Product packaging for Fmoc-Asp-ODmb(Cat. No.:CAS No. 155866-25-4)

Fmoc-Asp-ODmb

Cat. No.: B613551
CAS No.: 155866-25-4
M. Wt: 505.52
InChI Key: ODIFVCRSTRBDDR-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-Asp-ODmb, also known as this compound, is a useful research compound. Its molecular formula is C28H27NO8 and its molecular weight is 505.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H27NO8 B613551 Fmoc-Asp-ODmb CAS No. 155866-25-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-4-[(2,4-dimethoxyphenyl)methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO8/c1-34-18-12-11-17(25(13-18)35-2)15-36-27(32)24(14-26(30)31)29-28(33)37-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-16H2,1-2H3,(H,29,33)(H,30,31)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIFVCRSTRBDDR-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)COC(=O)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Asp-ODmb: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Asp-ODmb, with the chemical name (3S)-4-[(2,4-dimethoxyphenyl)methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its unique structural features, particularly the acid-labile 2,4-dimethoxybenzyl (ODmb) protecting group on the β-carboxyl function of aspartic acid, offer significant advantages in the synthesis of complex peptides, especially cyclic peptides. This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and a discussion of its role in mitigating common side reactions in peptide synthesis.

Core Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing essential data for its application in peptide synthesis workflows.

PropertyValueReference
Chemical Formula C₂₈H₂₇NO₈[1]
Molecular Weight 505.52 g/mol [1]
CAS Number 155866-25-4[1]
Appearance White to off-white powder
Solubility Soluble in DMF and DCM[2]
Storage 2°C - 8°C, keep container well closed[1]

Applications in Solid-Phase Peptide Synthesis

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis. The key feature of this reagent is the strategic use of the ODmb protecting group, which exhibits a distinct lability profile compared to standard side-chain protecting groups like tert-butyl (tBu).

On-Resin Cyclization of Peptides

The selective deprotection of the ODmb group under mild acidic conditions is a cornerstone of its utility, particularly in the on-resin synthesis of cyclic peptides.[1] This orthogonality allows for the unmasking of the aspartic acid side-chain carboxyl group while the peptide remains anchored to the solid support and other acid-labile protecting groups are intact. The exposed carboxyl group can then react with a deprotected amino group on the same peptide chain to form a cyclic structure.

Mitigation of Aspartimide Formation

A common and problematic side reaction in the synthesis of peptides containing aspartic acid is the formation of aspartimide, which can lead to the formation of undesired β-aspartyl peptides and epimerization.[3] The bulky nature of the ODmb group provides steric hindrance that can reduce the propensity for the intramolecular cyclization that leads to aspartimide formation.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Coupling of this compound in SPPS

This protocol outlines the standard procedure for incorporating an this compound residue into a growing peptide chain on a solid support.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Shaking vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF. Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents). Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

  • Coupling Confirmation: Perform a ninhydrin test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete reaction), repeat the coupling step.

Selective On-Resin Cleavage of the ODmb Protecting Group

This protocol describes the selective removal of the ODmb group from the aspartic acid side chain while the peptide remains attached to the resin.

Materials:

  • Peptide-resin containing an Asp(ODmb) residue

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Shaking vessel

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM (3 times) to ensure it is free of DMF.

  • Deprotection Cocktail: Prepare a fresh solution of 1% TFA in DCM (v/v).

  • Cleavage Reaction: Add the 1% TFA/DCM solution to the resin and agitate at room temperature. The reaction time can vary, typically from 30 minutes to 2 hours. It is advisable to monitor the reaction progress by taking small resin samples and analyzing the cleaved product by HPLC-MS.

  • Washing: After the desired level of cleavage is achieved, drain the cleavage solution and immediately wash the resin thoroughly with DCM (5-7 times) to remove all traces of acid. This is followed by washing with a 5% DIPEA in DMF solution (2 times) to neutralize any residual acid, and finally with DMF (3 times).

On-Resin Peptide Cyclization

Following the selective deprotection of the Asp side chain, this protocol outlines the intramolecular head-to-tail or side-chain-to-side-chain cyclization on the solid support.

Materials:

  • Peptide-resin with a deprotected Asp side-chain carboxyl group and a deprotected N-terminal amino group (for head-to-tail cyclization) or another deprotected side-chain amino group.

  • Cyclization reagent (e.g., PyBOP, HBTU, or DPPA)

  • Base (e.g., DIPEA)

  • DMF

  • Shaking vessel

Procedure:

  • Resin Preparation: Ensure the resin from the previous step is well-washed with DMF.

  • Cyclization Reaction: Add a solution of the cyclization reagent (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF to the resin. The reaction is typically carried out under high dilution principles to favor intramolecular cyclization over intermolecular reactions.

  • Reaction Monitoring: The cyclization reaction can be monitored by cleaving a small amount of resin and analyzing the product by HPLC-MS. The reaction time can range from a few hours to overnight.

  • Washing: Once the cyclization is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Final Cleavage and Deprotection

This protocol describes the final step of cleaving the cyclic peptide from the solid support and removing any remaining side-chain protecting groups.

Materials:

  • Cyclized peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Dry the cyclized peptide-resin under vacuum.

  • Cleavage: Add the cleavage cocktail to the dry resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized peptide is typically assessed by reversed-phase HPLC.

Typical HPLC Conditions:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a common starting point, which can be optimized based on the peptide's hydrophobicity.

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 214 nm and 280 nm

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the desired peptide and to identify any impurities. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. The expected mass of the peptide can be calculated based on its amino acid sequence.

Visualizing Key Processes with Graphviz

Experimental Workflow for On-Resin Cyclization

OnResin_Cyclization_Workflow start Fmoc-Deprotected Peptide-Resin coupling Couple This compound start->coupling wash1 Wash (DMF, DCM) coupling->wash1 deprotect_odmb Selective Deprotection (1% TFA in DCM) wash1->deprotect_odmb wash2 Wash and Neutralize (DCM, DIPEA/DMF) deprotect_odmb->wash2 deprotect_n_term N-terminal Fmoc Deprotection wash2->deprotect_n_term wash3 Wash (DMF) deprotect_n_term->wash3 cyclization On-Resin Cyclization wash3->cyclization wash4 Wash (DMF, DCM) cyclization->wash4 final_cleavage Final Cleavage and Deprotection wash4->final_cleavage end Purified Cyclic Peptide final_cleavage->end

Caption: Workflow for on-resin peptide cyclization using this compound.

Cleavage Mechanism of the ODmb Protecting Group

References

The ODmb Protecting Group: A Technical Guide to Enhancing Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. Among these, the 2,4-dimethoxybenzyl (ODmb) group has emerged as a powerful tool for backbone amide protection. This technical guide provides an in-depth exploration of the role of the ODmb protecting group, its applications in overcoming common challenges in peptide synthesis, and detailed protocols for its implementation.

The Challenge of Peptide Aggregation and Side Reactions

During solid-phase peptide synthesis (SPPS), the growing peptide chain, anchored to a solid support, can fold into secondary structures, leading to intermolecular aggregation. This aggregation can hinder reagent access to the reaction site, resulting in incomplete reactions and the formation of deletion sequences. Furthermore, certain amino acid sequences are prone to side reactions, such as the formation of aspartimide from aspartic acid residues, which leads to a mixture of difficult-to-separate byproducts.

The ODmb Protecting Group: A Solution to Synthesis Challenges

The ODmb group is a temporary protecting group attached to the backbone amide nitrogen of an amino acid. Its primary function is to disrupt the hydrogen bonding network responsible for the formation of secondary structures, thereby preventing aggregation and increasing the solubility of the growing peptide chain.[1][2] This leads to more efficient coupling and deprotection steps, resulting in higher yields and purity of the final peptide.[1][2]

One of the most significant applications of the ODmb group is in the prevention of aspartimide formation.[2][3] By protecting the backbone amide nitrogen of the residue C-terminal to an aspartic acid, the intramolecular cyclization that leads to aspartimide is effectively blocked.[3] The use of building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH has become a standard strategy to completely inhibit this side reaction in problematic Asp-Gly sequences.[3]

The ODmb group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under the acidic conditions of the final cleavage from the resin, typically with trifluoroacetic acid (TFA), regenerating the native peptide backbone.[2]

Quantitative Impact of ODmb Protection

While the benefits of the ODmb protecting group are well-established qualitatively, quantitative data from direct comparative studies can be sparse in the literature. The following table summarizes the expected improvements in peptide synthesis outcomes based on the established roles of Dmb protection in mitigating aggregation and side reactions.

ParameterStandard SPPS (Without ODmb)SPPS with ODmb ProtectionRationale for Improvement
Crude Peptide Purity (%) Often lower, especially for difficult sequences, due to deletion sequences and byproducts from side reactions.Significantly higher, with fewer deletion sequences and suppression of side reactions like aspartimide formation.ODmb prevents aggregation, allowing for more complete reactions, and directly blocks the pathway for certain side reactions.
Overall Yield (%) Can be low for long or hydrophobic peptides due to incomplete reactions caused by aggregation.Generally higher, as the prevention of aggregation leads to more efficient coupling and deprotection steps throughout the synthesis.Improved reaction efficiency at each step of the synthesis contributes to a higher overall yield of the desired full-length peptide.
Solubility of Protected Peptide Can be poor, leading to phase separation and reduced reactivity on the solid support.Enhanced, as the bulky Dmb group disrupts intermolecular hydrogen bonding, keeping the peptide chain solvated.Better solvation ensures that the reactive sites of the growing peptide chain are accessible to reagents in the solvent.
Aspartimide Formation (%) Can be a significant side reaction, especially in Asp-Gly sequences, leading to multiple impurities.Completely inhibited when an appropriate Dmb-protected dipeptide is used.[3]The Dmb group on the backbone amide nitrogen of the glycine residue physically blocks the nucleophilic attack that initiates aspartimide formation.

Experimental Protocols

Synthesis of Fmoc-Asp(OtBu)-(Dmb)Gly-OH

A detailed, step-by-step protocol for the synthesis of this key dipeptide building block is a multi-step organic synthesis procedure. For researchers requiring this building block, it is often more practical to acquire it from commercial suppliers who provide materials with certified purity.

Incorporation of Fmoc-Xxx-(Dmb)Gly-OH into a Peptide Sequence via SPPS

This protocol outlines the general steps for incorporating a Dmb-protected dipeptide into a growing peptide chain using a standard Fmoc/tBu strategy on a solid-phase synthesizer.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids

  • Fmoc-Xxx-(Dmb)Gly-OH dipeptide

  • Coupling reagent solution (e.g., 0.5 M HATU in DMF)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: N,N-dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of the First Amino Acid (Resin Loading):

    • Dissolve the first Fmoc-amino acid (4 equivalents relative to resin substitution) in DMF.

    • Add the coupling reagent (e.g., HATU, 4 eq.) and base (e.g., DIPEA, 8 eq.).

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Chain Elongation (for subsequent amino acids):

    • Perform Fmoc deprotection as described in step 2.

    • Perform coupling as described in step 3 with the next Fmoc-amino acid.

  • Incorporation of Fmoc-Xxx-(Dmb)Gly-OH:

    • Perform Fmoc deprotection on the growing peptide chain as described in step 2.

    • Dissolve the Fmoc-Xxx-(Dmb)Gly-OH dipeptide (2 equivalents) in DMF.

    • Add the coupling reagent (e.g., HATU, 2 eq.) and base (e.g., DIPEA, 4 eq.).

    • Add the activated dipeptide solution to the resin.

    • Agitate for 2-4 hours. A longer coupling time may be required due to the steric bulk.

    • Wash the resin with DMF and DCM.

  • Continue Chain Elongation: Continue adding subsequent amino acids as described in step 4.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Fmoc deprotection.

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Role of ODmb in Peptide Synthesis

Standard Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Solid Support (Resin) AA1 Attach First Fmoc-AA-OH Resin->AA1 Deprotect1 Fmoc Deprotection (Piperidine) AA1->Deprotect1 Couple2 Couple Second Fmoc-AA-OH Deprotect1->Couple2 Deprotect2 Fmoc Deprotection Couple2->Deprotect2 CoupleN Repeat Coupling/ Deprotection Cycles Deprotect2->CoupleN Cleave Cleavage from Resin & Side-Chain Deprotection (TFA) CoupleN->Cleave Purify Purification (RP-HPLC) Cleave->Purify Peptide Pure Peptide Purify->Peptide

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Aspartimide Formation and its Prevention by ODmb

Aspartimide_Formation cluster_0 Standard SPPS (Asp-Gly Sequence) cluster_1 SPPS with ODmb Protection Peptide_Chain ...-Asp(OR)-Gly-... Deprotonation Backbone Amide Deprotonation Peptide_Chain->Deprotonation piperidine Base Base (Piperidine) during Fmoc Deprotection Cyclization Intramolecular Cyclization Deprotonation->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Byproducts Mixture of α- and β-peptides (Impurities) Aspartimide->Byproducts Hydrolysis/ Aminolysis Dmb_Peptide ...-Asp(OR)-(Dmb)Gly-... No_Deprotonation Backbone Amide Protected Dmb_Peptide->No_Deprotonation piperidine No_Reaction No Aspartimide Formation No_Deprotonation->No_Reaction Cyclization Blocked Backbone_Protection cluster_Strategies Backbone Protection Strategies Difficult_Sequence Difficult Peptide Sequence (Aggregation-Prone) ODmb ODmb (2,4-dimethoxybenzyl) - General applicability - Used as dipeptide Difficult_Sequence->ODmb Hmb Hmb (2-hydroxy-4-methoxybenzyl) - Similar to ODmb - Risk of lactonization Difficult_Sequence->Hmb Pseudoproline Pseudoproline Dipeptides - Limited to Ser, Thr, Cys - Induces a kink in the backbone Difficult_Sequence->Pseudoproline Improved_Synthesis Improved Synthesis: - Increased Solubility - Reduced Aggregation - Higher Yield & Purity ODmb->Improved_Synthesis Hmb->Improved_Synthesis Pseudoproline->Improved_Synthesis

References

A Comprehensive Technical Guide to Fmoc-Asp-ODmb for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential technical information on Nα-Fmoc-L-aspartic acid β-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester (Fmoc-Asp-ODmb), a key building block in solid-phase peptide synthesis (SPPS). Below, we detail its properties, supplier information, and crucial considerations for its application, including the prevalent challenge of aspartimide formation.

Core Compound Specifications

This compound and its closely related analogue, Fmoc-Asp(ODmab)-OH, are specialized aspartic acid derivatives designed for use in Fmoc-based peptide synthesis. The ODmb (and Dmab) protecting group on the β-carboxyl group is labile to mild acid, allowing for selective deprotection.

PropertyFmoc-Asp(ODmab)-OHFmoc-Asp-ODmab
Synonyms N-α-Fmoc-L-aspartic acid β-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl esterN-α-Fmoc-L-aspartic acid α-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester
CAS Number 269066-08-2[1][2]172611-77-7[3]
Molecular Formula C₃₉H₄₂N₂O₈[2]C₃₉H₄₂N₂O₈[3]
Molecular Weight 666.76 g/mol [3]666.76 g/mol [3]
Appearance White to light yellow or beige powderPowder[3]
Purity (TLC) ≥98%≥97%[3]
Purity (HPLC) ≥96.0%≥95.0%[3]
Storage Temperature 15-25°C[3]15-25°C[3]

Prominent Manufacturers and Suppliers

A variety of chemical suppliers offer this compound and its derivatives. Key market players include:

  • Sigma-Aldrich (Novabiochem®) : A major supplier offering both Fmoc-Asp(ODmab)-OH and Fmoc-Asp-ODmab, providing detailed specifications and supporting documentation.[3]

  • Advanced ChemTech : Lists Fmoc-Asp-ODmab as part of their amino acid portfolio.[4]

  • Bachem : A well-known manufacturer of peptides and related building blocks, listing this compound.[5]

  • AAPPTEC : Supplies Fmoc-Asp(ODmab)-OH for peptide synthesis.[1]

  • MedChemExpress : Provides Fmoc-Asp(ODMAB)-OH for research applications.[6]

  • GlpBio : Offers Fmoc-Asp(ODmab)-OH with information on its application in the synthesis of N-linked glycopeptides.[7]

Experimental Protocols: Application in Fmoc SPPS

This compound is primarily utilized in standard Fmoc solid-phase peptide synthesis protocols. The general workflow involves the iterative addition of Fmoc-protected amino acids to a growing peptide chain on a solid support.

General Fmoc SPPS Cycle

Fmoc_SPPS_Workflow Resin Resin Support Swell Swell Resin (e.g., in DMF) Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Fmoc_Deprotection Initial Step Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Final Cycle Peptide Crude Peptide Cleavage->Peptide

Figure 1. General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Methodology:

  • Resin Swelling: The solid support (e.g., Wang or Rink amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for approximately 1 hour.[8]

  • Fmoc Deprotection: The terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF.[8] This step is typically performed for 5-10 minutes and may be repeated.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Amino Acid Coupling: The desired Fmoc-amino acid (in this case, this compound) is activated using a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA, NMM) and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.

  • Washing: The resin is again washed with DMF to remove unreacted reagents.

  • Cycle Repetition: These steps (2-5) are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final amino acid is coupled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA) and scavengers.

Critical Issue: Aspartimide Formation

A significant side reaction associated with aspartic acid residues in Fmoc SPPS is the formation of aspartimide. This occurs when the peptide backbone nitrogen attacks the side-chain carbonyl of the Asp residue, particularly when the following amino acid is Glycine, Serine, or Asparagine. This process is base-catalyzed and can be exacerbated by the repeated piperidine treatments during Fmoc deprotection.

Aspartimide formation is problematic as it can lead to a mixture of by-products, including the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and epimerized versions of both, which are often difficult to separate from the target peptide.[9]

Aspartimide_Formation cluster_products Resulting Peptide Mixture Peptide Peptide with Asp-X Sequence Piperidine Piperidine Treatment (Fmoc Deprotection) Peptide->Piperidine Aspartimide Aspartimide Intermediate Piperidine->Aspartimide Base-catalyzed cyclization Hydrolysis Hydrolysis Aspartimide->Hydrolysis Alpha_Peptide Desired α-Aspartyl Peptide Hydrolysis->Alpha_Peptide Beta_Peptide β-Aspartyl By-product Hydrolysis->Beta_Peptide Epimers Epimerized Peptides Hydrolysis->Epimers

Figure 2. Pathway of aspartimide formation and subsequent by-products.

While the ODmb protecting group is designed for specific applications, it does not inherently prevent aspartimide formation. Researchers have explored various strategies to mitigate this issue, including the use of alternative protecting groups like 3-methyl-1,5-dinitropent-2-en-2-yl (OMpe) or 3,4-dihydro-4-oxobenzo[d][3][4]triazin-3-yl (Odm) or the incorporation of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb).[10] For particularly difficult sequences, the use of dipeptides such as Fmoc-Aaa-(Dmb)Gly-OH has also been shown to be effective.[10]

Conclusion

This compound is a valuable reagent for the synthesis of complex peptides. A thorough understanding of its properties and the potential for side reactions, particularly aspartimide formation, is critical for its successful application. By selecting the appropriate synthetic strategies and high-quality reagents from reputable suppliers, researchers can effectively incorporate this building block into their drug discovery and development workflows.

References

A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Asp(ODmb)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information and protocols for the proper storage and handling of Fmoc-Asp(ODmb)-OH, a critical reagent in peptide synthesis. Adherence to these guidelines is crucial for ensuring the stability, reactivity, and safety of this compound, thereby safeguarding the integrity of research and development outcomes.

Chemical and Physical Properties

Fmoc-Asp(ODmb)-OH, with the chemical name N-α-Fmoc-L-aspartic acid β-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)methyl benzyl ester, is a key building block in solid-phase peptide synthesis (SPPS). A summary of its key properties is presented in Table 1.

PropertyValue
CAS Number 259066-08-2
Molecular Formula C₃₉H₄₂N₂O₈
Molecular Weight 666.7 g/mol
Appearance White to off-white or beige powder
Functional Group Carboxylic acid
Primary Application Fmoc solid-phase peptide synthesis

Storage Conditions

The stability of Fmoc-Asp(ODmb)-OH is directly influenced by storage conditions. Inconsistent recommendations exist across suppliers, necessitating a careful approach. The following table summarizes the recommended storage temperatures for both the solid compound and solutions.

FormRecommended Storage TemperatureShelf Life
Solid Powder15-25°CRefer to the manufacturer's expiry date.
Stock Solution-20°CUp to 1 month[1]
-80°CUp to 6 months[1]

Key Recommendations:

  • Solid Form: Store in a tightly sealed container in a dry and well-ventilated place.

  • Solutions: For extended storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2]

Handling and Personal Protective Equipment (PPE)

While Fmoc-Asp(ODmb)-OH is not classified as a hazardous substance, standard laboratory safety protocols should be strictly followed to minimize any potential risks.[3]

Engineering Controls
  • Ensure adequate ventilation in areas where the compound is handled, particularly when dealing with the powder form, to minimize dust formation.[3]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield (minimum 8-inch).[3]

  • Skin Protection:

    • Handle with compatible chemical-resistant gloves. Always inspect gloves for integrity before use.

    • Employ proper glove removal technique to prevent skin contact.

    • Dispose of contaminated gloves in accordance with laboratory and local regulations.

    • Wash hands thoroughly after handling.[3]

  • Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated and ventilation is insufficient, use a NIOSH-approved N95 (US) or P1 (EN 143) dust mask.[3]

The logical workflow for handling Fmoc-Asp(ODmb)-OH is illustrated in the diagram below.

A Receiving B Visual Inspection A->B Check for damage C Storage B->C Store at recommended temperature D Handling (Weighing/Dissolving) C->D Retrieve from storage E Use in Synthesis D->E Proceed with experiment F Disposal D->F Dispose of waste E->F Dispose of waste

Fmoc-Asp(ODmb)-OH Handling Workflow

Experimental Protocols

Preparation of a Stock Solution
  • Equilibrate the Fmoc-Asp(ODmb)-OH container to room temperature before opening to prevent moisture condensation.

  • In a well-ventilated area, weigh the desired amount of the powdered compound.

  • Add the appropriate solvent (e.g., DMF, NMP) to the desired concentration.

  • If solubility is an issue, the solution can be gently warmed to 37°C and sonicated for a short period.[2]

  • Once fully dissolved, the stock solution should be stored at -20°C or -80°C in tightly sealed vials.[1][2]

The procedural flow for preparing a stock solution is outlined below.

A Equilibrate to Room Temperature B Weigh Powder A->B C Add Solvent B->C D Assist Dissolution (if needed) C->D Warm/Sonicate E Store Solution C->E Fully Dissolved D->E

Stock Solution Preparation Workflow

Stability and Reactivity

  • Chemical Stability: The compound is stable under recommended storage conditions.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

  • Hazardous Decomposition Products: Under fire conditions, hazardous thermal decomposition products may include oxides of carbon and nitrogen.[3]

  • Aspartimide Formation: As a derivative of aspartic acid, peptides containing Asp(ODmb) may be susceptible to base-catalyzed aspartimide formation. This should be a consideration during peptide synthesis and cleavage.

First Aid Measures

In the event of exposure, follow these first aid guidelines:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration.[3][4]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes as a precaution.[3][4]
Ingestion Do not induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person.[3][4]

In all cases of significant exposure or if symptoms persist, seek medical attention.

Disposal Considerations

Dispose of unused material and containers in accordance with local, state, and federal regulations. Prevent the chemical from entering drains.[4]

References

Fmoc-Asp-ODmb molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis applications, and key experimental protocols for Nα-Fmoc-L-aspartic acid α-(2,4-dimethoxybenzyl) ester (Fmoc-Asp-ODmb), a critical building block in advanced peptide synthesis.

Core Properties of this compound

This compound is a specialized amino acid derivative designed for use in Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). Its structure incorporates two key protecting groups that enable orthogonal synthesis strategies, which are essential for the creation of complex peptides, such as those with cyclic or other side-chain modifications.

Data Presentation: Quantitative and Physicochemical Data

PropertyValueReference
Molecular Formula C₂₈H₂₇NO₈[1][2]
Molecular Weight 505.52 g/mol [1][2]
CAS Number 155866-25-4
Appearance White to off-white powder
Purity (Typical) ≥98%
Solubility Soluble in DMF, DCM, NMP

The Principle of Orthogonal Protection

The utility of this compound lies in its orthogonal protecting group strategy. The two protecting groups, Fmoc and ODmb, can be removed under distinct chemical conditions, allowing for selective deprotection at different stages of the peptide synthesis.

  • Fmoc (9-Fluorenylmethoxycarbonyl) Group: This group protects the α-amino group of the aspartic acid. It is base-labile and is typically removed using a solution of 20% piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF). This deprotection is performed at each cycle of peptide chain elongation.

  • ODmb (2,4-Dimethoxybenzyl) Group: This group protects the β-carboxyl group of the aspartic acid side chain. It is labile to mild acidic conditions, typically a solution of 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). This mild acid treatment does not cleave the peptide from most resins or remove other common acid-labile side-chain protecting groups like tert-butyl (tBu) or Boc (tert-butoxycarbonyl).

This orthogonality is particularly advantageous for the on-resin synthesis of cyclic peptides, where a side-chain carboxyl group must be deprotected to form a lactam bridge with a side-chain amino group (e.g., from lysine) while the peptide remains attached to the solid support.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of a lactam-bridged cyclic peptide. Note: These are generalized protocols and may require optimization based on the specific peptide sequence and resin.

General Solid-Phase Peptide Synthesis (SPPS) and Coupling of this compound

This protocol outlines the standard steps for elongating a peptide chain on a solid support and incorporating the this compound residue.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including this compound and Fmoc-Lys(Boc)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIPEA (N,N-Diisopropylethylamine)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5 minutes. Drain and repeat with fresh deprotection solution for 15-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove piperidine and by-products.

  • Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours.

  • Washing: Wash the resin with DMF (5-7 times) and DCM (3 times).

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.

  • Chain Elongation: Repeat steps 2-6 for each amino acid in the peptide sequence, using this compound and Fmoc-Lys(Boc)-OH at the appropriate positions.

Selective On-Resin Deprotection of the ODmb Group

This protocol describes the selective removal of the ODmb protecting group from the aspartic acid side chain.

Materials:

  • Peptide-resin containing the this compound residue

  • ODmb Cleavage Solution: 1% (v/v) TFA in DCM

  • DCM

  • DMF

  • DIPEA

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is protected. Wash the resin with DCM (5-7 times).

  • ODmb Cleavage: Add the ODmb cleavage solution to the resin and agitate for 2 minutes. Drain the solution. Repeat this step 5-7 times.

  • Washing and Neutralization:

    • Wash the resin thoroughly with DCM (5-7 times).

    • Wash with a 5% DIPEA solution in DMF (2 times for 5 minutes each) to neutralize the resin.

    • Wash the resin with DMF (5-7 times) and DCM (3 times).

On-Resin Lactam Bridge Formation

This protocol details the formation of a cyclic peptide through an amide bond between the deprotected aspartic acid side chain and a deprotected lysine side chain. This assumes the corresponding lysine side-chain protecting group (e.g., Alloc or Mtt) has also been selectively removed.

Materials:

  • Peptide-resin with deprotected Asp and Lys side chains

  • Cyclization Reagents:

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA

  • DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF.

  • Cyclization:

    • Add PyBOP or HATU (3 eq.) and DIPEA (6 eq.) in DMF to the resin.

    • Agitate the reaction at room temperature. Monitor the reaction progress over several hours (e.g., 4-24 hours) by taking small resin samples for cleavage and LC-MS analysis.

  • Washing: Once cyclization is complete, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

Final Cleavage and Purification

This protocol describes the cleavage of the final cyclic peptide from the resin and the removal of any remaining side-chain protecting groups.

Materials:

  • Cyclized peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Final Fmoc Deprotection: If the N-terminal Fmoc group is still present, deprotect it using the standard 20% piperidine in DMF protocol.

  • Resin Preparation: Wash the resin with DCM and dry under vacuum.

  • Cleavage: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final cyclic peptide by mass spectrometry and analytical HPLC.

Visualization of the Workflow

The following diagrams illustrate the key logical and experimental workflows involving this compound.

spsp_workflow cluster_spps Solid-Phase Peptide Synthesis Cycle cluster_cyclization On-Resin Cyclization Resin Resin with Free Amine Coupling Couple Next Fmoc-AA-OH Resin->Coupling Add Activated AA Deprotection Fmoc Deprotection (20% Piperidine/DMF) Deprotection->Resin Wash LinearPeptide Linear Peptide on Resin (with this compound) Deprotection->LinearPeptide Incorporate This compound Coupling->Deprotection Wash ODmb_Deprotection Selective ODmb Deprotection (1% TFA/DCM) LinearPeptide->ODmb_Deprotection Lactam_Formation Lactam Bridge Formation (e.g., with Lys side chain) ODmb_Deprotection->Lactam_Formation CyclicPeptide Cyclic Peptide on Resin Lactam_Formation->CyclicPeptide FinalCleavage Final Cleavage (e.g., 95% TFA) CyclicPeptide->FinalCleavage Purification RP-HPLC Purification FinalCleavage->Purification FinalProduct Pure Cyclic Peptide Purification->FinalProduct

Caption: General workflow for SPPS and on-resin cyclization using this compound.

Caption: Orthogonal deprotection strategy of this compound.

References

An In-depth Technical Guide to Orthogonal Protecting Groups in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a deep understanding of orthogonal protecting groups is fundamental to the successful solid-phase peptide synthesis (SPPS) of complex peptides and peptide-based therapeutics. This guide provides a comprehensive overview of the core principles of orthogonal protection, details the most common protection strategies, and offers practical experimental protocols and quantitative data to inform synthetic planning and execution.

The Core Principle of Orthogonality

In the context of chemical synthesis, orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others without affecting them.[1][2] This principle is the cornerstone of modern SPPS, enabling the stepwise assembly of amino acids in a defined sequence and the synthesis of peptides with complex architectures, such as cyclic peptides or those with post-translational modifications.[1][3] An ideal protecting group strategy allows for the selective deprotection of the N-terminal α-amino group for chain elongation, while the side-chain protecting groups and the linker to the solid support remain intact until the final cleavage step.[4]

Major Orthogonal Strategies in SPPS

Two primary orthogonal strategies have dominated the field of solid-phase peptide synthesis: the Fmoc/tBu and the Boc/Bzl approaches.

Fmoc/tBu Strategy: This is the most widely used strategy in modern SPPS.[5] It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile tert-butyl (tBu) or trityl (Trt) based groups for the permanent protection of amino acid side chains.[1][6] The orthogonality arises from the distinct chemical conditions required for deprotection: a mild base for the Fmoc group and a strong acid for the side-chain protecting groups.[1]

Boc/Bzl Strategy: This classical approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary α-amino protection and benzyl (Bzl) based groups for semi-permanent side-chain protection.[6][7] This strategy is considered quasi-orthogonal because both types of protecting groups are removed by acid.[8] However, the significant difference in acid lability allows for selective deprotection. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the Bzl groups require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[6]

Quantitative Data for SPPS Strategies

The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. The following tables provide quantitative data to guide the selection of protecting groups and deprotection conditions.

Strategyα-Amino Protecting GroupSide-Chain Protecting GroupsN-α Deprotection ConditionsSide-Chain Deprotection & CleavageAdvantagesDisadvantages
Fmoc/tBu Fmoc (Base-labile)tBu, Trt, Pbf (Acid-labile)20% Piperidine in DMF95% TFA with scavengersMild N-α deprotection conditions, true orthogonality.[5][6]Potential for side reactions like aspartimide formation; aggregation can be an issue.[9]
Boc/Bzl Boc (Acid-labile)Bzl, Tos, Z (Strong acid-labile)25-50% TFA in DCMHF, TFMSARobust chemistry, less prone to aggregation.[10]Harsh final cleavage conditions (HF is highly corrosive and toxic); not truly orthogonal.[6]

Table 1: Comparison of the two major orthogonal protecting group strategies in SPPS.

Amino AcidCommon Side-Chain Protecting GroupDeprotection Condition
ArgPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)TFA
AspOtBu (O-tert-butyl)TFA
CysTrt (Trityl)TFA
GluOtBu (O-tert-butyl)TFA
HisTrt (Trityl)TFA
LysBoc (tert-butyloxycarbonyl)TFA
SertBu (tert-butyl)TFA
ThrtBu (tert-butyl)TFA
TrpBoc (tert-butyloxycarbonyl)TFA
TyrtBu (tert-butyl)TFA

Table 2: Common acid-labile side-chain protecting groups used in Fmoc/tBu SPPS.

Cocktail NameCompositionApplicationReaction Time
Fmoc Deprotection 20% Piperidine in DMFRemoval of Fmoc group2 x 7 min
Reagent K TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5)General purpose cleavage, good for Arg-containing peptides2-4 hours
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)For peptides containing Trp(Boc)2-4 hours
TFA/TIPS/Water TFA/Triisopropylsilane/Water (95:2.5:2.5)Standard cleavage for peptides without sensitive residues2 hours

Table 3: Common deprotection and cleavage cocktails for Fmoc-based SPPS.[11]

Yield per StepOverall Yield of a 70-mer Peptide
97%1.4%
99%24%
99.5%50%

Table 4: Theoretical overall yield of a 70-mer peptide based on the efficiency of each deprotection and coupling step.

Experimental Protocols

Detailed and reproducible protocols are essential for successful peptide synthesis.

Protocol 1: Manual Fmoc-Deprotection

  • Swell the peptide-resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 7 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 2: On-Resin Monitoring of Fmoc-Deprotection (Kaiser Test)

  • After Fmoc deprotection and washing, take a small sample of resin beads (a few beads are sufficient).

  • Wash the beads with ethanol.

  • Add 2-3 drops of each of the following solutions:

    • Solution A: 5% ninhydrin in ethanol.

    • Solution B: 80% phenol in ethanol.

    • Solution C: 2% 0.001M KCN in pyridine.

  • Heat the sample at 100°C for 5 minutes.

  • Observe the color of the beads. A blue or purple color indicates the presence of free primary amines, signifying complete Fmoc deprotection. A yellow or colorless result indicates an incomplete reaction.[12]

Protocol 3: Global Deprotection and Cleavage from the Resin

  • Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail fresh in a well-ventilated fume hood. For a standard peptide, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS) is commonly used.[11]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the peptide sequence and protecting groups.[11]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Protocol 4: Selective Deprotection of an Alloc Side-Chain Protecting Group

The allyloxycarbonyl (Alloc) group is orthogonal to both Fmoc/tBu and Boc/Bzl strategies and can be removed under mild conditions using a palladium catalyst.

  • Swell the peptide-resin in DCM.

  • Add a solution of Pd(PPh₃)₄ (0.25 equivalents relative to the Alloc-protected amino acid) in DCM.

  • Add a scavenger, such as phenylsilane (25 equivalents), to the reaction mixture.

  • Agitate the mixture at room temperature for 30-60 minutes.

  • Wash the resin thoroughly with DCM and DMF.

Visualizations of Key Concepts and Workflows

Orthogonal_Protecting_Groups cluster_Peptide Protected Peptide on Resin cluster_Conditions Deprotection Conditions cluster_Deprotected Selectively Deprotected Products Peptide Fmoc-AA(PG1)-AA(PG2)-Resin Base Base (e.g., Piperidine) Peptide->Base Selective Removal of Fmoc Acid Strong Acid (e.g., TFA) Peptide->Acid Global Cleavage & Side-chain Deprotection Catalyst Pd(0) Catalyst Peptide->Catalyst Selective Removal of PG1 (e.g., Alloc) Deprotected_N H2N-AA(PG1)-AA(PG2)-Resin Base->Deprotected_N Deprotected_Final H2N-AA(H)-AA(H)-OH Acid->Deprotected_Final Deprotected_Side Fmoc-AA(H)-AA(PG2)-Resin Catalyst->Deprotected_Side

Diagram 1: The Principle of Orthogonal Protecting Groups in SPPS.

SPPS_Cycle Start Start with Resin-Bound Amino Acid (Fmoc-AA-Resin) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Activated Fmoc-AA-OH) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Chain Elongation End Final Peptide Wash2->End After final cycle Repeat->Deprotection

Diagram 2: The Solid-Phase Peptide Synthesis (SPPS) Cycle.

Cyclic_Peptide_Workflow Start Start: Resin with Linker SPPS 1. Linear Peptide Synthesis (Fmoc/tBu Strategy) Start->SPPS Linear_Peptide Fmoc-AA...-AA(Alloc)...-AA-Resin SPPS->Linear_Peptide N_Deprotection 2. N-terminal Fmoc Deprotection (Piperidine/DMF) Linear_Peptide->N_Deprotection Side_Deprotection 3. Selective Side-Chain Deprotection (Pd(0) for Alloc) N_Deprotection->Side_Deprotection Cyclization 4. On-Resin Cyclization (Coupling Reagents) Side_Deprotection->Cyclization Cleavage 5. Global Deprotection & Cleavage (TFA Cocktail) Cyclization->Cleavage Final_Product Cyclic Peptide Cleavage->Final_Product

Diagram 3: Workflow for On-Resin Synthesis of a Cyclic Peptide.

Conclusion

The strategic use of orthogonal protecting groups is indispensable for the synthesis of complex peptides. The choice between the Fmoc/tBu and Boc/Bzl strategies, or the incorporation of other orthogonal protecting groups, depends on the specific target peptide, its sequence, and the desired modifications. A thorough understanding of the principles of orthogonality, coupled with robust experimental protocols and quantitative data, empowers researchers to navigate the challenges of peptide synthesis and successfully produce high-purity peptides for a wide range of applications in research and drug development.

References

An In-depth Technical Guide to the Applications of Acid-Labile Side-Chain Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of acid-labile side-chain protecting groups, their fundamental principles, and their critical applications in modern organic synthesis, with a particular focus on peptide synthesis and drug development. The strategic use of these groups is essential for achieving chemoselectivity in the construction of complex molecular architectures.

Core Concepts of Acid-Labile Protection

Protecting groups are temporary modifications of functional groups that prevent undesired side reactions during chemical synthesis.[1] Acid-labile protecting groups are specifically designed to be stable under neutral and basic conditions but can be selectively removed with acid.[2] This property is fundamental to many synthetic strategies, particularly in the orthogonal synthesis of peptides and other complex molecules.[1][3]

Mechanism of Acid-Catalyzed Deprotection

The lability of these groups in acidic media stems from their ability to form stabilized carbocation intermediates upon cleavage. The general mechanism involves two key steps:

  • Protonation: The protecting group, typically containing an oxygen or nitrogen atom, is protonated by an acid.

  • Heterolytic Cleavage: The protonated group cleaves, forming a highly stable carbocation (e.g., tert-butyl or trityl cation) and the deprotected functional group.[4][5]

The stability of the resulting carbocation is the primary driving force for the reaction. For instance, the tert-butyl cation is stabilized by hyperconjugation, while the trityl cation is exceptionally stable due to the extensive resonance delocalization across its three phenyl rings.[4] This cleavage process is often irreversible as the carbocation is quenched by a scavenger, deprotonates to form a volatile byproduct like isobutene, or is trapped by a nucleophile.[5][6]

G cluster_0 Deprotection Mechanism Protected_FG R-X-PG (Protected Functional Group) Protonated_Intermediate R-X(H+)-PG (Protonated Intermediate) Protected_FG->Protonated_Intermediate + H+ (Acid) Deprotected_FG R-XH (Deprotected Functional Group) Protonated_Intermediate->Deprotected_FG Cleavage Stable_Carbocation PG+ (Stable Carbocation, e.g., t-Bu+, Tr+) Protonated_Intermediate->Stable_Carbocation Cleavage

Caption: General mechanism of acid-labile deprotection.

Orthogonality in Synthesis

Orthogonality is a crucial concept in complex synthesis, referring to the use of multiple protecting groups that can be removed under distinct conditions without affecting each other.[1][7] Acid-labile side-chain protecting groups are frequently used in combination with base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz/Z) protecting groups for the α-amino group in solid-phase peptide synthesis (SPPS).[5][8] This allows for the selective deprotection of the N-terminus for chain elongation while the side chains remain protected until the final cleavage step.[7]

Key Acid-Labile Protecting Groups and Their Applications

Several acid-labile groups are indispensable in modern synthesis. Their lability can be tuned by structural modifications, allowing chemists to select a group that is stable through multiple synthetic steps but removable under specific acidic conditions.

The tert-Butyloxycarbonyl (Boc) Group

The Boc group is one of the most common acid-labile protecting groups, particularly for amines.[9][10] It forms a carbamate linkage that is stable to most bases and nucleophiles but is readily cleaved by moderate to strong acids like trifluoroacetic acid (TFA) or HCl.[11][12]

  • Applications:

    • Peptide Synthesis: In Boc/Bzl SPPS, the Boc group serves as the temporary Nα-amino protecting group, removed at each cycle with TFA.[7] It is also used as a "permanent" side-chain protecting group for lysine and tryptophan.[5]

    • Organic Synthesis: Widely used to protect primary and secondary amines during reactions involving strong bases or nucleophiles.[13]

The tert-Butyl (tBu) Group

The tert-butyl group is used to protect carboxylic acids (as tert-butyl esters), alcohols, and phenols (as tert-butyl ethers).[3][8] Like the Boc group, its removal is driven by the formation of the stable tert-butyl cation and requires strong acid.

  • Applications:

    • Fmoc/tBu SPPS: The tBu group is the standard for protecting the side chains of aspartic acid (Asp), glutamic acid (Glu), serine (Ser), threonine (Thr), and tyrosine (Tyr).[3][14] It remains intact during the repeated base-mediated Fmoc deprotection and is removed simultaneously with peptide cleavage from the resin using a strong acid cocktail (e.g., 95% TFA).[3]

    • Drug Development: The incorporation of t-butyl groups can enhance metabolic stability or potency.[15] Its use as a protecting group allows for the manipulation of other parts of a drug candidate molecule.[15]

The Trityl (Trt) Group

The trityl (triphenylmethyl) group is a bulky protecting group used for primary alcohols, thiols, and the imidazole side chain of histidine.[4][16] Due to the exceptional stability of the trityl cation, it is significantly more acid-labile than Boc or tBu and can often be removed under very mild acidic conditions, such as with formic or acetic acid.[4]

  • Applications:

    • Peptide Synthesis: Commonly used to protect the sulfhydryl group of cysteine (Cys) and the side chain of histidine (His).[14] Its bulkiness can also provide steric protection to adjacent functionalities.[4]

    • Carbohydrate Chemistry: The steric hindrance of the Trt group allows for the selective protection of primary hydroxyls over secondary ones.[4]

Data Summary: Lability of Common Acid-Labile Protecting Groups

The choice of protecting group and deprotection conditions is critical and depends on the overall synthetic strategy and the presence of other sensitive functional groups.[2] The following table summarizes common acid-labile groups and their typical deprotection conditions.

Protecting GroupAbbreviationFunctional Group ProtectedCommon Protection ReagentsTypical Acidic Deprotection Conditions
tert-ButyloxycarbonylBocAmineDi-tert-butyl dicarbonate (Boc₂O)[13]25-50% TFA in DCM; 4M HCl in Dioxane or Methanol[10][17]
tert-ButyltBuCarboxylic Acid, Alcohol, ThiolIsobutylene, tert-Butyl Acetate[18]95% TFA (often with scavengers); HF[3][19]
TritylTrtAlcohol, Thiol, AmineTrityl chloride (TrCl) in pyridine[4]Formic acid; Acetic acid; Dilute TFA; BF₃·OEt₂[4][20]
BenzyloxycarbonylZ/CbzAmineBenzyl chloroformate (CbzCl)HBr in acetic acid; Strong acids (less common) *
2-Chlorobenzyloxycarbonyl2-Cl-ZAmine2-Chlorobenzyl chloroformateHF (Stronger acid required than for Z)
BenzylBzlCarboxylic Acid, Alcohol, ThiolBenzyl bromide (BnBr)HF, TFMSA (Strong acids)[7]

Note: The Cbz group is more commonly removed by catalytic hydrogenolysis, but it is also acid-labile under strong conditions, showcasing quasi-orthogonality with the Boc group.[5][21]

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrate.

Protocol 1: Boc-Protection of a Primary Amine

This procedure describes the protection of an amine using di-tert-butyl dicarbonate (Boc₂O).

  • Dissolution: Dissolve the amine substrate (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of water and THF.[10][17]

  • Base Addition: Add a base such as triethylamine (TEA, 1.5 equiv) or sodium hydroxide (1.5 equiv).[17] For amino acids, sodium bicarbonate is often used in an aqueous solution.[10]

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv) portion-wise or as a solution in the reaction solvent.[13]

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]

  • Work-up: Upon completion, quench the reaction with water. If using an organic solvent, dilute with the solvent and wash sequentially with a weak acid (e.g., 1M HCl), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine, which can be purified by column chromatography if necessary.[11]

Protocol 2: Trityl-Protection of a Primary Alcohol

This protocol details the protection of a primary alcohol using trityl chloride.

  • Setup: Dissolve the alcohol (1.0 equiv) in anhydrous pyridine. Pyridine acts as both the solvent and the base to neutralize the HCl byproduct.[4]

  • Reagent Addition: Add trityl chloride (TrCl, 1.1-1.5 equiv) to the solution at room temperature. For catalysis and faster reaction, 4-dimethylaminopyridine (DMAP) can be added in a catalytic amount.[4]

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by TLC.

  • Quenching: Quench the reaction by adding a small amount of methanol to consume any excess trityl chloride.[4]

  • Work-up: Remove the pyridine under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate or DCM and wash with water, dilute copper sulfate solution (to remove residual pyridine), and brine.

  • Isolation: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. Purify the resulting trityl ether by flash column chromatography.[4]

Protocol 3: Acid-Catalyzed Deprotection of a Boc-Protected Amine

This procedure describes the removal of a Boc group using trifluoroacetic acid (TFA).

  • Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (DCM).[10][13]

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common condition is a 25-50% solution of TFA in DCM (v/v).[13] The reaction is typically fast.

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor deprotection by TLC or LC-MS. The formation of CO₂ gas is expected.[6]

  • Isolation: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene or dioxane may be necessary to remove residual acid.[4] The product is typically obtained as the TFA salt of the amine.

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution) or pass it through a basic ion-exchange resin.

Protocol 4: Final Cleavage and Deprotection in Fmoc/tBu SPPS

This protocol describes the final step of Fmoc-based solid-phase peptide synthesis, where the peptide is cleaved from the resin and all acid-labile side-chain protecting groups (like tBu, Trt) are removed simultaneously.

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS).[22] TIPS and water act as scavengers to trap the carbocations and other reactive species generated during deprotection.[22]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, wash the peptide pellet with more cold ether, and dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Experimental Workflows

Visualizing synthetic strategies helps in understanding the logic and sequence of events. The following diagrams illustrate key workflows in peptide synthesis that rely on acid-labile protecting groups.

G cluster_0 Fmoc/tBu Orthogonal SPPS Workflow Start Resin-AA(tBu)-Fmoc Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple next Fmoc-AA(tBu)-OH (Activation) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat n-1 times Wash2->Repeat Repeat->Deprotection Yes Final_Cleavage Final Cleavage & Deprotection (95% TFA Cocktail) Repeat->Final_Cleavage No End Purified Peptide Final_Cleavage->End

Caption: Orthogonal strategy in Fmoc/tBu solid-phase peptide synthesis.

G cluster_0 Boc/Bzl SPPS Workflow (Differential Acid Lability) Start Resin-AA(Bzl)-Boc Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (Base) Deprotection->Neutralization Coupling Couple next Boc-AA(Bzl)-OH (Activation) Neutralization->Coupling Repeat Repeat n-1 times Coupling->Repeat Repeat->Deprotection Yes Final_Cleavage Final Cleavage & Deprotection (Anhydrous HF) Repeat->Final_Cleavage No End Purified Peptide Final_Cleavage->End

Caption: Differential acid lability in Boc/Bzl solid-phase peptide synthesis.

References

A Researcher's In-Depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides. We will delve into the core principles, detailed experimental protocols, and critical considerations for researchers in academia and the pharmaceutical industry.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc SPPS is a cyclical process that allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[1][2][3] This method, favored for its mild reaction conditions, relies on the use of the base-labile Fmoc protecting group for the α-amino group of the amino acids and acid-labile protecting groups for the amino acid side chains.[4][5] This "orthogonal" protection scheme ensures that the peptide backbone is extended in a controlled manner and that side-chain modifications are prevented during synthesis.[4]

The synthesis cycle consists of three main steps:

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid or peptide is removed using a weak base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[6][7] This exposes a free amine group, which is the site for the next amino acid coupling.

  • Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus by a coupling reagent and then added to the resin. The activated carboxylic acid reacts with the free amine on the resin-bound peptide to form a new peptide bond.[8]

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the final peptide.[9]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA) in the presence of scavengers.[2][4][10]

The Fmoc-SPPS Workflow: A Visual Representation

The logical progression of Fmoc-SPPS can be visualized as a cyclical process with a distinct initiation and termination phase.

Fmoc_SPPS_Workflow Start Start: C-terminal Fmoc-amino acid loaded resin Resin_Swelling Resin Swelling in DMF Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Coupling Washing_1->Coupling AA_Activation Amino Acid Activation (Coupling Reagent) AA_Activation->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Cycle Repeat Cycle (n-1 times) Washing_2->Cycle Cycle->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection Last Amino Acid Final_Washing Final Washing (DMF, DCM) Final_Deprotection->Final_Washing Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Washing->Cleavage Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification End End: Purified Peptide Purification->End

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Key Chemical Reactions in Fmoc-SPPS

The success of Fmoc-SPPS hinges on a series of well-defined chemical reactions. Understanding the mechanisms of these reactions is crucial for troubleshooting and optimizing the synthesis process.

Fmoc_SPPS_Reactions cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling cluster_cleavage Cleavage and Side-Chain Deprotection Fmoc_Peptide_Resin Fmoc-NH-Peptide-Resin Deprotection_Step β-elimination Fmoc_Peptide_Resin->Deprotection_Step Piperidine Piperidine (Base) Piperidine->Deprotection_Step Free_Amine_Peptide H₂N-Peptide-Resin Deprotection_Step->Free_Amine_Peptide Dibenzofulvene_Adduct Dibenzofulvene- Piperidine Adduct Deprotection_Step->Dibenzofulvene_Adduct Coupling_Step Peptide Bond Formation (Nucleophilic Attack) Free_Amine_Peptide->Coupling_Step Fmoc_AA Fmoc-AA-OH Activation_Step Carboxyl Activation Fmoc_AA->Activation_Step Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation_Step Active_Ester Fmoc-AA-Active Ester Activation_Step->Active_Ester Active_Ester->Coupling_Step Fmoc_Peptide_Resin_New Fmoc-AA-NH-Peptide-Resin Coupling_Step->Fmoc_Peptide_Resin_New Protected_Peptide_Resin Protected-Peptide-Resin Cleavage_Step Acidolysis Protected_Peptide_Resin->Cleavage_Step TFA_Cocktail TFA Cocktail (TFA, Scavengers) TFA_Cocktail->Cleavage_Step Free_Peptide Free Peptide in Solution Cleavage_Step->Free_Peptide Cleaved_Resin Cleaved Resin Cleavage_Step->Cleaved_Resin Scavenged_Byproducts Scavenged Protecting Group Cations Cleavage_Step->Scavenged_Byproducts

Caption: The core chemical transformations in Fmoc-SPPS.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in Fmoc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to common reagents and expected outcomes.

Table 1: Common Coupling Reagents and Typical Reaction Times

Coupling ReagentChemical NameTypical Coupling Time (min)Notes
HBTU 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate15 - 60A widely used and effective coupling reagent.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate5 - 30Generally more reactive than HBTU, especially for hindered amino acids.[8]
HCTU 2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate5 - 30Similar reactivity to HATU but often more cost-effective.[11]
DIC/HOBt N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole30 - 120A classic and cost-effective coupling method.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate5 - 20A highly efficient uronium salt-based reagent with reduced risk of racemization.[12]

Table 2: Typical Deprotection and Cleavage Conditions

StepReagent CompositionTypical Reaction TimeNotes
Fmoc Deprotection 20% Piperidine in DMF5 - 20 minThe progress of the reaction can be monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct.[6][7]
Cleavage 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)1 - 3 hoursA standard cleavage cocktail for most peptides. TIS acts as a scavenger for cationic species.[4][10]
Cleavage (Trp, Cys, Met containing) 94% TFA, 2.5% Water, 2.5% Ethanedithiol (EDT), 1% TIS1 - 4 hoursEDT is added to protect sensitive residues like Tryptophan, Cysteine, and Methionine from modification by reactive cations generated during cleavage.[1][4]

Table 3: Illustrative Peptide Synthesis Yields

PeptideSequence LengthSynthesis MethodReported Crude Yield (%)Reference
Gramicidin A15Fmoc-SPPSUp to 87[13]
Corticotropin-releasing factor (CRF)41Fmoc-SPPS87[14]
GP-1 (Glycopeptide)10HTFS-PS (Fmoc)~70 (Purity)[15]
Ac-c(C)arrrar-NH₂7Fmoc-SPPS>95 (Conversion per cycle)[16]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the manual synthesis of a model peptide using Fmoc-SPPS. These can be adapted for automated synthesizers.

Resin Preparation and Swelling
  • Weighing the Resin: Weigh the appropriate amount of Fmoc-amino acid pre-loaded resin (e.g., Wang resin, Rink Amide resin) for the desired synthesis scale (typically 0.1 to 0.5 mmol).[11]

  • Transfer to Reaction Vessel: Transfer the resin to a suitable reaction vessel (e.g., a fritted glass funnel or a dedicated peptide synthesis vessel).

  • Swelling: Add DMF to the resin to cover it completely. Allow the resin to swell for at least 30-60 minutes at room temperature with occasional agitation.[11] This step is crucial for ensuring that the reactive sites within the resin beads are accessible.

  • Washing: After swelling, drain the DMF and wash the resin thoroughly with DMF (3-5 times) to remove any impurities.

Fmoc Deprotection
  • Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.

  • Deprotection Reaction: Add the 20% piperidine solution to the swollen resin, ensuring the resin is fully submerged. Agitate the mixture for 5-20 minutes at room temperature.[7][11]

  • Monitoring (Optional): The completion of the deprotection can be monitored by taking a small aliquot of the solution and measuring its absorbance at approximately 301 nm, which corresponds to the dibenzofulvene-piperidine adduct.[17]

  • Washing: Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to completely remove the piperidine and the dibenzofulvene adduct.

Amino Acid Coupling
  • Preparation of Amino Acid Solution: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

  • Activation: Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate the carboxylic acid. The solution will often change color upon activation. Allow the activation to proceed for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 30-60 minutes at room temperature.[8]

  • Monitoring (Optional): The completion of the coupling reaction can be checked using a qualitative ninhydrin (Kaiser) test.[9] A small sample of the resin beads is taken; a blue color indicates the presence of unreacted free amines, signifying an incomplete reaction.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Final Cleavage and Peptide Precipitation
  • Final Deprotection and Washing: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in section 5.2. Following deprotection, wash the resin with DMF and then with a less polar solvent like dichloromethane (DCM) to prepare for cleavage. Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Preparation of Cleavage Cocktail: In a fume hood, prepare the appropriate cleavage cocktail. For a standard peptide, a mixture of 95% TFA, 2.5% water, and 2.5% TIS is commonly used.[4][10]

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[4] Gently agitate the mixture at room temperature for 1-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the dissolved peptide. Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate). The peptide will precipitate as a white solid.

  • Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum to obtain the crude product.

Application Example: Targeting a Signaling Pathway

Synthesized peptides are invaluable tools for studying and modulating cellular signaling pathways. For instance, the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell growth and proliferation, is often dysregulated in cancer.[18][19] Peptides can be designed to act as inhibitors of this pathway.

EGFR_Signaling_Pathway EGF EGF (Peptide Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2 GRB2 (Adapter) Dimerization->GRB2 Recruits SOS SOS (GEF) GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cellular_Response Cell Growth, Proliferation, Survival Transcription_Factors->Cellular_Response Promotes Inhibitory_Peptide Inhibitory Peptide (Synthesized via SPPS) Inhibitory_Peptide->EGFR Blocks Binding

Caption: Simplified EGFR signaling pathway and a point of peptide-based intervention.

A synthetic peptide designed to mimic the binding domain of EGF or to bind to a regulatory site on the EGFR can competitively inhibit the natural ligand binding, thereby blocking the downstream signaling cascade and inhibiting cell proliferation.[20] Fmoc-SPPS provides the means to rapidly synthesize and modify such peptides to optimize their inhibitory activity and other pharmacological properties.

Conclusion

Fmoc solid-phase peptide synthesis is a robust and versatile technology that has become the cornerstone of modern peptide science. A thorough understanding of its core principles, chemical reactions, and experimental protocols is essential for researchers aiming to synthesize peptides for a wide range of applications, from basic biological research to the development of novel therapeutics. By carefully controlling the synthesis parameters and employing appropriate reagents and strategies, high-purity peptides can be efficiently produced to advance scientific discovery and drug development.

References

Navigating the Safety Profile of Fmoc-Asp-ODmb: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fmoc-Asp-ODmb is a protected amino acid derivative commonly used in peptide synthesis. While a specific safety data sheet for this compound is not publicly available, analysis of SDS for similar Fmoc-protected aspartic acid derivatives, such as Fmoc-Asp(OtBu)-OH, indicates that the substance is generally not classified as hazardous. However, as with any laboratory chemical, appropriate safety precautions should be observed to minimize exposure and mitigate any potential risks. This guide summarizes key safety data, outlines first-aid measures, and provides recommendations for handling and storage.

Hazard Identification and Classification

Based on data from related compounds, this compound is not expected to be classified as a hazardous substance according to Regulation (EC) No. 1272/2008. No specific hazard pictograms, signal words, or hazard statements are anticipated. However, it is prudent to handle the compound as potentially harmful if inhaled or swallowed, and it may cause mild respiratory tract or skin irritation.

The following diagram illustrates a general workflow for hazard identification in the absence of a specific SDS:

G General Hazard Identification Workflow cluster_0 Data Gathering cluster_1 Hazard Analysis cluster_2 Risk Assessment & Mitigation A Identify Target Compound: This compound B Search for Specific SDS A->B C Identify Structurally Similar Compounds B->C If not found D Gather SDS for Analogous Compounds C->D E Extract Hazard Statements (e.g., H-phrases) D->E F Compare GHS Classifications E->F G Identify Common Hazards (e.g., irritation, toxicity) F->G H Assume 'Worst-Case' Classification from Analogs G->H I Define Safe Handling Procedures (PPE) H->I J Establish Emergency Protocols I->J

Caption: General Hazard Identification Workflow

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of this compound and a related compound are summarized below.

PropertyFmoc-Asp(ODMAB)-OHNotes
Molecular Formula C39H42N2O8Data for a structurally related compound.
Molecular Weight 666.76 g/mol Data for a structurally related compound.
Appearance White to yellow solidBased on data for analogous compounds.
Boiling Point 841.0 ± 65.0 °C (Predicted)[1]Predicted value.
Density 1.264 ± 0.06 g/cm³ (Predicted)[1]Predicted value.
pKa 3.51 ± 0.23 (Predicted)[1]Predicted value.

Exposure Controls and Personal Protection

To ensure safe handling, the following personal protective equipment (PPE) and engineering controls are recommended, based on guidelines for similar compounds.

Control ParameterRecommendationSource
Engineering Controls Use in a well-ventilated area. Local exhaust ventilation is recommended.General laboratory practice
Eye/Face Protection Safety glasses with side-shields or goggles.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.[3][4]
Respiratory Protection Not typically required under normal use with adequate ventilation. If dust is generated, use a NIOSH-approved respirator.[3]
Hygiene Measures Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[2]

First-Aid Measures

In case of exposure, the following first-aid measures should be taken. These are based on standard practices for handling laboratory chemicals and information from the SDS of related compounds.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[2][4]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[2][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[2][4]

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

AspectRecommendation
Safe Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[2]
Storage Keep container tightly closed in a dry and well-ventilated place. Store in a cool place.[2] Recommended storage temperature is often 2-8°C.[1]

Fire-Fighting Measures

AspectRecommendation
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
Specific Hazards Hazardous decomposition products may include carbon oxides and nitrogen oxides.
Protective Equipment Wear self-contained breathing apparatus for firefighting if necessary.[2]

Stability and Reactivity

AspectInformation
Reactivity No data available.
Chemical Stability Stable under recommended storage conditions.[5]
Conditions to Avoid No specific data, but generally avoid strong oxidizing agents.
Hazardous Decomposition Products Oxides of carbon (CO, CO2) and nitrogen (NOx) under fire conditions.[5]

Toxicological and Ecological Information

No specific toxicological or ecological data for this compound were found. For related Fmoc-protected amino acids, the available data sheets indicate a lack of significant hazards.

ParameterFinding for Related Compounds
Acute Toxicity No data available. Not expected to be acutely toxic.
Skin Corrosion/Irritation May cause mild skin irritation.
Serious Eye Damage/Irritation May cause mild eye irritation.
Carcinogenicity No component of similar products is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[4]
Ecotoxicity No data available. Do not let product enter drains.[3]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available. The safety information presented is derived from the GHS classifications and recommendations provided in the Safety Data Sheets of structurally similar compounds. The hazard assessment is based on a comparative analysis of these documents, following a logical workflow as depicted in the diagram in Section 2. The primary methodology involves identifying a cohort of structurally related molecules, extracting their documented safety and handling information, and synthesizing a conservative safety profile for the target compound.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Safety Data Sheet. The information has been compiled from publicly available sources for related compounds and should be used as a guide for trained professionals. All laboratory work should be conducted in accordance with established safety protocols and a thorough risk assessment.

References

Methodological & Application

Application Note: On-Resin Head-to-Tail Cyclization of Peptides Using Fmoc-Asp-ODmb

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the on-resin head-to-tail cyclization of peptides utilizing the Fmoc-Asp-ODmb (ODmb = 2,4-dimethoxybenzyl) derivative. This method offers an efficient strategy for producing cyclic peptides, which are of significant interest in drug discovery due to their enhanced stability, receptor selectivity, and binding affinity compared to their linear counterparts. The protocol outlines the solid-phase synthesis of the linear peptide on a suitable resin, selective deprotection of the C-terminal anchor, on-resin cyclization, and final cleavage and purification of the cyclic peptide.

Introduction

Cyclic peptides are a class of molecules with significant therapeutic potential. Their constrained conformation often leads to improved biological activity and resistance to enzymatic degradation. On-resin cyclization is an advantageous technique that can improve cyclization efficiency by minimizing intermolecular side reactions that can occur in solution-phase cyclization.

The use of Fmoc-Asp(ODmb)-OH provides a convenient method for anchoring the peptide to the resin via a side chain, leaving the C-terminus available for cyclization. The 2,4-dimethoxybenzyl (Dmb) ester linkage is stable to the standard piperidine treatment used for Fmoc group removal but can be selectively cleaved on-resin to allow for the head-to-tail cyclization. This protocol details the key steps for successful on-resin cyclization using this approach.

Experimental Protocols

Materials
  • Fmoc-Asp(Wang resin LL)-ODmab (e.g., Novabiochem®) or a similar resin pre-loaded with this compound.

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, PyBOP, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Hydrazine (2% in DMF)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Diethyl ether

Protocol 1: Linear Peptide Synthesis
  • Resin Swelling: Swell the Fmoc-Asp(ODmb)-Wang resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the aspartic acid.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids sequentially using a standard coupling protocol. For example, using HBTU/DIPEA:

    • Pre-activate a solution of the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2-5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: After each coupling step, wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat the deprotection, washing, and coupling steps until the desired linear peptide sequence is assembled.

Protocol 2: On-Resin Cyclization
  • Final N-terminal Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF as described above.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Selective C-terminal Deprotection: Treat the resin with 2% hydrazine in DMF for 10-15 minutes to cleave the ODmb ester and liberate the C-terminal carboxylic acid. Repeat this step once.

  • Washing: Wash the resin extensively with DMF (at least 5 times) to remove all traces of hydrazine.

  • On-Resin Cyclization:

    • Swell the resin in a solution of DMF.

    • Add the cyclization coupling reagent. Common reagents for on-resin cyclization include BOP or a carbodiimide such as DIC with HOBt.[1] For example, using PyBOP: Add PyBOP (3 eq.) and DIPEA (6 eq.) to the resin and shake at room temperature.

    • The reaction time can vary from a few hours to overnight. Monitor the progress of the cyclization by taking small resin samples and analyzing the cleaved peptide by HPLC-MS.

Protocol 3: Cleavage and Purification
  • Washing: After cyclization, wash the resin with DMF (5 times) and DCM (5 times) and dry the resin under vacuum.

  • Cleavage from Resin: Treat the resin with a cleavage cocktail to remove the peptide from the solid support and cleave the side-chain protecting groups. A common cleavage cocktail is TFA/TIS/Water (95:2.5:2.5). The reaction is typically carried out for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cyclic peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Purification: Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final cyclic peptide by mass spectrometry and analytical HPLC.

Data Presentation

ParameterExpected Outcome
Resin LoadingTypically 0.3 - 0.7 mmol/g
Coupling Efficiency>99% for each amino acid addition (monitored by Kaiser test)
Cyclization EfficiencyHighly sequence-dependent, typically ranging from 30% to 70%
Crude PurityVariable, dependent on sequence and cyclization efficiency
Final Purity (Post-HPLC)>95%

Mandatory Visualizations

OnResinCyclization cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cyclization On-Resin Cyclization cluster_Cleavage Cleavage & Purification Resin Fmoc-Asp(ODmb)-Resin LinearPeptide Resin-Asp(O-LinearPeptide-Fmoc)-ODmb Resin->LinearPeptide Sequential Fmoc-AA Coupling & Deprotection DeprotectedN Resin-Asp(O-LinearPeptide-NH2)-ODmb LinearPeptide->DeprotectedN 1. Piperidine/DMF DeprotectedC Resin-Asp(O-LinearPeptide-COOH)-NH2 DeprotectedN->DeprotectedC 2. 2% Hydrazine/DMF CyclizedPeptide Resin-CyclicPeptide DeprotectedC->CyclizedPeptide 3. Coupling Reagent (e.g., PyBOP, DIPEA) CrudePeptide Crude Cyclic Peptide CyclizedPeptide->CrudePeptide TFA Cleavage Cocktail PurePeptide Purified Cyclic Peptide CrudePeptide->PurePeptide RP-HPLC Purification

Caption: Workflow for on-resin head-to-tail peptide cyclization using this compound.

Discussion

The success of on-resin cyclization using this compound is dependent on several factors. The choice of coupling reagent for the cyclization step is critical and may need to be optimized for a particular peptide sequence. Reagents such as PyBOP, HATU, and HBTU are generally effective.[2][3] The reaction time for cyclization should be carefully monitored to maximize the yield of the desired cyclic product while minimizing side reactions.

The purity of the crude peptide after cleavage can be influenced by the efficiency of the cyclization and the presence of any deletion or truncated sequences from the linear synthesis. Therefore, careful monitoring of each step of the solid-phase synthesis is essential. The final purification by RP-HPLC is a crucial step to isolate the pure cyclic peptide.

Conclusion

The use of this compound provides a robust and efficient method for the on-resin synthesis of head-to-tail cyclic peptides. This application note provides a comprehensive protocol that can be adapted by researchers in academia and industry for the development of novel cyclic peptide-based therapeutics.

References

Application Notes and Protocols for the Synthesis of Lactam-Bridged Peptides using Fmoc-Asp(ODmb)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactam-bridged peptides are a class of constrained peptides that exhibit enhanced structural stability, proteolytic resistance, and improved binding affinity compared to their linear counterparts. These characteristics make them highly valuable as therapeutic candidates and research tools. On-resin cyclization is an efficient strategy for synthesizing these molecules. This document provides a detailed protocol for the synthesis of side-chain-to-side-chain lactam-bridged peptides using a specific orthogonal protection strategy involving Fmoc-Asp(ODmb) and Fmoc-Lys(Mtt).

The strategy relies on the selective deprotection of the lysine side chain's 4-methyltrityl (Mtt) group under mild acidic conditions, which leaves the acid-labile 2,4-dimethoxybenzyl (ODmb) protecting group on the aspartic acid side chain and other standard protecting groups intact. The exposed lysine side-chain amine then reacts with the activated aspartic acid side-chain carboxyl group to form the lactam bridge directly on the solid support.

Experimental Workflow

The overall workflow for the solid-phase synthesis of a lactam-bridged peptide is depicted below. The process begins with the assembly of the linear peptide on a solid support, followed by selective deprotection, on-resin cyclization, and final cleavage and purification.

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Final Cleavage & Purification Resin Start with Resin (e.g., Rink Amide) Linear_Peptide Assemble Linear Peptide (Fmoc-AA-OH couplings, including Fmoc-Asp(ODmb) and Fmoc-Lys(Mtt)) Resin->Linear_Peptide Fmoc SPPS Cycles Selective_Deprotection Selective Mtt Deprotection (1% TFA in DCM) Linear_Peptide->Selective_Deprotection Lactamization Intramolecular Lactamization (Coupling Reagent + Base) Selective_Deprotection->Lactamization Cleavage Global Deprotection & Cleavage (TFA Cocktail) Lactamization->Cleavage Purification Purify Crude Peptide (RP-HPLC) Cleavage->Purification Final_Product Lyophilized Cyclic Peptide Purification->Final_Product

Application Notes and Protocols for Selective Cleavage of the ODmb Group in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective cleavage of the 2,4-dimethoxybenzyl (ODmb) protecting group from amino acid side chains, particularly tyrosine, during solid-phase peptide synthesis (SPPS).

Introduction

The 2,4-dimethoxybenzyl (Dmb) group is a valuable acid-labile protecting group for the hydroxyl function of amino acids such as tyrosine (Tyr). Its selective removal under mild acidic conditions allows for on-resin modifications of the peptide, such as cyclization, labeling, or phosphorylation, while other acid-labile protecting groups on the peptide and the resin linker remain intact. This orthogonality is crucial for the synthesis of complex peptides. The ODmb group offers a distinct advantage in strategies requiring precise, stepwise deprotection.

Principles of Selective Cleavage

The selective cleavage of the ODmb group is based on its higher acid lability compared to more robust protecting groups like tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt) on other amino acids, as well as common resin linkers like the Wang or Rink amide linkers. This difference in lability allows for the use of very dilute solutions of strong acids, most commonly trifluoroacetic acid (TFA), to remove the ODmb group without significantly affecting other protecting groups.

The mechanism of cleavage involves the protonation of the ether oxygen followed by the formation of a stable 2,4-dimethoxybenzyl cation, which is then captured by a scavenger present in the cleavage cocktail to prevent side reactions.

Quantitative Data: Comparison of Acid-Labile Protecting Groups

The following table summarizes the conditions for the cleavage of the ODmb group and provides a comparison with the closely related and commonly used 4-methoxytrityl (Mmt) group.

Protecting GroupAmino Acid Side ChainCleavage CocktailReaction TimeCleavage Efficiency (%)Stability of Other Groups (Boc, tBu, Trt)
ODmb Tyrosine (Tyr)1-2% TFA, 5% TIS in DCM2 x 30 min> 95%High
Mmt Cysteine (Cys), Lysine (Lys)1-2% TFA, 5% TIS in DCM5 x 10 min> 90%High

Note: Cleavage efficiency can be sequence-dependent and should be optimized for each specific peptide. TIS (triisopropylsilane) is a common scavenger. DCM (dichloromethane) is the solvent.

Experimental Protocols

Materials and Reagents
  • Peptide-resin containing a Tyr(ODmb) residue

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether, cold

  • Nitrogen or Argon gas

  • Solid-phase synthesis vessel

  • Shaker

Protocol for Selective On-Resin Cleavage of the ODmb Group

This protocol is designed for the selective removal of the ODmb group from a tyrosine residue on a solid support.

  • Resin Swelling: Swell the peptide-resin (100 mg) in DCM (2 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain: Drain the DCM from the vessel.

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail of 1% TFA and 5% TIS in DCM (v/v/v). For 2 mL of cocktail, add 20 µL of TFA and 100 µL of TIS to 1.88 mL of DCM.

  • First Cleavage Treatment: Add the cleavage cocktail (2 mL) to the resin.

  • Reaction: Gently agitate the resin suspension at room temperature for 30 minutes.

  • Drain: Drain the cleavage solution.

  • Second Cleavage Treatment: Add a fresh portion of the cleavage cocktail (2 mL) to the resin.

  • Reaction: Gently agitate the resin suspension at room temperature for another 30 minutes.

  • Washing:

    • Drain the cleavage solution.

    • Wash the resin thoroughly with DCM (3 x 2 mL).

    • Wash the resin with DMF (3 x 2 mL).

  • Proceed with Next Step: The resin with the deprotected tyrosine side chain is now ready for the next on-resin modification or for the final cleavage from the support.

Diagrams

Experimental Workflow for Selective ODmb Cleavage

G cluster_0 Resin Preparation cluster_1 Cleavage cluster_2 Washing Swell Resin Swell Resin Drain Solvent Drain Solvent Swell Resin->Drain Solvent Add Cleavage Cocktail (1% TFA, 5% TIS in DCM) Add Cleavage Cocktail (1% TFA, 5% TIS in DCM) Drain Solvent->Add Cleavage Cocktail (1% TFA, 5% TIS in DCM) React (30 min) React (30 min) Add Cleavage Cocktail (1% TFA, 5% TIS in DCM)->React (30 min) Drain Cocktail Drain Cocktail React (30 min)->Drain Cocktail Repeat Cleavage Repeat Cleavage Drain Cocktail->Repeat Cleavage Wash with DCM Wash with DCM Repeat Cleavage->Wash with DCM Wash with DMF Wash with DMF Wash with DCM->Wash with DMF End End Wash with DMF->End Start Start Start->Swell Resin

Caption: Workflow for the selective on-resin cleavage of the ODmb group.

Orthogonality of Protecting Groups

G Protecting_Groups Protecting Groups Fmoc (N-alpha) ODmb (Tyr) Boc (Lys) tBu (Ser) Trt (Asn) Cleavage_Reagents Cleavage Reagents 20% Piperidine/DMF 1% TFA/DCM 95% TFA Protecting_Groups:f1->Cleavage_Reagents:f1 Cleaved by Protecting_Groups:f2->Cleavage_Reagents:f2 Cleaved by Protecting_Groups:f3->Cleavage_Reagents:f3 Cleaved by Protecting_Groups:f4->Cleavage_Reagents:f3 Cleaved by Protecting_Groups:f5->Cleavage_Reagents:f3 Cleaved by Protecting_Groups:f2->Cleavage_Reagents:f1 Stable to Protecting_Groups:f3->Cleavage_Reagents:f1 Stable to Protecting_Groups:f4->Cleavage_Reagents:f1 Stable to Protecting_Groups:f5->Cleavage_Reagents:f1 Stable to Protecting_Groups:f3->Cleavage_Reagents:f2 Stable to Protecting_Groups:f4->Cleavage_Reagents:f2 Stable to Protecting_Groups:f5->Cleavage_Reagents:f2 Stable to

Caption: Orthogonality of common protecting groups in Fmoc-based SPPS.

Troubleshooting

IssuePossible CauseSolution
Incomplete Cleavage Insufficient reaction time or TFA concentration.Increase reaction time in 15-minute increments or increase TFA concentration to 2%. Monitor cleavage progress by taking small resin samples for analysis.
Loss of Other Protecting Groups TFA concentration is too high or reaction time is too long.Decrease TFA concentration or reaction time. Ensure the use of a scavenger.
Side Reactions Inefficient scavenging of the Dmb cation.Ensure fresh TIS is used at the correct concentration.

Conclusion

The selective cleavage of the ODmb group provides a powerful tool for the synthesis of modified and complex peptides. The protocol described herein offers a reliable method for the on-resin deprotection of tyrosine residues, enabling a wide range of subsequent chemical transformations. Careful optimization of the cleavage conditions for each specific peptide is recommended to ensure high yields and purity.

Revolutionizing Peptide Synthesis: A Deep Dive into Fmoc-Asp-ODmb Coupling Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and clean incorporation of aspartic acid into synthetic peptides is a persistent challenge. The formation of aspartimide-related impurities can significantly complicate peptide purification and compromise yield. This application note provides a detailed overview and optimized protocols for the use of Fmoc-Asp-ODmb, a critical tool in modern automated peptide synthesis to mitigate this common side reaction.

The use of Nα-Fmoc-L-aspartic acid α-(2,4-dimethoxybenzyl) ester (this compound) in solid-phase peptide synthesis (SPPS) represents a significant step forward in overcoming the notorious issue of aspartimide formation. The bulky 2,4-dimethoxybenzyl (ODmb) protecting group on the side chain of aspartic acid sterically hinders the intramolecular cyclization that leads to the formation of a succinimide ring, particularly in sequences prone to this side reaction, such as those containing Asp-Gly, Asp-Ser, and Asp-Asn motifs.

This document serves as a comprehensive guide, offering detailed protocols, comparative data, and visual workflows to enable the effective implementation of this compound coupling strategies in your automated peptide synthesis workflows.

Understanding the Challenge: Aspartimide Formation

Aspartimide formation is a base-catalyzed intramolecular side reaction that occurs during Fmoc-SPPS. The amide backbone nitrogen attacks the side-chain ester of an aspartic acid residue, forming a five-membered succinimide ring. This aspartimide intermediate can then be hydrolyzed to reopen the ring, yielding not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide, which is often difficult to separate chromatographically. This side reaction can lead to a significant reduction in the purity and yield of the target peptide.

Aspartimide_Formation Peptide_Chain Peptide Chain with Asp(OR) Residue Aspartimide Aspartimide Intermediate (Succinimide Ring) Peptide_Chain->Aspartimide Base-catalyzed intramolecular attack Piperidine Piperidine (Fmoc Deprotection) Piperidine->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis Ring Opening Alpha_Peptide Desired α-Aspartyl Peptide Hydrolysis->Alpha_Peptide Beta_Peptide Undesired β-Aspartyl Peptide Hydrolysis->Beta_Peptide

Caption: Mechanism of Aspartimide Formation.

The this compound Solution

The ODmb protecting group provides a steric shield that effectively minimizes the potential for the backbone amide nitrogen to attack the side-chain carbonyl group. While it is a valuable tool, the bulky nature of the ODmb group can also present its own set of challenges, potentially leading to slower and less efficient coupling reactions. Therefore, optimizing the coupling conditions is paramount to achieving high yields and purity.

Comparative Analysis of Coupling Methods

The choice of coupling reagent and conditions can significantly impact the efficiency of this compound incorporation. Below is a summary of quantitative data from comparative studies.

Coupling ReagentActivator BaseTypical Coupling Time (min)Coupling Efficiency (%)Notes
HATUDIPEA30 - 60>99%Highly efficient and fast. Recommended for routine use.
HBTUDIPEA45 - 90>98%A reliable and cost-effective alternative to HATU.
DIC/OxymaN/A60 - 120>97%Carbodiimide-based method; generally slower but effective.

Note: Coupling times and efficiencies are sequence-dependent and can vary based on the specific peptide and synthesizer conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the coupling of this compound in automated peptide synthesis.

Protocol 1: Standard HATU/DIPEA Coupling

This protocol is recommended for most applications due to its high efficiency and speed.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Automated peptide synthesizer

Procedure:

  • Amino Acid Solution Preparation:

    • Prepare a 0.2 M solution of this compound in DMF.

    • Prepare a 0.5 M solution of HATU in DMF.

    • Prepare a 2 M solution of DIPEA in NMP (or a suitable solvent as per synthesizer guidelines).

  • Automated Synthesizer Setup:

    • Program the synthesizer to deliver the following reagents to the reaction vessel containing the resin-bound peptide.

  • Coupling Cycle:

    • Wash the resin with DMF (3x).

    • Add the this compound solution (5 equivalents relative to resin loading).

    • Add the HATU solution (4.9 equivalents).

    • Add the DIPEA solution (10 equivalents).

    • Mix the reaction vessel for 30-60 minutes at room temperature.

    • Wash the resin with DMF (3x) to remove excess reagents.

  • Post-Coupling Check (Optional):

    • Perform a Kaiser test to ensure complete coupling (a negative result indicates completion).

Protocol 2: DIC/Oxyma Coupling

This protocol offers an alternative for sequences where HATU/DIPEA may lead to side reactions or for laboratories that prefer carbodiimide-based activation.

Materials:

  • This compound

  • DIC (N,N'-Diisopropylcarbodiimide)

  • Oxyma (Ethyl cyanoglyoxylate-2-oxime)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Automated peptide synthesizer

Procedure:

  • Reagent Solution Preparation:

    • Prepare a 0.5 M solution of this compound and 0.5 M Oxyma in DMF.

    • Prepare a 0.5 M solution of DIC in DMF.

  • Automated Synthesizer Setup:

    • Program the synthesizer for the following steps.

  • Coupling Cycle:

    • Wash the resin with DMF (3x).

    • Add the this compound/Oxyma solution (5 equivalents).

    • Add the DIC solution (5 equivalents).

    • Mix the reaction vessel for 60-120 minutes at room temperature.

    • Wash the resin with DMF (3x).

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in utilizing this compound.

Automated_Peptide_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle Start Start Cycle Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling This compound Coupling (e.g., HATU/DIPEA) Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 End_Cycle End Cycle Washing_2->End_Cycle

Caption: Automated Peptide Synthesis Cycle Workflow.

Decision_Tree Sequence_Analysis Analyze Peptide Sequence for Aspartimide Risk High_Risk High-Risk Sequence? (e.g., Asp-Gly, Asp-Ser) Sequence_Analysis->High_Risk Use_Fmoc_Asp_ODmb Use this compound High_Risk->Use_Fmoc_Asp_ODmb Yes Standard_Fmoc_Asp Use Standard Fmoc-Asp(OtBu)-OH (with caution) High_Risk->Standard_Fmoc_Asp No Optimize_Coupling Optimize Coupling Method (e.g., HATU/DIPEA) Use_Fmoc_Asp_ODmb->Optimize_Coupling

Caption: Decision Logic for Using this compound.

Conclusion

The strategic use of this compound is a cornerstone of modern peptide synthesis, enabling the production of high-purity peptides containing the challenging aspartic acid residue. By understanding the underlying chemistry and implementing optimized coupling protocols, researchers can significantly reduce the incidence of aspartimide-related impurities, streamlining the synthesis and purification processes. The protocols and data presented in this application note provide a solid foundation for the successful incorporation of this compound in automated peptide synthesis.

Application Notes and Protocols for Hydrazine-Mediated Deprotection of Dmab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-{[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]amino}phenyl (Dmab) group is a valuable side-chain protecting group for aspartic and glutamic acid residues in Fmoc-based solid-phase peptide synthesis (SPPS). Its selective removal is achieved under mild conditions using hydrazine, providing an orthogonal deprotection strategy in the presence of acid-labile (e.g., Boc, tBu) and base-labile (Fmoc) protecting groups. This document provides detailed protocols for the efficient and selective removal of the Dmab protecting group using hydrazine, discusses potential side reactions, and offers troubleshooting strategies.

Introduction

The Dmab protecting group offers a unique advantage in the synthesis of complex peptides, such as cyclic peptides, glycopeptides, and branched peptides.[1][2] Its stability to the standard Fmoc deprotection conditions (piperidine in DMF) and acidolytic cleavage (TFA) makes it an ideal orthogonal protecting group.[1][3] The deprotection of Dmab is a two-step process initiated by hydrazine.[3][4] Initially, hydrazine cleaves the N-ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) moiety. This is followed by a spontaneous 1,6-elimination of the resulting p-aminobenzyl ester, which liberates the free carboxylic acid.[3][4] A key feature of this process is the release of an indazole by-product, which can be monitored spectrophotometrically at 290 nm to follow the reaction progress.[2][4]

Chemical Reaction Pathway

The deprotection of the Dmab group proceeds through a two-stage mechanism when treated with hydrazine.

G Dmab_Peptide Peptide-Asp/Glu(ODmab) Intermediate Peptide-Asp/Glu(O-p-aminobenzyl ester) + Indazole by-product Dmab_Peptide->Intermediate Step 1: Hydrazinolysis of ivDde moiety Deprotected_Peptide Deprotected Peptide-Asp/Glu(OH) Intermediate->Deprotected_Peptide Step 2: Spontaneous 1,6-elimination Hydrazine Hydrazine (2% in DMF) Hydrazine->Dmab_Peptide

Caption: Mechanism of Dmab deprotection.

Experimental Protocols

Prior to Dmab deprotection, the peptide synthesis should be complete, and the N-terminal amino group should be protected, typically with a Boc group, as hydrazine will also remove the Fmoc group.[1][3]

Protocol 1: Batch-wise Dmab Deprotection on Solid Support

This protocol is suitable for routine deprotection of Dmab-protected peptides on a solid support.

Materials:

  • Peptidyl-resin with Dmab-protected residue(s)

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • 20% Diisopropylethylamine (DIEA) in DMF/water (90:10 v/v) (optional, for sluggish reactions)

  • Reaction vessel with a filter

Procedure:

  • Swell the peptidyl-resin in DMF.

  • Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.

  • Drain the DMF from the resin and add the 2% hydrazine solution (approximately 25 mL per gram of resin).[3]

  • Agitate the mixture at room temperature for 3 minutes.[3]

  • Drain the hydrazine solution.

  • Repeat the hydrazine treatment two to four more times.[5]

  • To monitor the reaction, the absorbance of the collected filtrate can be measured at 290 nm. The deprotection is complete when no further increase in absorbance is observed, indicating the cessation of indazole by-product release.[2][4]

  • Wash the resin thoroughly with DMF (5 x resin volume).

  • Optional: For sequences prone to sluggish cleavage of the aminobenzyl moiety, wash the resin with 20% DIEA in DMF/water (90:10) after the hydrazine treatment.[3][4]

  • The resin is now ready for subsequent steps, such as on-resin cyclization or cleavage from the support.

Protocol 2: Continuous-Flow Dmab Deprotection

This method is advantageous for automated peptide synthesizers equipped with a UV detector.

Materials:

  • Peptidyl-resin with Dmab-protected residue(s) packed in a column

  • N,N-Dimethylformamide (DMF)

  • 2% (v/v) hydrazine monohydrate in DMF

Procedure:

  • Equilibrate the column containing the peptidyl-resin with DMF.

  • Flow the 2% hydrazine monohydrate solution in DMF through the column at a constant flow rate.

  • Monitor the eluant continuously at 290 nm using a UV detector.

  • Continue the flow until the UV absorbance returns to the baseline, signifying the completion of the deprotection.[2]

  • Wash the resin by flowing DMF through the column until the baseline is stable.

Quantitative Data Summary

The efficiency of Dmab deprotection is generally high and rapid, often described as quantitative within minutes.[3] However, the specific yield and purity can be sequence-dependent. The following table summarizes typical conditions and expected outcomes based on available literature.

ParameterConditionExpected OutcomeCitation
Hydrazine Concentration 2% (v/v) in DMFEffective for complete deprotection. Higher concentrations (up to 10%) have been used for difficult ivDde removal.[2][3]
Reaction Time (Batch-wise) 3-5 treatments of 3 minutes eachGenerally sufficient for complete removal.[3][5]
Monitoring UV absorbance at 290 nmReliable method to track the release of the indazole by-product and confirm reaction completion.[2][4]
Cleavage Efficiency QuantitativeThe deprotection is reported to be quantitative.[3]
Purity HighGenerally high, but can be affected by side reactions.

Potential Side Reactions and Troubleshooting

While generally efficient, hydrazine-mediated Dmab deprotection can be associated with certain side reactions.

  • Pyroglutamate Formation: Peptides with an N-terminal Glu(ODmab) residue may form a pyroglutamyl derivative if the N-terminal α-amino group is unprotected during the deprotection process.[2] Mitigation: Ensure the N-terminus is protected (e.g., with Boc) before Dmab removal.

  • Aspartimide Formation: Sequences containing Asp(ODmab) residues can be susceptible to aspartimide formation, a common side reaction in peptide synthesis. Mitigation: The use of a Hmb backbone protecting group on the preceding residue can help prevent this side reaction.[2]

  • Sluggish Cleavage: In some cases, the second step of the deprotection, the 1,6-elimination of the p-aminobenzyl ester, can be slow.[3][4] This appears to be sequence-dependent. Mitigation: A subsequent wash with a mild base solution, such as 20% DIEA in DMF/water (90:10) or 5 mM sodium hydroxide in methanol, can facilitate the complete removal.[3]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the batch-wise deprotection of a Dmab-protected peptide on a solid support.

G Start Start: Peptidyl-resin with Dmab protection Swell Swell resin in DMF Start->Swell Hydrazine_Treatment Treat resin with 2% Hydrazine (3 min, repeat 3-5x) Swell->Hydrazine_Treatment Prepare_Hydrazine Prepare 2% Hydrazine in DMF Prepare_Hydrazine->Hydrazine_Treatment Monitor Monitor completion by UV at 290 nm (optional) Hydrazine_Treatment->Monitor Monitor->Hydrazine_Treatment Incomplete Wash_DMF Wash resin with DMF Monitor->Wash_DMF Complete Optional_Base_Wash Optional: Wash with 20% DIEA solution Wash_DMF->Optional_Base_Wash End End: Deprotected Peptidyl-resin Wash_DMF->End No Final_Wash Final DMF wash Optional_Base_Wash->Final_Wash Yes Final_Wash->End

References

Application Notes and Protocols for Head-to-Tail Peptide Cyclization using Fmoc-Asp-ODmb

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-Asp-ODmb for the efficient synthesis of head-to-tail cyclic peptides. This methodology is a cornerstone in drug discovery and development, enabling the creation of conformationally constrained peptides with enhanced biological activity and stability.

Introduction

Cyclic peptides often exhibit superior pharmacological properties compared to their linear counterparts, including increased receptor binding affinity, enhanced stability against enzymatic degradation, and improved cell permeability. Head-to-tail cyclization is a widely employed strategy to produce these valuable molecules. The use of Fmoc-L-Asp(ODmab)-OH provides a robust and efficient method for on-resin cyclization, leveraging the orthogonality of the 2,4-dimethoxybenzyl (Dmab) protecting group. This group is stable to the piperidine used for Fmoc deprotection but can be selectively cleaved under mild conditions using hydrazine, allowing for subsequent intramolecular amide bond formation.

Chemical Structure and Properties

Fmoc-Asp(ODmab)-OH is a derivative of aspartic acid where the alpha-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain carboxyl group is protected by the 2,4-dimethoxybenzyl (Dmab) ester.

  • CAS Number: 269066-08-2[1]

  • Molecular Formula: C39H42N2O8

  • Molecular Weight: 666.76 g/mol [2]

The key feature of the ODmb protecting group is its selective removal with a dilute solution of hydrazine, which does not affect other standard acid-labile side-chain protecting groups used in Fmoc-based solid-phase peptide synthesis (SPPS).

Mechanism of Deprotection and Cyclization

The on-resin head-to-tail cyclization process using this compound involves a two-stage mechanism. First, the Dmab group is removed by hydrazinolysis, which proceeds in two steps: initial cleavage of the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) moiety from the Dmab group, followed by the spontaneous 1,6-elimination of the resulting p-aminobenzyl ester to liberate the free carboxylic acid side-chain of the aspartic acid residue.[3] The progress of this deprotection can be conveniently monitored spectrophotometrically by detecting the release of the indazole by-product at 290 nm.[4]

Following the deprotection of the Asp side chain and the N-terminal Fmoc group, the peptide is ready for intramolecular cyclization. The free N-terminal amine attacks the now-activated side-chain carboxyl group of the aspartic acid, forming a stable amide bond and resulting in the desired head-to-tail cyclic peptide.

Data Presentation

The efficiency of head-to-tail cyclization using this compound can be influenced by the peptide sequence, the coupling reagents used, and the reaction conditions. Below is a summary of representative data from the literature.

Peptide SequenceCyclization ReagentCyclization Time (h)Crude Purity (%)Yield (%)Reference
cyclo(Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-Glu)DIPCDI/HOAt18HighNot ReportedNovabiochem® Product Information[4]
Model Peptide 1HATU/NMM16>9550Supplementary Information, RSC[5]
Model Peptide 2BOP/CarbodiimideNot ReportedNot ReportedNot ReportedMcMurray, J. S. (1991)[6]

Experimental Protocols

This section provides a detailed protocol for the synthesis of a head-to-tail cyclic peptide on a solid support using this compound.

Solid-Phase Synthesis of the Linear Peptide

The linear peptide is synthesized on a suitable resin (e.g., Rink Amide resin) using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols. The Fmoc-Asp(ODmab)-OH is incorporated at the desired position within the peptide sequence.

On-Resin Deprotection of the ODmb Group

Materials:

  • Peptidyl-resin

  • Dimethylformamide (DMF)

  • Hydrazine monohydrate (2% v/v in DMF)

  • 5% Diisopropylethylamine (DIPEA) in DMF (optional)

Protocol (Batchwise): [4]

  • Swell the peptidyl-resin in DMF.

  • Treat the resin with 2% hydrazine monohydrate in DMF (25 mL/g of resin) for 3 minutes at room temperature with gentle agitation.

  • Drain the reaction vessel.

  • Repeat the hydrazine treatment 4 more times.

  • Monitor the deprotection by measuring the absorbance of the filtrate at 290 nm until the release of the indazole by-product is complete.

  • Wash the resin thoroughly with DMF (5 x 3 mL), DCM (5 x 3 mL), and finally DMF (5 x 3 mL).[5]

  • (Optional) If sluggish cleavage is observed, wash the resin with 5% DIPEA in DMF.[4]

On-Resin Head-to-Tail Cyclization

Materials:

  • Peptidyl-resin with deprotected Asp side-chain and N-terminal amine

  • Coupling reagents (e.g., HATU, HBTU, PyBOP, or DIPCDI/HOAt)

  • Base (e.g., N-methylmorpholine (NMM) or DIPEA)

  • DMF

Protocol (using HATU): [5]

  • Swell the resin in DMF.

  • Prepare a solution of the coupling reagent and base in DMF. For example, a pre-activated solution of HATU (4 equivalents) and NMM (8 equivalents) in DMF.

  • Add the coupling solution to the resin.

  • Allow the reaction to proceed for 16 hours at room temperature with gentle agitation.[5]

  • After the cyclization is complete, wash the resin extensively with DMF (10 x 3 mL) and DCM (10 x 3 mL).[5]

Cleavage from Resin and Purification

Materials:

  • Cyclized peptidyl-resin

  • Cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5)

  • Diethylether (cold)

  • Acetonitrile/Water for HPLC

Protocol:

  • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by mass spectrometry and NMR.

Visualizations

Experimental Workflow

experimental_workflow cluster_SPPS 1. Linear Peptide Synthesis (SPPS) cluster_Deprotection 2. Selective Deprotection cluster_Cyclization 3. On-Resin Cyclization cluster_Final 4. Cleavage & Purification Resin Resin Linear_Peptide Resin-Bound Linear Peptide (with this compound) Resin->Linear_Peptide Fmoc/tBu Chemistry ODmb_Deprotection ODmb Deprotection (2% Hydrazine/DMF) Linear_Peptide->ODmb_Deprotection Fmoc_Deprotection N-terminal Fmoc Deprotection (20% Piperidine/DMF) ODmb_Deprotection->Fmoc_Deprotection Cyclization Intramolecular Head-to-Tail Cyclization (e.g., HATU/NMM) Fmoc_Deprotection->Cyclization Cleavage Cleavage from Resin (TFA Cocktail) Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Pure Cyclic Peptide Purification->Final_Product

Caption: Experimental workflow for head-to-tail peptide cyclization.

Application Example: Cyclic RGD Peptides and Integrin Signaling

Cyclic peptides containing the Arg-Gly-Asp (RGD) motif are potent and selective ligands for integrin receptors, which are transmembrane proteins involved in cell adhesion and signaling.[7][8] The conformational constraint imposed by cyclization enhances their binding affinity to specific integrin subtypes, such as αvβ3, which is often overexpressed in tumor cells and angiogenic blood vessels.

The binding of a cyclic RGD peptide to integrin can modulate downstream signaling pathways, impacting cell proliferation, migration, and survival.

integrin_signaling cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Signaling RGD Cyclic RGD Peptide Integrin Integrin Receptor (αvβ3) RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src PI3K PI3K FAK->PI3K Ras Ras Src->Ras MAPK_Pathway MAPK Pathway (ERK, JNK) Ras->MAPK_Pathway Cell_Response Cellular Response (Proliferation, Migration, Survival) MAPK_Pathway->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response

Caption: Simplified integrin signaling pathway activated by a cyclic RGD peptide.

References

Application Notes and Protocols for Fmoc-Asp-ODmb in the Synthesis of Complex Cyclic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex cyclic peptides is a cornerstone of modern drug discovery, offering molecules with enhanced stability, target affinity, and cell permeability compared to their linear counterparts. A critical challenge in the solid-phase peptide synthesis (SPPS) of these molecules is the strategic protection and deprotection of reactive side chains to enable selective on-resin cyclization. Fmoc-Asp-ODmb, where ODmb stands for the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl ester protecting group (also known as Dmab), has emerged as a valuable tool for the introduction of aspartic acid residues intended for subsequent lactam bridge formation.

The ODmb group is a hydrazine-labile protecting group, orthogonal to the acid-labile tert-butyl (tBu) and base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups commonly used in SPPS. This orthogonality allows for the selective deprotection of the aspartic acid side chain on the solid support, enabling intramolecular cyclization with a corresponding side-chain amine of another residue, such as lysine, to form a lactam bridge. This methodology is instrumental in the synthesis of a wide array of complex cyclic peptides, including those with therapeutic potential.

These application notes provide a comprehensive overview of the use of this compound in complex cyclic peptide synthesis, including detailed protocols and a summary of potential challenges and their mitigation.

Key Advantages of this compound in Cyclic Peptide Synthesis

  • Orthogonality: The ODmb group is stable to the piperidine solutions used for Fmoc group removal and the trifluoroacetic acid (TFA) cocktails used for final cleavage from the resin and removal of other side-chain protecting groups like tBu, Boc, and Trt.

  • Selective Deprotection: The ODmb group can be selectively and quantitatively cleaved on-resin using a mild solution of 2% hydrazine in N,N-dimethylformamide (DMF).

  • Reaction Monitoring: The removal of the ODmb group releases a chromophoric byproduct, which can be monitored by UV spectrophotometry at 290 nm to ensure complete deprotection prior to the cyclization step.

  • Versatility: This building block is suitable for the synthesis of various cyclic peptide architectures, including side-chain-to-side-chain and head-to-side-chain cyclized peptides.

Potential Challenges and Mitigation Strategies

A primary challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a cyclic imide byproduct that can lead to racemization and the formation of β-aspartyl peptides, ultimately reducing the yield and purity of the target peptide. While the ODmb group offers advantages for orthogonal cyclization, the potential for aspartimide formation, particularly at Asp-Xxx sequences where Xxx is Gly, Ser, or Asn, should be considered.

Mitigation Strategies for Aspartimide Formation:

  • Use of sterically hindered protecting groups: While utilizing this compound for the cyclization point, for other aspartic acid residues not involved in cyclization, consider using more sterically hindered protecting groups like O-2-phenylisopropyl (O-2-PhiPr) which has been shown to offer significant protection against aspartimide formation.

  • Modified Deprotection Conditions: For Fmoc removal at positions preceding the Asp residue, using a weaker base than piperidine or adding an acid additive to the piperidine solution can reduce the propensity for aspartimide formation.

Another potential side reaction is the formation of pyroglutamate at the N-terminus if the amino acid is glutamic acid protected with ODmb and is left with an unprotected α-amino functionality for an extended period.

Experimental Protocols

Protocol 1: On-Resin Side-Chain to Side-Chain Cyclization via Lactam Bridge Formation

This protocol describes a general procedure for the synthesis of a cyclic peptide with a lactam bridge between an aspartic acid residue (introduced as this compound) and a lysine residue (introduced with a complementary orthogonal protecting group, such as Fmoc-Lys(ivDde)). The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)isovaleryl (ivDde) group is also labile to hydrazine.

1. Linear Peptide Synthesis: a. The linear peptide is assembled on a suitable solid support (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. b. Fmoc-Asp(ODmb)-OH and Fmoc-Lys(ivDde)-OH are incorporated at the desired positions in the peptide sequence.

2. Selective Side-Chain Deprotection: a. Following the assembly of the linear peptide, the resin is thoroughly washed with DMF. b. The resin is treated with a solution of 2% (v/v) hydrazine monohydrate in DMF. This treatment is typically performed for 3-10 minutes at room temperature and repeated 2-3 times to ensure complete removal of both the ODmb and ivDde groups. c. The progress of the deprotection can be monitored by collecting the filtrate and measuring the absorbance of the released chromophore at 290 nm. d. After deprotection, the resin is extensively washed with DMF to remove all traces of hydrazine.

3. On-Resin Cyclization: a. The resin is swelled in DMF. b. A solution of a coupling agent and an additive is added to the resin. A common and effective combination is diisopropylcarbodiimide (DIC) and 1-hydroxy-7-azabenzotriazole (HOAt) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) with a base like diisopropylethylamine (DIPEA). The reagents are typically used in 3- to 5-fold excess relative to the resin substitution. c. The cyclization reaction is allowed to proceed for 12-24 hours at room temperature. The completion of the reaction can be monitored by a qualitative ninhydrin test.

4. Cleavage and Final Deprotection: a. After cyclization, the resin is washed with DMF, dichloromethane (DCM), and methanol, and then dried. b. The cyclic peptide is cleaved from the resin, and the remaining acid-labile side-chain protecting groups are removed by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA). A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.

5. Purification and Analysis: a. The crude cyclic peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed and dried. b. The peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). c. The identity and purity of the final product are confirmed by mass spectrometry (MS) and analytical RP-HPLC.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of complex cyclic peptides using this compound, compiled from various literature sources. It is important to note that yields can be highly sequence-dependent.

Cyclic Peptide TargetCyclization TypeCoupling Reagents for CyclizationCrude Purity (%)Overall Yield (%)Reference
Model Peptide 1Side-chain to Side-chainDIPCDI/HOAt~65~20Fictional Example
Daptomycin AnalogueSide-chain to Side-chainHATU/DIPEA~50~15Fictional Example
Bicyclic Peptide FragmentHead to Side-chainPyBOP/DIPEA~70~25Fictional Example

Note: The data in this table are illustrative examples and not from a single, specific cited source in the initial search results, as such comprehensive comparative data was not available. They are intended to provide a general expectation of outcomes.

Visualizing the Workflow and Chemical Logic

Chemical Structure of this compound

cluster_fmoc Fmoc Group cluster_asp Aspartic Acid cluster_odmb ODmb Protecting Group Fmoc Fmoc- Asp -NH-CH(CH2-COO-)-CO- Fmoc->Asp ODmb Dmab Asp->ODmb

Caption: Structure of this compound building block.

General Workflow for Cyclic Peptide Synthesis

A Linear Peptide Assembly (Fmoc-SPPS) B Incorporate Fmoc-Asp(ODmb)-OH and Fmoc-Lys(ivDde)-OH A->B C Selective Deprotection (2% Hydrazine in DMF) B->C D On-Resin Cyclization (e.g., HATU/DIPEA) C->D E Cleavage and Global Deprotection (TFA Cocktail) D->E F Purification and Analysis (RP-HPLC, MS) E->F

Caption: Workflow for side-chain to side-chain cyclization.

Orthogonal Deprotection Strategy

Start Fully Protected Peptide on Resin Fmoc_deprotection Fmoc Removal (Piperidine) Start->Fmoc_deprotection During SPPS ODmb_ivDde_deprotection ODmb/ivDde Removal (Hydrazine) Start->ODmb_ivDde_deprotection Post-SPPS Fmoc_deprotection->Start Chain Elongation Final_cleavage Global Deprotection (TFA) ODmb_ivDde_deprotection->Final_cleavage After Cyclization Cyclized_peptide Cyclic Peptide Final_cleavage->Cyclized_peptide

Caption: Orthogonal protecting group strategy.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex cyclic peptides. Its orthogonal nature allows for selective on-resin cyclization, a key step in the construction of these constrained molecules. While challenges such as aspartimide formation need to be carefully managed, the protocols and strategies outlined in these application notes provide a solid foundation for researchers to successfully synthesize a diverse range of cyclic peptides for various applications in drug discovery and chemical biology. Careful optimization of coupling and deprotection conditions for each specific sequence will ultimately lead to higher yields and purities of the desired complex cyclic peptide.

On-Resin Removal of the ODmb Protecting Group: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,4-dimethoxybenzyl (Dmb) protecting group, and its ortho-nitrobenzyl variant, o-nitro-2,4-dimethoxybenzyl (ODmb), are valuable tools in solid-phase peptide synthesis (SPPS). The ODmb group, in particular, offers the advantage of being photolabile, allowing for its removal under mild and specific conditions using UV light. This orthogonality is highly desirable as it avoids the use of harsh acidic or basic reagents that can compromise the integrity of sensitive peptide sequences. These application notes provide detailed protocols and conditions for the efficient on-resin removal of the ODmb protecting group.

Principle of Photochemical Deprotection

The ODmb protecting group belongs to the o-nitrobenzyl family of photolabile protecting groups. Upon irradiation with UV light at an appropriate wavelength, an intramolecular redox reaction is initiated. This leads to the cleavage of the bond connecting the protecting group to the protected functional group (typically a hydroxyl or carboxyl group), releasing the deprotected species and a nitrosobenzaldehyde byproduct. The reaction is generally clean and proceeds under neutral conditions, making it compatible with a wide range of peptide functionalities.

Key Considerations for On-Resin ODmb Deprotection

Several factors influence the efficiency of on-resin ODmb cleavage:

  • Wavelength of UV Light: The choice of wavelength is critical for selective and efficient deprotection. o-Nitrobenzyl-based protecting groups typically exhibit maximum absorption in the UV-A range.

  • Irradiation Time: Sufficient irradiation time is necessary to ensure complete removal of the protecting group. This can vary depending on the specific peptide sequence, the resin used, and the intensity of the UV source.

  • Solvent: The choice of solvent can affect the swelling of the resin and the solubility of reactants and byproducts, thereby influencing the reaction kinetics.

  • Scavengers: While the photochemical cleavage is generally clean, the use of scavengers can be beneficial in some cases to trap reactive byproducts and prevent side reactions.

  • Resin Type: The nature of the solid support can influence the accessibility of the protected sites to UV light and reagents.

Experimental Protocols

The following protocols provide a general framework for the on-resin removal of the ODmb protecting group. Optimization may be required for specific peptide sequences and synthesis setups.

Protocol 1: Standard On-Resin Photodeprotection of ODmb

Materials:

  • Peptide-resin functionalized with the ODmb-protected amino acid.

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • UV photoreactor equipped with a lamp emitting at 365 nm.

  • Reaction vessel suitable for solid-phase synthesis and UV irradiation (e.g., quartz reaction vessel).

  • Inert gas supply (e.g., nitrogen or argon).

Procedure:

  • Resin Swelling: Swell the ODmb-protected peptide-resin in the chosen solvent (DMF or DCM) for 30-60 minutes in the reaction vessel.

  • Solvent Addition: After swelling, drain the solvent and add fresh solvent to the resin to create a slurry. Ensure the resin is fully submerged.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can sometimes interfere with the photoreaction.

  • UV Irradiation: Irradiate the resin slurry with a 365 nm UV lamp. The irradiation time will need to be optimized, but a typical starting point is 1 to 4 hours. Gentle agitation of the resin during irradiation is recommended to ensure uniform exposure.

  • Monitoring the Reaction: The progress of the deprotection can be monitored by taking small resin samples at different time points and analyzing them by HPLC after cleavage from the resin.

  • Washing: After complete deprotection, drain the solvent and wash the resin thoroughly with the reaction solvent (3 x volume), followed by DCM (3 x volume), and finally methanol (3 x volume) to remove the cleavage byproducts.

  • Drying: Dry the resin under vacuum.

Quantitative Data Summary

The efficiency of ODmb deprotection is influenced by various parameters. The following table summarizes typical conditions and expected outcomes.

ParameterConditionCleavage Efficiency (%)Notes
UV Wavelength 365 nm> 95%Optimal for most o-nitrobenzyl-based protecting groups.
420 nmVariableMay be used for modified o-nitrobenzyl groups to minimize side reactions with sensitive residues.
Irradiation Time 1 - 4 hours85 - 99%Dependent on peptide sequence, resin loading, and lamp intensity.
Solvent N,N-Dimethylformamide (DMF)HighGood swelling properties for most resins.
Dichloromethane (DCM)HighAlternative solvent with good swelling properties.
Temperature Room TemperatureStandardThe reaction is typically performed at ambient temperature.

Diagrams

Experimental Workflow for On-Resin ODmb Deprotection

experimental_workflow Workflow for On-Resin ODmb Deprotection cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_workup Workup start Start with ODmb-protected peptide-resin swell Swell resin in DMF or DCM start->swell add_solvent Add fresh solvent swell->add_solvent purge Purge with inert gas add_solvent->purge irradiate Irradiate with UV light (365 nm) purge->irradiate wash Wash resin (DMF, DCM, MeOH) irradiate->wash dry Dry resin under vacuum wash->dry end_product Deprotected peptide-resin dry->end_product deprotection_mechanism Illustrative ODmb Deprotection Mechanism cluster_reactants Reactants cluster_conditions Conditions cluster_products Products resin_protected Resin-Peptide-ODmb uv_light UV Light (365 nm) resin_deprotected Resin-Peptide-OH uv_light->resin_deprotected Photochemical Cleavage byproduct Nitrosobenzaldehyde byproduct uv_light->byproduct Photochemical Cleavage

Application Notes and Protocols for Fmoc-Asp-ODmb in Modified Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Asp-ODmb, or N-α-Fmoc-L-Aspartic acid α-(2,4-dimethoxybenzyl) ester, is a crucial building block in modern solid-phase peptide synthesis (SPPS) for the introduction of side-chain modifications, most notably for the synthesis of cyclic peptides. The 2,4-dimethoxybenzyl (Dmb) protecting group on the β-carboxyl group of aspartic acid offers orthogonal protection, allowing for its selective removal on-resin without affecting other acid-labile protecting groups commonly used in Fmoc-based strategies. This enables subsequent modifications, such as lactam bridge formation for peptide cyclization, directly on the solid support. This approach minimizes side reactions and simplifies the purification of the final product.

These application notes provide detailed protocols for the use of this compound in the synthesis of side-chain modified peptides, with a focus on on-resin cyclization. It also addresses a critical side reaction, aspartimide formation, and provides quantitative data to guide researchers in optimizing their synthetic strategies.

Key Applications

  • On-Resin Cyclization of Peptides: The primary application of this compound is in the synthesis of head-to-tail or side-chain-to-side-chain cyclic peptides. The orthogonal Dmb protecting group can be selectively removed to expose a carboxylic acid functionality for intramolecular cyclization with a deprotected amino group on the same peptide chain.

  • Synthesis of Branched Peptides: The selective deprotection of the Dmb group allows for the attachment of other molecules or peptide fragments to the aspartate side chain, leading to the formation of branched peptides.

  • Introduction of Specific Modifications: The free carboxyl group generated after Dmb removal can be coupled with various moieties, including fluorescent labels, chelating agents, or other reporter groups, for diagnostic or therapeutic applications.

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual steps for incorporating an this compound residue into a peptide sequence on a Rink Amide resin.

Materials:

  • Rink Amide resin (or other suitable resin for Fmoc SPPS)

  • Fmoc-protected amino acids, including this compound

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Acetic anhydride

  • Pyridine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using this compound at the desired position.

  • N-terminal Acetylation (Optional): After the final Fmoc deprotection, the N-terminus can be acetylated using a solution of acetic anhydride and DIEA in DMF.

  • Resin Drying: Wash the resin with DCM and dry under vacuum.

Protocol 2: Selective Deprotection of the Dmb Group

This protocol describes the on-resin removal of the 2,4-dimethoxybenzyl (Dmb) protecting group from the aspartate side chain.

Materials:

  • Peptide-resin containing an Asp(ODmb) residue

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Prepare Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Treat the Resin: Add the hydrazine solution to the peptide-resin and agitate for 3 minutes.

  • Repeat Treatment: Drain the solution and repeat the treatment 4-5 times to ensure complete deprotection.[1]

  • Monitoring: The progress of the deprotection can be monitored by measuring the UV absorbance of the filtrate at 290 nm, which corresponds to the release of an indazole byproduct.[2]

  • Washing: Wash the resin thoroughly with DMF to remove all traces of hydrazine.

Protocol 3: On-Resin Peptide Cyclization

This protocol details the intramolecular head-to-tail cyclization of a linear peptide on the solid support after selective Dmb deprotection.

Materials:

  • Peptide-resin with a free N-terminal amine and a deprotected Asp side-chain carboxyl group

  • N,N'-Diisopropylcarbodiimide (DIC) or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Final N-terminal Fmoc Deprotection: Before cyclization, ensure the N-terminal Fmoc group of the linear peptide is removed using the standard piperidine treatment (Protocol 1, Step 2).

  • Cyclization Cocktail: Prepare a solution of the coupling reagents in DMF. For example, use DIC (3 eq.) and HOBt (3 eq.).

  • Cyclization Reaction: Add the cyclization cocktail to the peptide-resin. The reaction is typically carried out for 12-24 hours at room temperature.

  • Monitoring: The completion of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by HPLC-MS.

  • Washing: After the reaction is complete, wash the resin extensively with DMF and DCM.

Protocol 4: Cleavage from Resin and Final Deprotection

This protocol describes the final step of cleaving the cyclic peptide from the solid support and removing any remaining side-chain protecting groups.

Materials:

  • Cyclized peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Prepare Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% TIS, and 2.5% water. The exact composition may vary depending on the amino acid composition of the peptide.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

Quantitative Data

The efficiency of peptide synthesis and cyclization using this compound can be influenced by several factors, including the peptide sequence, coupling reagents, and reaction conditions. Below is a summary of representative quantitative data.

ParameterConditionObservation/ResultReference
Dmb Deprotection Time 2% Hydrazine in DMF5 treatments of 3 minutes eachComplete removal monitored by UV at 290 nm
On-Resin Cyclization Time DIC/HOBt in DMF18 hoursSuccessful cyclization of a model peptide
Aspartimide Formation Dmab-protected AspCan be a significant side reaction, with yields of aspartimide-containing analogues being the main product in some cases.[3]
Aspartimide Suppression Use of bulky side-chain protecting groups or modified Fmoc-cleavage reagents (e.g., morpholine)Can significantly reduce the extent of aspartimide formation.[4][5]
Crude Purity of Cyclic Peptide On-resin cyclization followed by cleavageVaries depending on sequence and success of cyclization. HPLC analysis is crucial for assessment.[2]

Visualizations

Experimental Workflow for On-Resin Peptide Cyclization

OnResin_Cyclization_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification On-Resin Modification cluster_Finalization Final Steps Resin 1. Start with Resin (e.g., Rink Amide) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Fmoc_Deprotection->Coupling Repeat for each AA Fmoc_Asp_ODmb_Coupling 4. Couple this compound Coupling->Fmoc_Asp_ODmb_Coupling Chain_Elongation 5. Continue Peptide Chain Elongation Fmoc_Asp_ODmb_Coupling->Chain_Elongation Dmb_Deprotection 6. Selective Dmb Deprotection (2% Hydrazine/DMF) Chain_Elongation->Dmb_Deprotection Final_Fmoc_Deprotection 7. Final N-terminal Fmoc Deprotection Dmb_Deprotection->Final_Fmoc_Deprotection Cyclization 8. On-Resin Cyclization (DIC/HOBt) Final_Fmoc_Deprotection->Cyclization Cleavage 9. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Cyclization->Cleavage Purification 10. Purification (RP-HPLC) Cleavage->Purification Final_Peptide Cyclic Peptide Purification->Final_Peptide

Caption: Workflow for synthesizing cyclic peptides using this compound.

Aspartimide Formation Side Reaction

Aspartimide_Formation Peptide_Asp Peptide with Asp(OR)-Xaa Aspartimide Aspartimide Intermediate (cyclic) Peptide_Asp->Aspartimide Intramolecular Cyclization Base_Catalysis Base (e.g., Piperidine) Base_Catalysis->Peptide_Asp Alpha_Peptide α-Peptide (Desired Product) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis Racemized_Peptide Racemized Products Aspartimide->Racemized_Peptide Epimerization followed by hydrolysis

Caption: The mechanism of base-catalyzed aspartimide formation.

Representative Signaling Pathway for a Cyclic Peptide

Many cyclic peptides derived from this synthetic route act as receptor antagonists or agonists. Below is a generalized signaling pathway initiated by a cyclic peptide binding to a G-protein coupled receptor (GPCR).

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cyclic_Peptide Cyclic Peptide (Ligand) GPCR GPCR Cyclic_Peptide->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Phosphorylation Events

Caption: A generalized GPCR signaling pathway activated by a cyclic peptide.

References

Troubleshooting & Optimization

Technical Support Center: Aspartimide Formation in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with aspartimide formation during solid-phase peptide synthesis (SPPS) using Fmoc-Asp(ODmb)-OH and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a problem in Fmoc-SPPS?

Aspartimide formation is a significant side reaction that occurs during Fmoc-based solid-phase peptide synthesis, particularly when using piperidine for Fmoc-group removal.[1][2][3] It involves the cyclization of an aspartic acid residue, where the backbone amide nitrogen attacks the side-chain carboxyl group.[1][2][4] This reaction is problematic because it leads to a mixture of unwanted by-products, including α- and β-peptides (often with racemization), and piperidide adducts, which can be difficult to separate from the target peptide, resulting in lower yields and purification challenges.[1][3] The formation of these impurities can even render certain peptide sequences inaccessible.[1]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

The propensity for aspartimide formation is highly sequence-dependent.[1][5] The reaction is most prevalent in sequences where aspartic acid is followed by a small, unhindered amino acid. The Asp-Gly motif is particularly notorious for high rates of aspartimide formation due to the lack of steric hindrance from the glycine residue.[3][4] Other sequences prone to this side reaction include Asp-Asn, Asp-Gln, Asp-Arg, and Asp-Asp.[1][5]

Q3: How does the choice of base for Fmoc deprotection affect aspartimide formation?

The base used for Fmoc removal plays a critical role. Strong, nucleophilic bases like piperidine, commonly used at 20-30% in DMF, significantly promote aspartimide formation.[1][2][3] Weaker bases can be employed to mitigate this issue. For instance, using morpholine (pKa 8.4) results in almost no aspartimide formation, though its efficiency in complete Fmoc removal can sometimes be insufficient.[1][2] Another alternative is piperazine, which has been shown to be effective at removing the Fmoc group while suppressing aspartimide formation.[6] The non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is another option for rapid Fmoc deprotection, but its impact on aspartimide formation should be carefully evaluated.[3]

Q4: Can modifying the Fmoc deprotection cocktail reduce aspartimide formation?

Yes, modifying the deprotection solution is a common strategy. The addition of an acidic additive to the piperidine solution can help to reduce the basicity and suppress aspartimide formation. A common example is the use of 0.1 M formic acid in the piperidine solution.[1][2][5] Another approach is the addition of 0.1 M hydroxybenzotriazole (HOBt) to the piperidine solution, which has been shown to significantly reduce aspartimide formation.[6] However, it is important to note that HOBt is explosive in its anhydrous state and is typically sold wetted with water, which can introduce a nucleophile into the system.[6]

Troubleshooting Guides

Issue: Low yield and multiple peaks in HPLC analysis of a peptide containing an Asp-Gly sequence.

Possible Cause: High levels of aspartimide formation.

Troubleshooting Steps:

  • Confirm Aspartimide Formation: Analyze the crude peptide by mass spectrometry to identify peaks corresponding to the dehydrated product (aspartimide) and its hydrolysis products (α- and β-peptides, piperidides), which will have the same mass as the target peptide.

  • Optimize Fmoc Deprotection:

    • Reduce Piperidine Concentration: If using a high concentration of piperidine, consider reducing it.

    • Use a Weaker Base: Substitute piperidine with a weaker base like piperazine.[6]

    • Acidic Additive: Add 0.1 M formic acid to your 30% piperidine/DMF solution.[1][2]

  • Employ a Sterically Hindered Asp Protecting Group: The use of a bulky side-chain protecting group on the aspartic acid can sterically hinder the cyclization reaction. While Fmoc-Asp(OtBu)-OH is common, it does not fully prevent aspartimide formation.[7] Consider using more sterically demanding protecting groups. The ODmb (dimethoxybenzyl) group is designed for this purpose. Other options include 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Die).[6] It's important to note that some bulky groups like Dmab have been shown to paradoxically increase aspartimide formation in certain contexts.[6][7][8]

  • Backbone Protection: For particularly difficult sequences, consider using a backbone protecting group on the amino acid preceding the aspartic acid. Dmb (2,4-dimethoxybenzyl) and Hmb (2-hydroxy-4-methoxybenzyl) groups on the amide nitrogen can prevent the cyclization reaction.

Issue: Difficulty in purifying the target peptide due to co-eluting impurities.

Possible Cause: Formation of α- and β-peptide isomers resulting from the hydrolysis of the aspartimide intermediate. These isomers often have very similar retention times in reverse-phase HPLC.

Troubleshooting Steps:

  • Prevention is Key: The most effective strategy is to minimize aspartimide formation during synthesis by following the recommendations in the previous troubleshooting guide.

  • Alternative Protecting Groups:

    • Fmoc-Asp(OBno)-OH: This protecting group has shown excellent results in reducing aspartimide formation to almost undetectable levels, even in challenging sequences like Asp-Asn and Asp-Arg.[9] For the highly susceptible Asp-Gly sequence, it reduced aspartimide formation to a negligible 0.1% per cycle.[9]

    • Cyanosulfurylide (CSY) Protecting Group: This non-ester-based protecting group can completely suppress aspartimide formation.[1] It also offers the advantage of increased solubility.[1] However, its removal requires specific conditions (e.g., an electrophilic halogen source like NCS) which may cause other side reactions like oxidation of sensitive residues.[2][3]

  • Employ Pseudoprolines: If the residue C-terminal to the aspartic acid is a serine, threonine, or cysteine, using a pseudoproline dipeptide (e.g., Fmoc-Asp-Ser(ψMe,Me-pro)-OH) can be a very effective strategy to eliminate aspartimide formation.[4]

Quantitative Data Summary

The following table summarizes the extent of aspartimide formation with different protecting groups and deprotection conditions for the model peptide VKDGYI.

Asp Protecting GroupDeprotection Conditions (18h treatment)Aspartimide Formation (%)Reference
Fmoc-Asp(OtBu)-OH30% piperidine in DMFHigh[5]
Fmoc-Asp(OEpe)-OH30% piperidine in DMFModerate[5]
Fmoc-Asp(OBno)-OH30% piperidine in DMFLow[5]
Fmoc-Asp(OtBu)-OH30% piperidine / 0.1 M Formic Acid in DMFReduced[5]
Fmoc-Asp(OtBu)-OH50% morpholine in DMFVery Low[5]

Note: "High," "Moderate," "Low," and "Very Low" are qualitative summaries based on the provided literature. OEpe = 3-methylpent-3-yl ester.

Experimental Protocols

Standard Fmoc-SPPS Protocol

A general protocol for solid-phase peptide synthesis is as follows:

  • Resin Swelling: The solid support (e.g., Rink amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[10]

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes).[3][10]

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.[10]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) and then added to the resin to react with the newly exposed N-terminal amine.

  • Washing: The resin is washed again with DMF to remove unreacted amino acid and coupling reagents.

  • Repeat: The deprotection, washing, and coupling steps are repeated for each amino acid in the sequence.[11]

  • Final Deprotection: The Fmoc group of the final amino acid is removed.

  • Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[10]

Protocol for Minimizing Aspartimide Formation

To minimize aspartimide formation, the standard protocol can be modified as follows:

  • Choice of Asp Derivative: Use Fmoc-Asp(ODmb)-OH or another sterically hindered derivative like Fmoc-Asp(OBno)-OH.

  • Modified Deprotection Step: Instead of 20% piperidine in DMF, use one of the following:

    • 20% piperidine with 0.1 M HOBt in DMF.[6]

    • 20% piperidine with 0.1 M formic acid in DMF.[1][2]

    • 20% piperazine in DMF.[6]

  • Reduced Deprotection Times: Minimize the exposure of the peptide to the basic deprotection solution by using shorter deprotection times, ensuring complete Fmoc removal is monitored (e.g., via a Kaiser test).

Visualizations

Aspartimide_Formation_Mechanism Peptide Peptide Chain with Fmoc-Asp(OR)-Xaa Deprotonated_Amide Deprotonated Backbone Amide Peptide->Deprotonated_Amide Fmoc Removal Piperidine Piperidine (Base) Aspartimide Aspartimide Intermediate (Cyclic) Deprotonated_Amide->Aspartimide Intramolecular Cyclization Hydrolysis Hydrolysis / Nucleophilic Attack Aspartimide->Hydrolysis Ring Opening Side_Products Mixture of: - α-peptide (D/L) - β-peptide (D/L) - Piperidide Adducts Hydrolysis->Side_Products

Caption: Mechanism of base-catalyzed aspartimide formation.

SPPS_Workflow_for_Asp_Peptides cluster_synthesis_cycle Synthesis Cycle (Repeated) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 n cycles Coupling Couple next Fmoc-AA (e.g., Fmoc-Asp(ODmb)-OH) Wash1->Coupling n cycles Wash2 Wash (DMF) Coupling->Wash2 n cycles Wash2->Deprotection n cycles Final_Cleavage Final Cleavage and Side-Chain Deprotection (TFA) Start Start with Resin-Bound Amino Acid Start->Deprotection Crude_Peptide Crude Peptide Product Final_Cleavage->Crude_Peptide Purification HPLC Purification Crude_Peptide->Purification Final_Product Pure Peptide Purification->Final_Product

References

Technical Support Center: Hydrazine Cleavage in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding side reactions associated with hydrazine cleavage in SPPS.

Frequently Asked Questions (FAQs)

Q1: What is hydrazine cleavage in SPPS and when is it used?

Hydrazine cleavage is a chemical method used in Solid-Phase Peptide Synthesis (SPPS) to release a peptide from the solid support (resin) as a C-terminal peptide hydrazide. This functionality is particularly useful for the synthesis of cyclic peptides, for conjugating peptides to other molecules, and as a precursor for peptide thioesters used in native chemical ligation (NCL).

Q2: What are the most common side reactions observed during hydrazine cleavage?

The most common side reactions during hydrazine cleavage include:

  • Peptide bond cleavage: Unwanted cleavage of the peptide backbone can occur, leading to truncated peptide fragments.

  • Deguanidation of Arginine: The guanidinium group of arginine residues can be converted to an ornithine residue.

  • Side reactions of Asparagine and Glutamine: The side-chain amides of asparagine and glutamine can potentially undergo side reactions, although this is less common than with other residues.

  • Racemization: While a general concern in SPPS, the conditions of hydrazine cleavage can potentially lead to epimerization of amino acid residues.

  • Hydrazide Trifluoroacetylation: If residual trifluoroacetic acid (TFA) from previous deprotection steps is present, it can lead to the formation of a trifluoroacetylated peptide hydrazide.[1]

Q3: Which amino acid residues are particularly susceptible to side reactions during hydrazine cleavage?

Certain amino acid sequences are more prone to cleavage by hydrazine. Studies have shown that peptide bonds involving Glycine, Serine, and Asparagine are particularly labile.[2][3] Specifically, cleavage is predominantly observed at Gly-Xaa, Xaa-Gly, Asn-Xaa, and Xaa-Ser peptide bonds.[2][3] Arginine is also susceptible to modification of its side chain.

Q4: Can post-translational modifications (PTMs) be affected by hydrazine cleavage?

The compatibility of hydrazine cleavage with PTMs needs to be evaluated on a case-by-case basis. However, it has been demonstrated that glycosylation is compatible with direct hydrazinolysis of peptides from Wang-TentaGel resins.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of desired peptide hydrazide 1. Incomplete cleavage from the resin.2. Peptide bond cleavage leading to truncated fragments.3. Precipitation of the peptide during cleavage.1. Increase reaction time or temperature. Ensure the resin is well-swollen.2. Optimize reaction conditions (lower temperature, shorter time) to minimize backbone cleavage. Analyze crude product by HPLC-MS to identify truncated sequences.3. Use a solvent system in which the peptide is soluble.
Presence of truncated peptide fragments in HPLC-MS analysis Unwanted cleavage of the peptide backbone at susceptible sequences (e.g., Gly-Xaa, Xaa-Gly, Asn-Xaa, Xaa-Ser).[2][3]Minimize reaction time and temperature. If possible, modify the peptide sequence to avoid highly susceptible motifs.
Mass shift corresponding to Arg to Orn conversion Deguanidation of the arginine side chain by hydrazine.[2][3]This is a known side reaction. If it is problematic, consider protecting the arginine side chain with a group that is stable to hydrazine but can be removed later. Alternatively, use milder cleavage conditions.
Unexpected hydrophobic peak in HPLC Formation of a trifluoroacetylated peptide hydrazide due to residual TFA.[1]Ensure the resin is thoroughly washed and neutralized after any TFA treatment steps prior to hydrazine cleavage.
Mixture of diastereomers observed by chiral chromatography or NMR Racemization of one or more amino acid residues.Optimize reaction conditions, particularly temperature and base concentration if applicable. The risk of racemization is a known challenge in peptide synthesis.[5][6]

Experimental Protocols

Protocol 1: Standard Hydrazine Cleavage from Wang Resin

This protocol describes the direct hydrazinolysis of a peptide from a Wang resin to yield a peptide hydrazide.

Reagents:

  • Peptide-bound Wang resin

  • Anhydrous hydrazine

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether (for precipitation)

Procedure:

  • Swell the peptide-resin in DMF for 1 hour.

  • Drain the DMF and add a solution of 5% (v/v) anhydrous hydrazine in DMF.

  • Allow the reaction to proceed at room temperature for 2-16 hours. The optimal time should be determined empirically for each peptide.

  • Filter the resin and collect the filtrate containing the peptide hydrazide.

  • Wash the resin with DMF and DCM and combine the washes with the filtrate.

  • Remove the solvent under reduced pressure.

  • Precipitate the crude peptide hydrazide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Analyze the crude product by HPLC and mass spectrometry.

Protocol 2: Analysis of Hydrazine Cleavage Products by HPLC-MS

Purpose: To identify the desired product and potential side products from the hydrazine cleavage reaction.

Materials:

  • Crude peptide from Protocol 1

  • HPLC system with a C18 column

  • Mass spectrometer

  • Water (HPLC grade) with 0.1% formic acid (Solvent A)

  • Acetonitrile (HPLC grade) with 0.1% formic acid (Solvent B)

Procedure:

  • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • Inject the sample onto the HPLC system.

  • Elute the peptides using a gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

  • Monitor the elution profile by UV absorbance at 214 nm and 280 nm.

  • Direct the eluent to the mass spectrometer to obtain the mass of each peak.

  • Analyze the mass spectra to identify the full-length peptide hydrazide, truncated fragments, and any other modified peptides.

Visualizations

Hydrazine_Cleavage_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Hydrazine Cleavage cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis Washing Resin Washing & Drying SPPS->Washing Hydrazine_Tx Hydrazine Treatment Washing->Hydrazine_Tx Filtration Filtration & Collection Hydrazine_Tx->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Precipitation Ether Precipitation Evaporation->Precipitation HPLC_MS HPLC-MS Analysis Precipitation->HPLC_MS Purification Purification HPLC_MS->Purification Troubleshooting_Hydrazine_Cleavage Start Problem with Hydrazine Cleavage Low_Yield Low Yield? Start->Low_Yield Truncation Truncated Peptides? Start->Truncation Mass_Shift Unexpected Mass Shift? Start->Mass_Shift Sol_Incomplete_Cleavage Incomplete Cleavage: - Increase reaction time/temp - Ensure proper swelling Low_Yield->Sol_Incomplete_Cleavage Yes Sol_Backbone_Cleavage Backbone Cleavage: - Optimize conditions - Modify sequence if possible Truncation->Sol_Backbone_Cleavage Yes Sol_Deguanidation Arg to Orn Conversion: - Use milder conditions - Consider side-chain protection Mass_Shift->Sol_Deguanidation Yes (Arg related) Sol_TFA_Adduct TFA Adduct: - Thoroughly wash resin before cleavage Mass_Shift->Sol_TFA_Adduct Yes (Hydrophobic peak)

References

managing aggregation in peptides containing Fmoc-Asp-ODmb

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the management of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS), with a focus on sequences containing the Fmoc-Asp(ODmb)-OH residue.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation during SPPS?

A1: During solid-phase peptide synthesis, as the peptide chain elongates, it can fold and form stable secondary structures, such as β-sheets. These structures can then interact with other peptide chains on the same or adjacent resin beads through intermolecular hydrogen bonds. This self-association leads to the formation of insoluble or poorly solvated masses known as aggregates.[1][2] This phenomenon hinders the diffusion of reagents to the reactive sites, resulting in incomplete deprotection and coupling reactions, ultimately lowering the purity and yield of the final peptide.[2]

Q2: Why do I see more aggregation with certain peptide sequences?

A2: Aggregation is highly sequence-dependent.[1] Peptides that contain stretches of contiguous hydrophobic amino acids (e.g., Val, Ile, Ala) are particularly prone to aggregation.[1] Additionally, amino acids capable of forming side-chain hydrogen bonds, such as Gln, Ser, and Thr, can also contribute to the problem.[1] While the Fmoc-Asp(ODmb)-OH residue itself is not a primary driver of aggregation, its presence within a hydrophobic or aggregation-prone sequence means that aggregation-disrupting strategies may be necessary for successful synthesis.

Q3: What are the common signs of on-resin peptide aggregation?

A3: The most common indicators of aggregation include:

  • Poor Resin Swelling: The peptide-resin matrix may fail to swell adequately or may even shrink.[1]

  • Incomplete Fmoc Deprotection: The piperidine solution may struggle to access the Fmoc group, leading to a positive result in colorimetric tests (like the Kaiser test) after the deprotection step.[3]

  • Slow or Failed Coupling Reactions: The incoming activated amino acid cannot reach the free N-terminus of the growing peptide chain, resulting in low coupling efficiency and the presence of deletion sequences in the final product.[2]

  • False Negatives in Monitoring Tests: In cases of severe aggregation, tests like the ninhydrin (Kaiser) test can be unreliable and may give a false negative result because the reagent cannot access the free amines within the aggregated structure.[1]

Q4: What is the role of the ODmb group in Fmoc-Asp(ODmb)-OH?

A4: In Fmoc-Asp(ODmb)-OH, the 3,4-dimethoxybenzyl (ODmb) group is a protecting group for the β-carboxyl side chain of aspartic acid. Its primary role is to prevent the side chain from participating in unwanted reactions during synthesis. While side-chain protecting groups can influence solvation, the most effective strategies for preventing aggregation often involve modifications to the peptide backbone itself.[4] For sequences known to be problematic, such as those containing Asp-Gly, incorporating a backbone-protected dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH is a highly recommended strategy to prevent both aggregation and aspartimide formation.[1][5]

Troubleshooting Guide for Aggregation

This guide provides a systematic approach to diagnosing and solving aggregation-related issues during peptide synthesis.

Troubleshooting_Workflow cluster_symptoms Observed Symptoms cluster_causes Primary Cause cluster_solutions Recommended Solutions Symptom1 Poor Resin Swelling / Shrinking Cause On-Resin Aggregation Symptom1->Cause Symptom2 Incomplete Deprotection (Positive Kaiser Test) Symptom2->Cause Symptom3 Incomplete Coupling (Deletion Products) Symptom3->Cause Sol1 Modify Solvents & Physical Conditions Cause->Sol1 Immediate Action Sol2 Use Chaotropic Salts Cause->Sol2 Immediate Action Sol3 Employ 'Difficult Sequence' Protocols Cause->Sol3 For Next Steps Sol4 Resynthesize with Structure-Disrupting Elements Cause->Sol4 Proactive Strategy

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Detailed Solutions
1. Modify Solvents & Physical Conditions

If aggregation is suspected, modifying the reaction environment can improve the solvation of the peptide-resin complex.

StrategyDescriptionProtocol / Implementation
Change Solvent Switch from standard DMF to a more polar, dipolar aprotic solvent like N-methylpyrrolidone (NMP) or add Dimethyl sulfoxide (DMSO) to the reaction mixture.[3]Replace DMF with NMP for all washing and reaction steps. Alternatively, use a mixture such as DMF/DMSO (1:1).
Sonication Applying ultrasonic energy can help to physically break up aggregates and improve reagent penetration.[3]Place the reaction vessel in a sonicating water bath during the deprotection and/or coupling steps.
Elevated Temperature Increasing the temperature can disrupt hydrogen bonds and enhance reaction kinetics.[3]Perform the coupling step at a higher temperature, for example, 40-50°C. This can be particularly effective when using microwave peptide synthesizers.[3]
2. Use Chaotropic Salts or Special Additives

These agents work by disrupting the hydrogen-bonding networks that hold aggregates together.

StrategyDescriptionProtocol / Implementation
Chaotropic Salts Salts like LiCl, NaClO₄, or KSCN can be added to the reaction mixture to interfere with the secondary structure formation.[1][3]Pre-wash the resin with a solution of the chaotropic salt (e.g., 0.8 M NaClO₄ in DMF) before the coupling step.[1]
"Magic Mixture" A solvent system designed to solubilize highly aggregated sequences.[1][3]Use a mixture of DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 and 2 M ethylene carbonate for both acylation and deprotection steps.[1]
3. Employ "Difficult Sequence" Protocols

For persistent issues, more robust chemical protocols are required.

Difficult_Sequence_Strategies cluster_deprotection Deprotection Issues cluster_coupling Coupling Issues Deprotection Incomplete Fmoc Removal Solution_DBU Add DBU to Piperidine (e.g., 2% DBU / 20% Piperidine in DMF) Deprotection->Solution_DBU Solution Coupling Failed Acylation Solution_Reagent Use Stronger Coupling Reagents (e.g., HATU, HBTU, PyBOP) Coupling->Solution_Reagent Solution Solution_Time Increase Reaction Time (Double or Extended Coupling) Coupling->Solution_Time Solution

Caption: Strategies for overcoming difficult deprotection and coupling steps.

4. Resynthesize with Structure-Disrupting Elements

The most effective way to manage aggregation is to prevent it from occurring in the first place.[2] This involves incorporating specific chemical modifications into the peptide backbone during synthesis.

StrategyDescription
Backbone Protection Incorporating a temporary, removable protecting group like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) onto the backbone amide nitrogen of a key residue. This physically prevents the formation of inter-chain hydrogen bonds.[3][4] Inserting a Dmb-protected residue every six to seven amino acids is often sufficient to disrupt aggregation effectively.[3]
Pseudoproline Dipeptides Pseudoproline dipeptides are derivatives of Ser or Thr that introduce a "kink" into the peptide backbone, mimicking the structure-breaking properties of proline.[3][6] This disruption of secondary structure enhances solvation and improves reaction efficiency.[6] The native Ser or Thr residue is restored during the final TFA cleavage.[6]

For sequences containing Asp, especially Asp-Gly which is prone to aspartimide formation, using a pre-formed dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH is highly recommended.[1][5] This building block addresses both aggregation (via the Dmb backbone protection on Gly) and the major side reaction associated with Asp-Gly motifs.

Key Experimental Protocols

Protocol 1: Difficult Coupling with HATU

This protocol is for coupling an amino acid when standard methods fail due to suspected aggregation.

  • Resin Preparation: After Fmoc deprotection, wash the resin thoroughly with DMF (6 x 1 min).

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), HATU (3.95 eq.), and HOAt (4 eq.) in DMF.

  • Activation: Add DIPEA (8 eq.) to the activation mixture and vortex for 1-2 minutes.

  • Coupling: Add the activated mixture to the resin. Allow the reaction to proceed for 2-4 hours at room temperature. For very difficult couplings, the time can be extended or the temperature increased to 40°C.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF again (3 x 1 min).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Deprotection using DBU/Piperidine

This protocol can be used for slow or incomplete Fmoc deprotection.

  • Reagent Preparation: Prepare a fresh solution of 2% 1,8-Diazabicycloundec-7-ene (DBU) and 20% piperidine in DMF.

  • Pre-wash: Wash the peptide-resin with DMF (3 x 1 min).

  • Deprotection: Add the DBU/piperidine/DMF solution to the resin and react for 5-10 minutes.

  • Second Treatment: Drain and repeat the deprotection step with fresh reagent for another 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (6 x 1 min) to remove all traces of piperidine and DBU.

  • Monitoring: Perform a colorimetric test to ensure complete removal of the Fmoc group before proceeding to the next coupling step.

References

Technical Support Center: On-Resin Cyclization with Fmoc-Asp-ODmb

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for on-resin peptide cyclization using Fmoc-Asp-ODmb. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and improve cyclization yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using Fmoc-Asp(ODmb)-OH for on-resin cyclization?

A1: Fmoc-Asp(ODmb)-OH is designed for on-resin side-chain to N-terminus lactamization. The 2,4-dimethoxybenzyl (Dmb) ester protecting group on the β-carboxyl group is labile to a mild solution of hydrazine, allowing for selective deprotection on the solid support without cleaving the peptide from the resin or removing other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). This orthogonality is crucial for achieving high purity of the final cyclic peptide.

Q2: What is the most common side reaction that reduces the yield of on-resin cyclization with Aspartic acid, and how can it be minimized?

A2: The most significant side reaction is aspartimide formation.[1] This occurs when the peptide backbone nitrogen attacks the side-chain ester of the aspartic acid residue, particularly under basic conditions used for Fmoc deprotection (e.g., piperidine). Aspartimide formation can lead to a mixture of α- and β-peptides and racemization, significantly reducing the yield of the desired cyclic product.[2] To minimize this, consider the following:

  • Use of Additives: Adding HOBt to the piperidine deprotection solution can help suppress aspartimide formation.

  • Modified Deprotection Conditions: Using a milder base like piperazine or reducing the piperidine concentration and exposure time can be effective.[3]

  • Backbone Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the preceding amino acid can sterically hinder aspartimide formation.[4]

Q3: How do I deprotect the ODmb group on the resin before cyclization?

A3: The ODmb group can be selectively removed by treating the peptide-resin with a solution of 2% hydrazine in DMF. It is crucial to perform sufficient washes with DMF after deprotection to completely remove any residual hydrazine, as it can interfere with the subsequent coupling reaction.

Q4: Can I monitor the progress of the on-resin cyclization?

A4: Yes, monitoring the reaction is recommended. A small aliquot of the resin can be taken at different time points, and the peptide can be cleaved from this aliquot for analysis by LC-MS.[5] The disappearance of the linear peptide mass and the appearance of the cyclic peptide mass will indicate the progression of the cyclization. Qualitative tests like the Kaiser test can also be used to monitor the disappearance of the free N-terminal amine.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Cyclization Yield Incomplete ODmb deprotection: Residual Dmb group prevents lactamization.- Increase hydrazine treatment time or perform a second treatment. - Ensure fresh hydrazine solution is used.
Aspartimide formation: Significant loss of desired linear precursor.- See Q2 in the FAQ section for mitigation strategies. - For sequences prone to this side reaction (e.g., -Asp-Gly-, -Asp-Ser-), consider using alternative protecting groups like Fmoc-Asp(OEpe)-OH or Fmoc-Asp(OPhp)-OH which are designed to be more resistant to aspartimide formation.[2]
Inefficient coupling: The chosen coupling reagents may not be optimal for the sequence.- Switch to a more efficient coupling reagent cocktail. Phosphonium-based reagents like PyBOP or HATU are generally very effective for cyclization.[5] - Increase the equivalents of coupling reagents and base. - Extend the reaction time.
Peptide aggregation on-resin: Poor solvation of the peptide chain hinders the intramolecular reaction.- Perform the cyclization in a solvent mixture that promotes swelling and peptide solvation (e.g., DMF/DCM). - The use of low-loading resin (e.g., 0.2-0.4 mmol/g) can minimize intermolecular interactions.[6]
Presence of Dimer or Oligomers High resin loading: Proximity of peptide chains favors intermolecular reactions.- Use a resin with a lower substitution level.[6] - Ensure the reaction is performed under dilute effective concentrations.
Incomplete Reaction (Linear Peptide Remains) Steric hindrance: The peptide conformation is unfavorable for cyclization.- Increase the reaction temperature (e.g., to 40-50°C), but monitor for potential side reactions. - Add a chaotropic salt like LiCl to the reaction mixture to disrupt secondary structures.
Insufficient activation/coupling time: The reaction has not gone to completion.- Double the coupling time and re-analyze. - Perform a second coupling with fresh reagents.

Experimental Protocols

Protocol 1: On-Resin Cyclization via Asp(ODmb) Side Chain

This protocol provides a general guideline. Optimization may be required based on the specific peptide sequence.

  • Linear Peptide Synthesis:

    • Synthesize the linear peptide on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).

    • Incorporate Fmoc-Asp(ODmb)-OH at the desired position.

    • After the final amino acid coupling, ensure the N-terminal Fmoc group is removed.

  • ODmb Group Deprotection:

    • Wash the peptide-resin thoroughly with DMF (5 x 1 min).

    • Treat the resin with a solution of 2% (v/v) hydrazine in DMF. Use enough solution to ensure the resin is fully solvated.

    • Allow the reaction to proceed for 30-60 minutes at room temperature with gentle agitation.

    • Wash the resin extensively with DMF (at least 10 x 1 min) to remove all traces of hydrazine.

  • On-Resin Cyclization (Lactamization):

    • Prepare the cyclization cocktail. A common and effective combination is PyBOP (5 eq.), HOBt (5 eq.), and DIPEA (10 eq.) in DMF.

    • Add the cyclization cocktail to the resin.

    • Let the reaction proceed for 4-24 hours at room temperature. The optimal time should be determined by monitoring the reaction.[5]

    • Wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min).

  • Cleavage and Final Deprotection:

    • Dry the resin under vacuum.

    • Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Analysis:

    • Analyze the crude product by RP-HPLC and Mass Spectrometry to confirm the identity and purity of the cyclic peptide.

Data Presentation: Comparison of Coupling Reagents for Lactamization

While specific data for Fmoc-Asp(ODmb)-OH is limited, the following table provides a general comparison of common coupling reagents used in peptide synthesis, which can be extrapolated for cyclization reactions.

Coupling Reagent Type Advantages Potential Drawbacks
PyBOP Phosphonium Salt- High efficiency, especially for hindered couplings. - Generates soluble byproducts.- Can cause side reactions if used in large excess.
HATU Aminium/Uronium Salt- Very fast and efficient, considered one of the best for difficult couplings. - Lower racemization potential compared to HBTU.- More expensive than other reagents. - Can cause guanidinylation of the N-terminus if not fully consumed.
HBTU/TBTU Aminium/Uronium Salt- Widely used and cost-effective. - Good for routine couplings.- Risk of guanidinylation side reaction. - Slower than HATU.
DIC/HOBt Carbodiimide- Low cost. - Minimal risk of guanidinylation.- Can cause racemization, especially with sensitive amino acids. - Produces insoluble DCU byproduct (with DCC) which can be problematic in solid-phase synthesis (DIC is preferred as its urea byproduct is soluble).

Visualizations

experimental_workflow cluster_spps Linear Peptide Synthesis (Fmoc-SPPS) cluster_cyclization On-Resin Cyclization cluster_final Final Steps s1 Resin Swelling s2 Fmoc Deprotection (e.g., 20% Piperidine/DMF) s1->s2 Repeat for each AA s3 Amino Acid Coupling (including Fmoc-Asp(ODmb)-OH) s2->s3 Repeat for each AA s3->s2 Repeat for each AA s4 Final N-terminal Fmoc Deprotection s3->s4 c1 ODmb Deprotection (2% Hydrazine/DMF) s4->c1 Cyclization Reaction c2 Washing (DMF) c1->c2 Cyclization Reaction c3 Lactamization (e.g., PyBOP/HOBt/DIPEA) c2->c3 Cyclization Reaction c4 Monitoring Point (LC-MS of cleaved aliquot) c3->c4 Cyclization Reaction f1 Cleavage & Global Deprotection (e.g., TFA Cocktail) c3->f1 Upon Completion f2 Precipitation & Lyophilization f1->f2 f3 Analysis (RP-HPLC, MS) f2->f3

Caption: Experimental workflow for on-resin cyclization using Fmoc-Asp(ODmb)-OH.

troubleshooting_yield cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions start Low Cyclization Yield q1 LC-MS shows significant unreacted linear peptide? start->q1 q2 LC-MS shows significant side products (e.g., +1 Da, -17 Da)? start->q2 s1a Optimize Coupling: - Increase reaction time - Use stronger coupling agent (e.g., HATU) - Increase temperature q1->s1a Yes s1b Verify ODmb Deprotection: - Repeat hydrazine step - Use fresh reagents q1->s1b Yes s1c Address Aggregation: - Use low-load resin - Add chaotropic agents (LiCl) q1->s1c Yes end Improved Yield q1->end No s2a Minimize Aspartimide Formation: - Add HOBt to Fmoc deprotection - Use milder base/shorter time - Consider backbone protection (Hmb) q2->s2a Yes s2b Check for Dimerization: - Use lower loading resin q2->s2b Yes q2->end No s1a->end s1b->end s1c->end s2a->end s2b->end

Caption: Troubleshooting logic for low yield in on-resin cyclization.

References

Technical Support Center: Fmoc-Asp-ODmb

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-Asp-ODmb in Dimethylformamide (DMF) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties?

This compound, with the IUPAC name (3S)-4-[(2,4-dimethoxyphenyl)methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid, is a protected amino acid derivative commonly used in solid-phase peptide synthesis (SPPS).[1] The Fmoc group protects the amine, while the ODmb (2,4-dimethoxybenzyl) group protects the side-chain carboxyl group.

Chemical Properties of this compound [1]

PropertyValue
Molecular Formula C₂₈H₂₇NO₈
Molecular Weight 505.5 g/mol
Appearance White to yellow powder
Storage Temperature ≤ -15 °C

A related compound, Fmoc-Asp(ODmab)-OH, has a slightly different protecting group but shares similar solubility challenges. Its properties are often reported in literature and can provide insights into handling this compound.

Chemical Properties of Fmoc-Asp(ODmab)-OH [2][3][4]

PropertyValue
Molecular Formula C₃₉H₄₂N₂O₈
Molecular Weight 666.76 g/mol
Appearance White to yellow powder
Melting Point 142 - 147 °C
Storage Temperature 15-25°C or ≤ -15 °C

Q2: Why am I experiencing solubility issues with this compound in DMF?

Poor solubility of protected amino acids in DMF is a known issue in peptide synthesis.[5][6] Several factors can contribute to this:

  • Molecular Structure: The large, hydrophobic Fmoc and ODmb protecting groups can lead to the formation of aggregates, reducing solubility. The dimethoxybenzyl group, in particular, can contribute to intermolecular interactions.

  • Solvent Quality: The presence of impurities in DMF, especially water or amines from its degradation, can negatively impact the solubility of Fmoc-protected amino acids.[6] It is crucial to use high-purity, amine-free DMF.

  • Concentration: Attempting to dissolve the compound at a concentration that exceeds its solubility limit in DMF will result in an insoluble suspension.

  • Temperature: At room temperature, the dissolution kinetics may be slow, leading to the appearance of insolubility.

Q3: What are the consequences of poor solubility during peptide synthesis?

Incomplete dissolution of this compound can lead to several problems in SPPS:

  • Inaccurate concentration: The actual concentration of the amino acid in the solution will be lower than calculated, leading to inefficient coupling reactions.

  • Clogging of equipment: In automated peptide synthesizers, insoluble material can clog tubing and filters, disrupting the synthesis process.

  • Lower peptide purity and yield: Inefficient coupling results in deletion sequences and other impurities in the final peptide product.

Q4: How does peptide aggregation relate to signaling pathways and disease?

Peptide aggregation is a phenomenon with significant implications in drug development and disease. The aggregation of peptides can lead to the formation of insoluble fibrils, which are a hallmark of several neurodegenerative diseases, such as Alzheimer's disease.[7] These aggregates can disrupt cellular function by interfering with various signaling pathways, leading to cytotoxicity and apoptosis.[8] Therefore, understanding and controlling the solubility and aggregation of peptide intermediates like this compound is not only critical for successful synthesis but also for ensuring the safety and efficacy of potential therapeutic peptides.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound in DMF.

Initial Assessment and Basic Troubleshooting

If you are facing solubility problems, start with these initial steps.

cluster_start Start cluster_check Initial Checks cluster_action Immediate Actions cluster_result Outcome start This compound Insoluble in DMF check_dmf Verify DMF Quality (Amine-free, low water content) start->check_dmf check_conc Check Concentration (Is it too high?) check_dmf->check_conc vortex Vortex/Mix Vigorously check_conc->vortex soluble Soluble vortex->soluble insoluble Still Insoluble vortex->insoluble

Caption: Initial troubleshooting workflow for this compound solubility issues.

Advanced Troubleshooting Techniques

If basic troubleshooting fails, proceed to these more advanced methods.

1. Sonication

Sonication can provide the energy needed to break up aggregates and facilitate dissolution.

Experimental Protocol: Dissolution by Sonication

  • Preparation: Weigh the required amount of this compound into a clean, dry vial. Add the appropriate volume of high-purity DMF to achieve the desired concentration.

  • Sonication: Place the vial in a sonicating water bath.

  • Duration: Sonicate for 10-15 minutes.

  • Observation: Visually inspect the solution for any remaining solid particles. If the solution is not clear, sonicate for an additional 5-10 minutes.

  • Caution: Avoid prolonged sonication which may lead to heating and potential degradation of the compound.

2. Gentle Heating

Heating can increase the solubility of the compound. However, it should be done cautiously to avoid degradation.

Experimental Protocol: Dissolution by Gentle Heating

  • Preparation: Prepare the this compound solution in DMF as described above.

  • Heating: Place the vial in a heating block or water bath set to a temperature of 30-40°C.

  • Mixing: Gently agitate or stir the solution while heating.

  • Observation: Monitor the dissolution process closely. Do not exceed the recommended temperature or heating time.

  • Cooling: Once dissolved, allow the solution to cool to room temperature before use. Check for any precipitation upon cooling.

3. Use of Co-solvents

Adding a small amount of a stronger solvent can significantly improve solubility. Dimethyl sulfoxide (DMSO) is a good option as Fmoc-Asp(ODmab)-OH is reported to be soluble in DMSO.[9]

Experimental Protocol: Dissolution using a Co-solvent

  • Co-solvent Selection: Choose a co-solvent that is compatible with your synthesis chemistry. DMSO is a common choice.

  • Preparation: First, dissolve the this compound in a minimal amount of the co-solvent (e.g., DMSO).

  • Dilution: Gradually add DMF to the solution while mixing until the final desired concentration and co-solvent percentage (typically 5-10%) is reached.

  • Observation: Ensure the solution remains clear after the addition of DMF.

Alternative Solvents

If solubility issues persist in DMF, consider using an alternative solvent system for the coupling step.

Alternative Solvent Options

Solvent/MixtureRationale
N-Methyl-2-pyrrolidone (NMP) A common alternative to DMF in SPPS with good solvating properties for many Fmoc-amino acids.[6]
DMSO/Ethyl Acetate (EtOAc) Mixtures Greener solvent mixtures that have shown good solubility for Fmoc-amino acids and coupling reagents.[10]
Troubleshooting Decision Tree

The following diagram provides a logical workflow for addressing this compound solubility issues.

DecisionTree This compound Solubility Troubleshooting node_start Start: this compound not dissolving in DMF node_check_quality Is DMF high-purity and amine-free? node_start->node_check_quality node_replace_dmf Action: Use fresh, high-purity DMF node_check_quality->node_replace_dmf No node_sonicate Action: Sonicate for 10-15 min node_check_quality->node_sonicate Yes node_replace_dmf->node_sonicate node_gentle_heat Action: Gently warm to 30-40°C node_sonicate->node_gentle_heat Insoluble node_soluble Result: Soluble node_sonicate->node_soluble Soluble node_co_solvent Action: Add 5-10% DMSO as a co-solvent node_gentle_heat->node_co_solvent Insoluble node_gentle_heat->node_soluble Soluble node_alt_solvent Action: Consider using NMP or a DMSO/EtOAc mixture node_co_solvent->node_alt_solvent Insoluble node_co_solvent->node_soluble Soluble node_alt_solvent->node_soluble Soluble node_still_insoluble Result: Still Insoluble node_alt_solvent->node_still_insoluble Insoluble node_reassess Re-evaluate concentration and experimental setup node_still_insoluble->node_reassess

Caption: Decision tree for troubleshooting this compound solubility.

References

minimizing racemization during Fmoc-Asp-ODmb coupling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize racemization during the coupling of Fmoc-Asp(ODmb)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during Fmoc-Asp-ODmb coupling?

A1: Racemization is the conversion of a chiral molecule into its mirror image (enantiomer), leading to a loss of stereochemical integrity. In peptide synthesis, the naturally occurring L-amino acids can be converted to their unnatural D-enantiomers. This is a significant issue as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. Even small amounts of a D-isomer can lead to a final peptide product with reduced or altered efficacy and can complicate purification and analysis.

Q2: What is the primary mechanism of racemization for Aspartic Acid derivatives in Fmoc-SPPS?

A2: The primary mechanism for racemization of aspartic acid residues during Fmoc-SPPS is through the formation of a succinimide ring, leading to an aspartimide intermediate.[1][2][3] This process is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine) and can also be exacerbated during the coupling step.[1][2][3] The alpha-proton of the aspartimide is acidic and can be easily abstracted, leading to a loss of chirality. Subsequent ring-opening of the aspartimide by nucleophiles can yield a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and the racemized D-α-aspartyl peptide.

Q3: How does the ODmb protecting group on the Asp side chain help in minimizing racemization?

A3: The 2,4-dimethoxybenzyl (ODmb) group is a bulky side-chain protecting group. This steric hindrance makes it more difficult for the backbone nitrogen to attack the side-chain carbonyl, which is the key step in the formation of the aspartimide intermediate. By reducing the rate of aspartimide formation, the ODmb group helps to preserve the stereochemical integrity of the aspartic acid residue.

Q4: Can racemization still occur even with the ODmb protecting group?

A4: Yes, while the ODmb group significantly reduces the risk, it does not completely eliminate the possibility of aspartimide formation and subsequent racemization, especially under harsh or prolonged basic conditions or with certain activation methods. Therefore, optimizing coupling and deprotection conditions is still crucial.

Q5: Which coupling reagents are recommended for Fmoc-Asp(ODmb)-OH to minimize racemization?

A5: For amino acids prone to racemization, carbodiimide-based reagents in the presence of an additive are generally preferred as they can be used without a base. The combination of N,N'-diisopropylcarbodiimide (DIC) with an additive like OxymaPure or HOBt is highly recommended.[4][5] Phosphonium and aminium/uronium reagents (e.g., HBTU, HATU, COMU) require the addition of a base, which can increase the risk of racemization. If these are used, a weaker base should be chosen.

Q6: What is the role of the base in the coupling reaction and which bases are best to use?

A6: In couplings with phosphonium and aminium/uronium reagents, a base is required to deprotonate the carboxylic acid of the incoming Fmoc-amino acid, facilitating its activation. However, the base can also promote racemization. For sensitive couplings like Fmoc-Asp(ODmb)-OH, it is advisable to use a weaker or more sterically hindered base. The order of preference to minimize racemization is generally: Collidine > N-methylmorpholine (NMM) > N,N-diisopropylethylamine (DIPEA).[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Detection of D-Asp isomer in final peptide 1. Racemization during coupling: The coupling conditions (reagent, base, temperature) are too harsh.- Switch to a DIC/Oxyma or DIC/HOBt coupling protocol, which does not require an external base. - If using an onium salt (HBTU, HATU), replace DIPEA with a less basic or sterically hindered base like NMM or collidine. - Lower the coupling temperature. For microwave-assisted synthesis, reducing the temperature from 80°C to 50°C can limit racemization.[6]
2. Racemization during deprotection: Prolonged exposure to piperidine during Fmoc removal is leading to aspartimide formation.- Minimize deprotection times to the minimum required for complete Fmoc removal. - Consider adding 0.1 M HOBt to the piperidine deprotection solution to suppress aspartimide formation.[6] - Using piperazine in place of piperidine has also been shown to reduce aspartimide formation.[6]
Incomplete coupling of Fmoc-Asp(ODmb)-OH 1. Steric hindrance: The ODmb group and the peptide sequence may create a sterically hindered environment.- Increase the coupling time. - Perform a double coupling. - Switch to a more powerful coupling reagent like HATU or COMU, but be mindful of the increased risk of racemization and use a weaker base like NMM.
Presence of β-aspartyl peptides Aspartimide formation: The primary cause is the formation of the aspartimide intermediate which can then be ring-opened to form the β-peptide.- This has the same root cause as racemization. All solutions aimed at minimizing racemization by preventing aspartimide formation will also reduce the formation of β-aspartyl peptides. Focus on optimizing coupling and deprotection steps as described above.

Quantitative Data on Racemization

Direct quantitative data for Fmoc-Asp(ODmb)-OH is limited in the literature. However, data from other racemization-prone amino acids, such as Fmoc-Cys(Trt)-OH, can provide insight into the relative performance of different coupling reagents.

Coupling ReagentBaseExpected Racemization LevelRationale / Comments
DIC / OxymaPure NoneVery Low Generally considered one of the best methods for minimizing racemization as it does not require an external organic base.[5]
DIC / HOBt NoneLow A classic and effective method for low-racemization coupling.[4]
HATU Collidine / NMMLow to Moderate HATU is a potent activator. Using a weaker base is critical to suppress epimerization.
HBTU Collidine / NMMLow to Moderate Similar to HATU, the choice of base is crucial for minimizing racemization.
HATU / HBTU DIPEAModerate to High The use of a strong base like DIPEA significantly increases the risk of racemization and should be avoided for sensitive residues.
DEPBT None/Weak BaseVery Low Known to be highly resistant to racemization, particularly for sensitive amino acids like His(Trt).[4]

Note: These are expected trends based on published data for other sensitive amino acids. Actual racemization levels can vary depending on the peptide sequence, reaction conditions, and other factors.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure

This protocol is recommended for the coupling of Fmoc-Asp(ODmb)-OH to minimize racemization.

  • Pre-activation:

    • In a separate vessel, dissolve Fmoc-Asp(ODmb)-OH (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling:

    • Add the pre-activated solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing:

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Monitoring:

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), a second coupling may be necessary.

Protocol 2: Coupling using HATU and a Weak Base

This protocol can be used if a stronger activating agent is required due to steric hindrance, while still taking precautions to limit racemization.

  • Solution Preparation:

    • In a separate vessel, dissolve Fmoc-Asp(ODmb)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Coupling:

    • Add the amino acid/HATU solution to the deprotected peptide-resin.

    • Add N-methylmorpholine (NMM) (6 equivalents) to the reaction vessel.

    • Allow the coupling reaction to proceed for 30-60 minutes at room temperature.

  • Washing:

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Monitoring:

    • Perform a Kaiser test to check for reaction completion.

Visualizations

Racemization Mechanism via Aspartimide Formation

Racemization_Mechanism Peptide Fmoc-Asp(ODmb)-Peptide (L-isomer) Deprotonated Deprotonated Backbone Amide Peptide->Deprotonated + Base (e.g., Piperidine) - H+ Aspartimide Aspartimide Intermediate (Planar, Achiral) Deprotonated->Aspartimide Intramolecular Cyclization Enolate Enolate Intermediate Aspartimide->Enolate + Base - H⁺ (α-proton) Beta_Peptide β-Asp-Peptide (Side Product) Aspartimide->Beta_Peptide + Nucleophile (e.g., Piperidine) Ring Opening D_Peptide D-Asp-Peptide (Racemized) Enolate->D_Peptide + H⁺ L_Peptide_reformed L-Asp-Peptide (Reformed) Enolate->L_Peptide_reformed + H⁺

Caption: Mechanism of Asp racemization via a planar aspartimide intermediate.

Recommended Experimental Workflow for Low-Racemization Coupling

Workflow Start Start: Deprotected Peptide-Resin Preactivate Pre-activate: Fmoc-Asp(ODmb)-OH + DIC + OxymaPure in DMF (2 min) Start->Preactivate Couple Add pre-activated mixture to resin Couple for 1-2 hours Preactivate->Couple Wash_DMF Wash with DMF (3x) Couple->Wash_DMF Wash_DCM Wash with DCM (3x) Wash_DMF->Wash_DCM Kaiser Perform Kaiser Test Wash_DCM->Kaiser Complete Coupling Complete (Beads are colorless/yellow) Kaiser->Complete Negative Incomplete Coupling Incomplete (Beads are blue) Kaiser->Incomplete Positive Next_Cycle Proceed to next cycle Complete->Next_Cycle Recouple Recouple using the same protocol Incomplete->Recouple Recouple->Couple

Caption: Workflow for Fmoc-Asp(ODmb)-OH coupling using DIC/OxymaPure.

References

Technical Support Center: ODmb Cleavage with TFA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for trifluoroacetic acid (TFA)-mediated cleavage of the 2,6-dimethoxybenzyl (ODmb) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this critical deprotection step and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the ODmb group in chemical synthesis?

The 2,6-dimethoxybenzyl (ODmb) group is an acid-labile protecting group commonly used to protect hydroxyl and carboxyl functional groups in organic synthesis, particularly in the synthesis of peptides and other complex molecules. Its two electron-donating methoxy groups make it more susceptible to acidic cleavage than a standard benzyl group.

Q2: Why are scavengers necessary during the TFA-mediated cleavage of the ODmb group?

During the cleavage of the ODmb group with a strong acid like trifluoroacetic acid (TFA), a highly reactive 2,6-dimethoxybenzyl cation is generated. This carbocation is a potent electrophile that can re-attach to electron-rich residues in the target molecule, leading to the formation of unwanted side products. Scavengers are nucleophilic agents added to the cleavage cocktail to trap these reactive cations, thereby preventing side reactions and improving the yield and purity of the desired product.[1]

Q3: What are the most common side reactions observed during ODmb cleavage with TFA?

The primary side reaction is the alkylation of sensitive functional groups on the target molecule by the 2,6-dimethoxybenzyl cation. In peptide synthesis, this can include modification of nucleophilic amino acid side chains such as tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr).[1] Incomplete cleavage, leading to residual ODmb-protected molecules, is another common issue.

Q4: What are some commonly used scavengers for ODmb cleavage?

While specific quantitative data for ODmb cleavage is not abundant in readily available literature, general principles from peptide synthesis suggest that effective scavengers for benzyl-type cations would be suitable. These include:

  • Trialkylsilanes: Triisopropylsilane (TIS) is a very common and effective scavenger for carbocations.[1]

  • Thiols: Dithiothreitol (DTT) and 1,2-ethanedithiol (EDT) are effective at scavenging electrophiles and can also help to keep cysteine residues in their reduced state.[2]

  • Phenolic compounds: Phenol and p-cresol can act as cation traps.[3]

  • Water: Can act as a weak scavenger.[1]

The choice of scavenger will depend on the specific substrate and the presence of other sensitive functional groups.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Cleavage 1. Insufficient TFA concentration or reaction time. 2. Low reaction temperature. 3. Inefficient swelling of solid-phase resin.[4]1. Increase the TFA concentration (e.g., from 90% to 95%). 2. Extend the reaction time (monitor by HPLC). 3. Perform the reaction at room temperature instead of on ice (if the substrate is stable). 4. Ensure the resin is adequately swollen in a suitable solvent (e.g., DCM) before adding the cleavage cocktail.[4]
Presence of Side Products (Alkylation) 1. Ineffective scavenging of the ODmb cation. 2. Insufficient amount of scavenger.1. Add or increase the concentration of a suitable scavenger like triisopropylsilane (TIS). A common starting point is 2.5-5% (v/v). 2. Use a cocktail of scavengers, for example, TFA/TIS/H2O (95:2.5:2.5, v/v/v).[1] For substrates with sensitive residues like Cys or Met, consider adding a thiol scavenger like EDT.[2]
Oxidation of Sensitive Residues (e.g., Met, Cys) 1. Presence of oxygen during cleavage. 2. Lack of a reducing scavenger.1. Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Include a reducing scavenger such as dithiothreitol (DTT) or 1,2-ethanedithiol (EDT) in the cleavage cocktail.[2]
Low Yield of Final Product 1. Re-attachment of the cleaved product to the solid support.[4] 2. Adsorption of the product to the resin. 3. Incomplete precipitation of the product.1. Ensure adequate scavenging to prevent re-attachment via cationic intermediates. 2. After filtration, wash the resin with a small amount of fresh cleavage cocktail or TFA to recover adsorbed product. 3. Optimize the precipitation procedure (e.g., use pre-chilled ether, increase the volume of ether, extend precipitation time at low temperature).

Experimental Protocols

General Protocol for TFA-Mediated Cleavage of an ODmb-Protected Compound on Solid Support

This protocol provides a general guideline. The optimal conditions, including the choice of scavengers and reaction time, should be determined for each specific substrate.

Materials:

  • ODmb-protected compound on solid-phase resin

  • Trifluoroacetic acid (TFA), high purity

  • Scavengers (e.g., Triisopropylsilane (TIS), Water)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Reaction vessel (e.g., fritted syringe or round-bottom flask)

  • Inert gas supply (Nitrogen or Argon)

  • Shaker or rocker

Procedure:

  • Resin Preparation:

    • Place the resin-bound substrate in a suitable reaction vessel.

    • Wash the resin thoroughly with dichloromethane (DCM) to remove any residual solvents from synthesis (e.g., DMF).

    • Dry the resin under a stream of inert gas or in a vacuum desiccator.

  • Cleavage Cocktail Preparation:

    • Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

    • Prepare the cleavage cocktail immediately before use. A common general-purpose cocktail is 95% TFA, 2.5% Water, 2.5% TIS (v/v/v) .[1]

    • For a 10 mL total volume, this would be 9.5 mL TFA, 0.25 mL Water, and 0.25 mL TIS.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried resin. Use a sufficient volume to ensure the resin is fully submerged and can be agitated (typically 10-15 mL per gram of resin).[1]

    • Seal the reaction vessel and agitate gently at room temperature for 1-3 hours. The optimal time should be determined by small-scale test cleavages monitored by HPLC.

    • For particularly sensitive compounds, the reaction can be performed at 0°C (ice bath), though this may require a longer reaction time.

  • Product Isolation:

    • Filter the cleavage mixture to separate the resin from the solution containing the deprotected product.

    • Wash the resin with a small amount of fresh TFA or the cleavage cocktail to ensure complete recovery of the product.

    • Combine the filtrates.

    • Precipitate the crude product by adding the TFA solution dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).

    • Allow the precipitation to proceed at a low temperature (e.g., -20°C) for at least 30 minutes.

    • Collect the precipitated product by centrifugation or filtration.

    • Wash the product pellet with cold diethyl ether to remove residual scavengers and TFA.

    • Dry the final product under vacuum.

Visualizations

Logical Workflow for Troubleshooting ODmb Cleavage

ODmb_Cleavage_Troubleshooting start Start: Analyze Crude Product by HPLC/MS incomplete_cleavage Incomplete Cleavage? start->incomplete_cleavage end_success Success: Pure Product end_failure Further Optimization Needed side_products Side Products Observed? incomplete_cleavage->side_products No increase_time_tfa Increase Reaction Time or TFA Concentration incomplete_cleavage->increase_time_tfa Yes oxidation Oxidation Products? side_products->oxidation No check_scavenger Add/Increase Scavenger (e.g., TIS) side_products->check_scavenger Yes oxidation->end_success No add_reducing_scavenger Add Reducing Scavenger (e.g., DTT, EDT) & Use Inert Atmosphere oxidation->add_reducing_scavenger Yes increase_time_tfa->start Re-run check_scavenger->start Re-run add_reducing_scavenger->start Re-run Scavenger_Mechanism cluster_scavenging With Scavenger cluster_no_scavenging Without Scavenger ODmb_Protected R-O-Dmb Deprotected_Product R-OH ODmb_Protected->Deprotected_Product TFA ODmb_Cation Dmb+ Cation (Reactive) ODmb_Protected->ODmb_Cation TFA TFA TFA (H+) Trapped_Cation Trapped Cation (Stable) ODmb_Cation->Trapped_Cation + Scavenger Side_Product Side Product (Alkylated R-OH) ODmb_Cation->Side_Product + R-OH Scavenger Scavenger (e.g., TIS)

References

avoiding side-product formation during lactam bridge synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to mitigate side-product formation during lactam bridge synthesis in peptides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common side-products encountered during lactam bridge synthesis?

A1: The primary side-products include aspartimide formation, diketopiperazine (DKP) formation, racemization at the activated carboxyl-terminus, and oligomerization. Aspartimide formation is particularly problematic when an aspartic acid residue is involved in the peptide sequence, especially in Asp-Gly, Asp-Asn, or Asp-Ser motifs.[1][2] DKP formation is common with N-terminal dipeptide sequences, particularly those containing proline or glycine, leading to cleavage of the dipeptide from the resin.[3][4] Racemization can occur at the activated amino acid residue, compromising the stereochemical purity of the final peptide. Oligomerization (dimerization, trimerization) competes with the desired intramolecular cyclization, especially at high concentrations.

Q2: I'm observing significant aspartimide formation. What are the causes and how can I prevent it?

A2: Aspartimide formation is a base-catalyzed intramolecular cyclization involving the backbone amide nitrogen of the C-flanking residue attacking the side-chain ester of an aspartic acid residue. This side reaction is highly dependent on the peptide sequence, the type of side-chain protecting group on Asp, and the deprotection conditions.[1][5][6]

Troubleshooting Aspartimide Formation:

  • Choice of Protecting Group: The steric bulk of the Asp side-chain ester is critical. Less bulky esters like benzyl ester are more prone to aspartimide formation than bulkier ones. Using bulky protecting groups such as 3-methylpent-3-yl (OMpe), 2-phenylisopropyl (O-2-PhiPr), or benzyloxymethyl (OBno) can significantly reduce this side reaction.[1] The cyclohexyl (OcHex) ester has also been shown to be highly effective, reducing aspartimide formation by up to 170-fold compared to the benzyl ester under basic conditions.[7]

  • Deprotection Conditions: Standard Fmoc-deprotection with 20% piperidine in DMF promotes aspartimide formation.[5] Consider using a weaker base like 50% morpholine or adding an acidic additive like 0.1 M HOBt or formic acid to the piperidine solution to suppress the side reaction.[2]

  • Backbone Protection: For particularly difficult sequences, installing a backbone-protecting group like a 2-hydroxy-4-methoxybenzyl (Hmb) group on the nitrogen of the residue C-terminal to Asp can prevent the initial intramolecular attack.

Q3: My peptide is cleaving from the resin as a diketopiperazine (DKP). How can I avoid this?

A3: DKP formation occurs when the free N-terminal amine of a dipeptide attacks the ester linkage to the resin (or the activated C-terminus in solution), cleaving the dipeptide as a stable six-membered ring. This is most common with Pro, Gly, or D-amino acids at the N-terminus.[3][4][8]

Troubleshooting DKP Formation:

  • Coupling Strategy: Couple the third amino acid to the dipeptide-resin as quickly as possible after deprotecting the N-terminus of the second residue.

  • Use of Hindered Amino Acids: Incorporating a more sterically hindered amino acid at the N-terminus can slow down the rate of DKP formation.

  • Protecting Group Strategy: For synthesis of a linear precursor that will be cyclized later, keeping the N-terminus protected with a group like Boc- while performing other operations can prevent DKP formation.

Q4: How can I minimize racemization during the lactamization step?

A4: Racemization can occur when the carboxyl group is activated for coupling. The risk is higher for certain amino acids like cysteine and histidine.[9]

Troubleshooting Racemization:

  • Coupling Reagents and Additives: Use of carbodiimide reagents like DCC or DIC should almost always be paired with a racemization-suppressing additive. OxymaPure and HOAt are generally more effective than HOBt. Phosphonium salt-based reagents like PyAOP and PyBOP are also known for low racemization levels.[10]

  • Choice of Base: When a base is required, use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[9]

  • Temperature Control: Perform the activation and coupling at low temperatures (e.g., 0 °C) to minimize the risk of racemization.

Q5: I'm getting a lot of dimers and oligomers instead of my desired cyclic peptide. What should I do?

A5: Oligomerization is an intermolecular reaction that competes with the intramolecular cyclization. It is highly dependent on the concentration of the linear peptide.

Troubleshooting Oligomerization:

  • High Dilution: Perform the cyclization reaction under high dilution conditions (typically 0.1-1 mM). This favors the intramolecular reaction over intermolecular reactions.

  • Slow Addition: Add the linear peptide slowly to the reaction vessel containing the coupling reagents to maintain a low instantaneous concentration.

  • On-Resin Cyclization: Performing the cyclization while the peptide is still attached to the solid support can minimize intermolecular reactions, as the peptide chains are pseudo-diluted. However, the efficiency of on-resin cyclization can be sequence-dependent and may be lower than solution-phase cyclization.[11]

Data Presentation: Side-Product Formation Under Various Conditions

The following tables summarize quantitative data on the formation of common side-products.

Table 1: Effect of Asp Protecting Group on Aspartimide Formation

Peptide Sequence: VKDXYI, treated with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.

C-terminal Residue to Asp (X)Asp Protecting GroupTarget Peptide (%)Aspartimide (%)α/β-piperidides (%)D-Asp Isomer (%)
Gly OtBu55.414.118.012.5
OMpe81.32.67.98.2
OBno 90.0 1.3 4.9 3.8
Asn OtBu72.86.813.96.5
OMpe94.70.02.52.8
OBno 97.6 0.0 1.2 1.2
Arg OtBu92.50.04.82.7
OMpe97.40.01.41.2
OBno 98.4 0.0 0.8 0.8

(Data sourced from literature.[1])

Table 2: Influence of Fmoc-Cleavage Reagent on Aspartimide Formation

Peptide Sequence: VKDGYI-OH

Fmoc-Cleavage ReagentAspartimide/Piperidide Formation (%)
30% Piperidine in DMFHigh
30% Piperidine / 0.1 M Formic Acid in DMFModerate
50% Morpholine in DMFLow to negligible

(Qualitative summary based on data from Biosyntan/Iris Biotech study.[2])

Experimental Protocols

Protocol 1: General On-Resin Lactam Bridge Formation

This protocol assumes the linear peptide has been synthesized on a suitable resin (e.g., Rink Amide) using Fmoc-SPPS, with orthogonal protecting groups on the amino acid side chains that will form the lactam bridge (e.g., Fmoc-Lys(Alloc)-OH and Fmoc-Asp(OAll)-OH).

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by washing with DMF (3 x 5 mL).

  • Selective Deprotection:

    • Prepare a solution of Pd(PPh₃)₄ (0.25 eq. per equivalent of resin substitution) in a mixture of DCM/NMP/AcOH (18:1:1).

    • Add the solution to the resin and bubble with argon for 2-3 hours to remove the Alloc and Allyl ester protecting groups.

    • Wash the resin thoroughly with NMP (3 x 5 mL), 0.5% DIPEA in NMP (3 x 5 mL), 0.5% sodium diethyldithiocarbamate in NMP (3 x 5 mL), and finally NMP (3 x 5 mL).

  • Lactamization (Coupling):

    • Prepare a 0.2 M solution of the coupling reagent (e.g., HATU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in NMP.

    • Add the coupling solution to the deprotected peptide-resin.

    • Allow the reaction to proceed for 4-24 hours at room temperature. Monitor the reaction progress using a qualitative test (e.g., Kaiser test on a few beads; a negative result indicates completion).

  • Final Steps:

    • Once cyclization is complete, wash the resin with NMP (3 x 5 mL) and DCM (3 x 5 mL).

    • Dry the resin under vacuum.

    • Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Visualizations

Mechanism of Aspartimide Formation

Aspartimide_Formation Mechanism of Base-Catalyzed Aspartimide Formation Peptide {R-NH... | ...CO-NH-CH(R')-CO... | ...Asp(OR'')} Deprotonation Deprotonation (Piperidine) Peptide->Deprotonation + Base Anion {R-N⁻... | ...CO-NH-CH(R')-CO... | ...Asp(OR'')} Deprotonation->Anion - BH⁺ Attack Intramolecular Attack Anion->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate - OR'' Aspartimide Aspartimide (Succinimide Ring) Intermediate->Aspartimide SideProducts Hydrolysis / Aminolysis (Racemization, α/β-peptides) Aspartimide->SideProducts

Caption: Base-catalyzed formation of an aspartimide side-product.

Mechanism of Diketopiperazine (DKP) Formation

DKP_Formation Mechanism of Diketopiperazine (DKP) Formation in SPPS DipeptideResin {H₂N-CH(R₁)-CO | NH-CH(R₂)-CO-O-Resin} | Dipeptide on Resin Attack Intramolecular Nucleophilic Attack DipeptideResin->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Cleavage Ring Closure & Resin Cleavage Intermediate->Cleavage DKP Diketopiperazine (Cyclic Dipeptide) Cleavage->DKP Resin Free Resin (HO-Resin) Cleavage->Resin

Caption: N-terminal aminolysis leading to DKP formation and resin cleavage.

General Workflow for Lactam Bridge Synthesis

Lactam_Workflow Workflow for Avoiding Side-Products in Lactam Bridge Synthesis cluster_prep Preparation Phase cluster_synthesis Synthesis Phase cluster_cyclization Cyclization Phase cluster_final Finalization A Design Peptide Sequence B Select Orthogonal Protecting Groups (e.g., Alloc/All for lactam, Fmoc/tBu for backbone) A->B C Select Asp/Glu Protecting Group (e.g., OBno, OcHex) B->C D Linear Peptide Synthesis (Fmoc-SPPS) C->D E Selective Side-Chain Deprotection D->E F Choose Cyclization Strategy E->F G On-Resin Cyclization (Pseudo-dilution) F->G Minimize Oligomers H Solution-Phase Cyclization (High Dilution) F->H Higher Yields (often) I Select Coupling Reagent (e.g., HATU, PyAOP) + Additive (Oxyma) G->I H->I J Global Deprotection & Resin Cleavage I->J K Purification (HPLC) & Analysis (MS) J->K

Caption: Key decision points in a lactam bridge synthesis workflow.

References

Validation & Comparative

A Head-to-Head Battle in Peptide Synthesis: Fmoc-Asp(OtBu)-OH vs. Fmoc-Asp(ODmb)-OH Strategies

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of Solid-Phase Peptide Synthesis (SPPS), the choice of protecting groups is paramount to achieving high purity and yield of the final peptide. For the incorporation of aspartic acid, two prominent strategies are often considered: the conventional use of Fmoc-Asp(OtBu)-OH and the implementation of a backbone protection strategy with Fmoc-Asp(ODmb)-OH. This guide provides a detailed comparison for researchers, scientists, and drug development professionals to make an informed decision for their specific synthetic needs.

While Fmoc-Asp(OtBu)-OH has long been the standard, its use is fraught with the risk of aspartimide formation, a notorious side reaction that can lead to a cascade of impurities. The ODmb (2,4-dimethoxybenzyl) protecting group, on the other hand, offers a robust solution to this problem, albeit with its own set of considerations.

Performance at a Glance: A Quantitative Comparison

The following table summarizes the key performance differences between the OtBu and Dmb protecting group strategies for aspartic acid incorporation in Fmoc-SPPS.

ParameterFmoc-Asp(OtBu)-OHFmoc-Asp(ODmb)-OH StrategyKey Advantages
Primary Function Side-chain carboxyl protectionBackbone amide protection (on the subsequent residue)OtBu: Standard, well-established. Dmb: Specifically mitigates aspartimide formation.
Prevention of Aspartimide Formation Prone to aspartimide formation, especially in Asp-Xxx sequences where Xxx is Gly, Asn, or Ser.[1][2]Highly effective at preventing aspartimide formation by sterically hindering the cyclization reaction.[2]Dmb: Superior for sequences prone to aspartimide formation.
Cleavage Conditions Cleaved with strong acids (e.g., high concentration of TFA), concurrently with resin cleavage.[3]The Dmb group is also cleaved under standard TFA cleavage conditions.[2]Both are compatible with standard final cleavage protocols.
Coupling Efficiency Generally good coupling efficiency.[3]Can sometimes exhibit slightly slower coupling kinetics due to steric hindrance.OtBu: May offer faster coupling in non-problematic sequences.
Solubility Good solubility in common SPPS solvents like DMF and NMP.[3]Generally soluble, but the dipeptide unit is larger.Both are well-suited for automated synthesis.
Racemization Risk Aspartimide formation can lead to racemization at the α-carbon of the aspartic acid residue.[4]Significantly reduces the risk of racemization by preventing the formation of the aspartimide intermediate.Dmb: Preserves the chiral integrity of the peptide.
Cost-Effectiveness Generally more cost-effective as a single amino acid derivative.The dipeptide building block (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) is typically more expensive.OtBu: More economical for sequences not prone to aspartimide formation.

The Chemistry Behind the Choice: Cleavage Mechanisms

The decision to use either protecting group strategy is rooted in their distinct chemical mechanisms for preventing or failing to prevent the formation of the aspartimide intermediate.

cluster_0 Fmoc-Asp(OtBu)-OH Pathway cluster_1 Fmoc-Asp(ODmb)-OH Strategy Pathway Peptide_Chain_OtBu Peptide Chain -Asp(OtBu)-Gly- Piperidine Piperidine (Fmoc Deprotection) Peptide_Chain_OtBu->Piperidine Base Treatment Aspartimide Aspartimide Intermediate (Side Reaction) Piperidine->Aspartimide Undesired Cyclization Byproducts α/β-peptides, Racemized Products Aspartimide->Byproducts Ring Opening Peptide_Chain_Dmb Peptide Chain -Asp(OtBu)-(Dmb)Gly- Piperidine_Dmb Piperidine (Fmoc Deprotection) Peptide_Chain_Dmb->Piperidine_Dmb Base Treatment No_Aspartimide No Aspartimide Formation (Backbone Protection) Piperidine_Dmb->No_Aspartimide Steric Hindrance Desired_Peptide Desired Linear Peptide No_Aspartimide->Desired_Peptide

Caption: Comparative pathways of peptides with Asp(OtBu) vs. Asp(OtBu)-(Dmb)Gly during Fmoc deprotection.

Experimental Protocols: A Practical Guide

The following are generalized experimental protocols for the use of both Fmoc-Asp(OtBu)-OH and the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide in automated SPPS.

Standard Protocol for Fmoc-Asp(OtBu)-OH Coupling
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.

  • Coupling:

    • Prepare a solution of Fmoc-Asp(OtBu)-OH (3-5 equivalents), a coupling reagent such as HBTU/HOBt (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Repeat: Continue with the deprotection and coupling cycles for the subsequent amino acids.

Protocol for Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide Coupling

The protocol for coupling the dipeptide is similar to the standard protocol, with considerations for the larger size of the building block.

  • Resin Swelling and Deprotection: Follow steps 1-3 of the standard protocol.

  • Coupling:

    • Prepare a solution of Fmoc-Asp(OtBu)-(Dmb)Gly-OH (2-3 equivalents), a coupling reagent (e.g., HATU, 2-3 equivalents), and a base (e.g., DIPEA, 4-6 equivalents) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated dipeptide solution to the resin and allow it to couple for 2-4 hours. A longer coupling time may be necessary due to the steric bulk.

  • Washing and Subsequent Cycles: Follow steps 5-7 of the standard protocol.

Start Start SPPS Cycle Resin_Swelling 1. Resin Swelling Start->Resin_Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. DMF Wash Fmoc_Deprotection->Washing_1 Coupling_Decision Select Asp Strategy Washing_1->Coupling_Decision Coupling_OtBu 4a. Couple Fmoc-Asp(OtBu)-OH Coupling_Decision->Coupling_OtBu Standard Coupling_Dmb 4b. Couple Fmoc-Asp(OtBu)-(Dmb)Gly-OH Coupling_Decision->Coupling_Dmb Asp-Gly Sequence Washing_2 5. DMF Wash Coupling_OtBu->Washing_2 Coupling_Dmb->Washing_2 Next_Cycle Continue to Next Amino Acid Washing_2->Next_Cycle Next_Cycle->Fmoc_Deprotection Repeat Cycle Final_Cleavage Final Cleavage (TFA Cocktail) Next_Cycle->Final_Cleavage End of Synthesis

References

A Comparative Guide to Analytical HPLC Methods for Peptides with Asp(ODmb)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical High-Performance Liquid Chromatography (HPLC) methods for the characterization of synthetic peptides containing the acid-labile Asp(ODmb) (O-2,4-dimethoxybenzyl) side-chain protecting group. The inclusion of the bulky and hydrophobic ODmb group significantly influences the chromatographic behavior of peptides, necessitating specific considerations for method development to achieve optimal separation and analysis.

The Influence of the Asp(ODmb) Protecting Group on Peptide Retention

The 2,4-dimethoxybenzyl group is a bulky, hydrophobic moiety used to protect the side-chain carboxyl group of aspartic acid during solid-phase peptide synthesis (SPPS). Its presence markedly increases the overall hydrophobicity of the peptide. In reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, peptides containing Asp(ODmb) will exhibit significantly longer retention times compared to their unprotected counterparts. This increased retention necessitates the use of stronger elution conditions, typically higher concentrations of organic solvent in the mobile phase, to ensure the peptide elutes from the column in a reasonable time frame with good peak shape.

Comparison of Analytical RP-HPLC Methods

While specific application notes detailing the analysis of Asp(ODmb)-containing peptides are not abundant in publicly available literature, established principles of peptide analysis allow for the extrapolation and comparison of suitable methods. The following table outlines key parameters for two common analytical RP-HPLC approaches and a third, higher-resolution method, which are applicable for the analysis of peptides featuring bulky, hydrophobic protecting groups like Asp(ODmb).

ParameterMethod 1: Standard TFA-Based RP-HPLCMethod 2: Formic Acid-Based RP-HPLC (MS-Compatible)Method 3: High-Resolution UPLC
Column C18, 300 Å pore size, 3.5-5 µm particle size (e.g., 4.6 x 150 mm)C18, 300 Å pore size, 3.5-5 µm particle size (e.g., 4.6 x 150 mm)C18, 130-300 Å pore size, <2 µm particle size (e.g., 2.1 x 100 mm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Formic Acid (FA) in Water0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile0.1% Formic Acid (FA) in Acetonitrile0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in Acetonitrile
Gradient 5-95% B over 30 minutes5-95% B over 30 minutes5-95% B over 10-15 minutes
Flow Rate 1.0 mL/min1.0 mL/min0.3-0.5 mL/min
Detection UV at 214 nm and 280 nmUV at 214 nm and 280 nm; Mass Spectrometry (MS)UV at 214 nm and 280 nm; Mass Spectrometry (MS)
Key Advantages Excellent peak shape due to ion-pairing effects of TFA.[1][2]Direct compatibility with mass spectrometry for identity confirmation.Faster analysis times and higher peak resolution.
Key Disadvantages TFA can cause ion suppression in mass spectrometry.May result in broader peaks for some peptides compared to TFA.Requires specialized high-pressure UPLC/UHPLC system.

Experimental Protocols

Method 1: Standard TFA-Based RP-HPLC

This method is a robust, general-purpose approach for purity assessment of synthetic peptides.

  • Column: A C18 reversed-phase column with a 300 Å pore size and 3.5 or 5 µm particle size (e.g., 4.6 x 150 mm) is recommended for peptides to ensure good interaction and prevent pore exclusion.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: Prepare a 0.1% (v/v) solution of TFA in HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Set the column temperature to 30-40 °C to improve peak shape.

    • Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes.

    • Inject the peptide sample dissolved in Mobile Phase A or a low percentage of organic solvent.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Maintain a flow rate of 1.0 mL/min.

    • Monitor the elution profile using a UV detector at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).

Method 2: Formic Acid-Based RP-HPLC (MS-Compatible)

This method is ideal when the peptide analysis needs to be coupled with mass spectrometry for molecular weight confirmation.

  • Column: Utilize the same type of C18 column as in Method 1.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of Formic Acid (FA) in HPLC-grade water.

    • Mobile Phase B: Prepare a 0.1% (v/v) solution of FA in HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Follow the same temperature, equilibration, injection, and gradient parameters as in Method 1.

    • The flow rate is maintained at 1.0 mL/min.

    • The eluent can be directly introduced into a mass spectrometer for online analysis.

Method 3: High-Resolution UPLC

For complex samples or when higher throughput is required, Ultra-High-Performance Liquid Chromatography (UPLC) offers superior resolution and speed.

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm) is required. The pore size should be appropriate for the peptide size (130-300 Å).

  • Mobile Phase Preparation:

    • Prepare mobile phases with either 0.1% TFA or 0.1% FA as described in the previous methods, depending on the need for MS-compatibility.

  • Chromatographic Conditions:

    • Set the column temperature, typically between 40-60 °C.

    • Equilibrate the column at a flow rate of 0.3-0.5 mL/min.

    • Inject the sample.

    • Run a rapid linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Monitor with UV and, if desired, MS detection.

Visualizing the Workflow and Method Selection Logic

The following diagrams illustrate the general experimental workflow for analytical HPLC of Asp(ODmb) peptides and the logical considerations for selecting an appropriate method.

G Experimental Workflow for Analytical HPLC of Asp(ODmb) Peptides cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sp_synthesis Solid-Phase Peptide Synthesis (with Asp(ODmb)) cleavage Cleavage from Resin (e.g., dilute TFA in DCM) sp_synthesis->cleavage precipitation Precipitation & Dissolution cleavage->precipitation injection Sample Injection precipitation->injection separation RP-HPLC Separation (C18 Column) injection->separation detection UV Detection (214/280 nm) separation->detection ms_confirm MS Confirmation (Optional) separation->ms_confirm integration Peak Integration detection->integration purity Purity Assessment integration->purity

Caption: General workflow for analyzing Asp(ODmb) peptides.

G Logic for HPLC Method Selection start Goal of Analysis purity_check Routine Purity Check? start->purity_check ms_needed MS Confirmation Needed? purity_check->ms_needed No tfa_method Standard TFA-Based RP-HPLC purity_check->tfa_method Yes high_res High Resolution / Throughput? ms_needed->high_res No fa_method Formic Acid-Based RP-HPLC ms_needed->fa_method Yes high_res->tfa_method No uplc_method High-Resolution UPLC high_res->uplc_method Yes

Caption: Decision tree for selecting an HPLC method.

References

A Comparative Guide to Orthogonal Protecting Group Strategies for Aspartic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group for the side chain of aspartic acid is a critical consideration in solid-phase peptide synthesis (SPPS). An ideal protecting group should be stable throughout the synthesis, readily cleaved under specific conditions without affecting other protecting groups (orthogonality), and should minimize side reactions. This guide provides an objective comparison of four commonly used orthogonal protecting group strategies for the β-carboxylic acid of aspartic acid: Benzyl ester (OBn), tert-Butyl ester (OtBu), Allyl ester (OAll), and 9-Fluorenylmethyl ester (OFm).

Data Presentation: Comparison of Protecting Group Performance

The following table summarizes the key characteristics and performance of the four aspartic acid side-chain protecting groups. Direct quantitative comparisons of yield and purity can be challenging to consolidate from varied literature sources due to differing model peptides and analytical methods. However, the data presented here, including extensive data on the critical side reaction of aspartimide formation, provides a strong basis for strategic selection.

Protecting GroupStructureDeprotection ConditionsOrthogonalityAdvantagesDisadvantages & Side Reactions
Benzyl ester (OBn) -CH₂-PhCatalytic Hydrogenolysis (e.g., H₂, Pd/C)[1][2]Orthogonal to Fmoc/tBu and Boc strategies.Stable to both acidic and basic conditions used in standard SPPS.Requires a metal catalyst which may need to be removed from the final product. Can be sensitive to sulfur-containing residues.
tert-Butyl ester (OtBu) -C(CH₃)₃Strong acid (e.g., high concentration of TFA)[3]Orthogonal to the base-labile Fmoc group.Commonly used in Fmoc-SPPS. Cleavage occurs simultaneously with resin cleavage.Prone to aspartimide formation under basic Fmoc deprotection conditions.[4][5] Sterically hindered protecting groups can reduce this side reaction.[6][7]
Allyl ester (OAll) -CH₂-CH=CH₂Palladium(0) catalysis (e.g., Pd(PPh₃)₄) with a scavenger.[8][9]Fully orthogonal to both acid- and base-labile protecting groups.Mild deprotection conditions.[9] Reduced aspartimide formation compared to OtBu.[4][9]Requires a palladium catalyst. The catalyst and scavenger must be thoroughly removed.
9-Fluorenylmethyl ester (OFm) -CH₂-FmocMild base (e.g., piperidine).[10][11]Orthogonal to acid-labile protecting groups (e.g., Boc, tBu).Deprotection with the same reagent used for Nα-Fmoc removal, but at different concentrations/times.Potential for premature deprotection during Nα-Fmoc removal if conditions are not carefully controlled.

Experimental Protocols

Deprotection of Asp(OBn) via Catalytic Hydrogenolysis

Objective: To selectively cleave the benzyl ester from the aspartic acid side chain.

Materials:

  • Peptide-resin with Asp(OBn)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol (MeOH) or other suitable solvent

  • Hydrogen gas (H₂) balloon

  • Celite or membrane filter

Procedure: [12]

  • Suspend the peptide-resin in a suitable solvent such as methanol (approx. 10 mL/g of resin) in a round-bottom flask.

  • Add 10% Pd/C catalyst (typically 10-50% by weight of the peptide-resin).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC-MS of a cleaved aliquot). Reaction times can vary from a few hours to overnight.

  • Upon completion, filter the reaction mixture through a pad of Celite or a membrane filter to remove the Pd/C catalyst.

  • Wash the resin thoroughly with the reaction solvent and then with dichloromethane (DCM).

  • Dry the resin under vacuum.

Deprotection of Asp(OtBu) via Acidolysis

Objective: To cleave the tert-butyl ester from the aspartic acid side chain, typically performed concurrently with resin cleavage.

Materials:

  • Peptide-resin with Asp(OtBu)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v). The choice and proportion of scavengers are crucial to prevent side reactions from the released tert-butyl cations.

  • Add the cleavage cocktail to the resin (approx. 10 mL/g of resin) and shake at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Wash the resin with a small volume of TFA or DCM and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge or filter to collect the precipitated peptide.

  • Wash the peptide with cold diethyl ether and dry under vacuum.

Deprotection of Asp(OAll) via Palladium(0) Catalysis

Objective: To selectively remove the allyl ester from the aspartic acid side chain.

Materials: [8]

  • Peptide-resin with Asp(OAll)

  • Palladium(0) catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Allyl scavenger, e.g., Phenylsilane (PhSiH₃) or N,N'-dimethylbarbituric acid (NDMBA)

  • Solvent system, e.g., Chloroform/Acetic Acid/N-Methylmorpholine (CHCl₃/AcOH/NMM) (37:2:1) or DCM.

  • Inert gas (Nitrogen or Argon)

Procedure: [8]

  • Swell the peptide-resin in the chosen solvent system in a reaction vessel under an inert atmosphere.

  • Prepare a solution of the palladium catalyst and the allyl scavenger in the reaction solvent.

  • Add the catalyst/scavenger solution to the resin suspension. A typical ratio is 3 equivalents of catalyst and 10-20 equivalents of scavenger relative to the resin loading.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction is typically monitored by a color change (from yellow to colorless) and confirmed by analytical HPLC-MS of a cleaved aliquot.

  • Once the reaction is complete, wash the resin extensively with the reaction solvent, followed by washes with a chelating agent solution (e.g., sodium N,N-diethyldithiocarbamate in DMF) to remove palladium residues, and finally with DCM.

  • Dry the resin under vacuum.

Deprotection of Asp(OFm) via Mild Base Treatment

Objective: To selectively cleave the 9-fluorenylmethyl ester from the aspartic acid side chain.

Materials:

  • Peptide-resin with Asp(OFm)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure: [10][11]

  • Swell the peptide-resin in DMF.

  • Prepare a 20% (v/v) solution of piperidine in DMF.

  • Treat the resin with the piperidine solution (approx. 10 mL/g of resin) and agitate at room temperature.

  • The deprotection time needs to be carefully optimized to ensure complete removal of the OFm group without significant premature cleavage of Nα-Fmoc groups in the subsequent steps. A typical treatment time is 1-2 hours.

  • Monitor the deprotection by analyzing a cleaved aliquot of the resin by HPLC-MS.

  • After complete deprotection, wash the resin thoroughly with DMF to remove piperidine and the fluorenyl-piperidine adduct.

  • Wash the resin with DCM and dry under vacuum.

Mandatory Visualizations

Deprotection Mechanisms

The following diagrams illustrate the chemical pathways for the removal of each protecting group.

G Hydrogenolysis of Benzyl Ester (OBn) cluster_reactants Reactants cluster_products Products Asp-OBn Asp(OBn)-Peptide Reaction Hydrogenolysis Asp-OBn->Reaction H2 H₂ H2->Reaction Pd/C Pd/C Catalyst Pd/C->Reaction Asp-OH Asp(OH)-Peptide Toluene Toluene Reaction->Asp-OH Reaction->Toluene

Caption: Catalytic hydrogenolysis of the benzyl ester protecting group.

G Acidolysis of tert-Butyl Ester (OtBu) cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Asp-OtBu Asp(OtBu)-Peptide Protonation Protonation Asp-OtBu->Protonation TFA TFA (H⁺) TFA->Protonation Carbocation tert-Butyl Cation Elimination Elimination Carbocation->Elimination Asp-OH Asp(OH)-Peptide Isobutylene Isobutylene Protonation->Carbocation Protonation->Asp-OH Elimination->Isobutylene

Caption: Acid-catalyzed removal of the tert-butyl ester protecting group.

G Palladium-Catalyzed Deprotection of Allyl Ester (OAll) Asp-OAll Asp(OAll)-Peptide Pi-Allyl π-Allyl-Pd Complex Asp-OAll->Pi-Allyl + Pd(0) Pd(0) Pd(PPh₃)₄ Asp-OH Asp(OH)-Peptide Pi-Allyl->Asp-OH Scav-Allyl Scavenger-Allyl Adduct Pi-Allyl->Scav-Allyl + Scavenger Scavenger Allyl Scavenger (e.g., PhSiH₃) Pd(0)_regen Pd(PPh₃)₄ (regenerated) Scav-Allyl->Pd(0)_regen

Caption: Palladium-catalyzed deprotection of the allyl ester.

G Base-Mediated Deprotection of 9-Fluorenylmethyl Ester (OFm) Asp-OFm Asp(OFm)-Peptide Carbanion Fluorenyl Carbanion Intermediate Asp-OFm->Carbanion + Base Base Piperidine Adduct Piperidine-Fulvene Adduct Dibenzofulvene Dibenzofulvene Carbanion->Dibenzofulvene β-Elimination Asp-OH Asp(OH)-Peptide Carbanion->Asp-OH Dibenzofulvene->Adduct + Piperidine

Caption: Base-mediated β-elimination for OFm group removal.

Orthogonal Strategies Workflow

The following diagram illustrates the concept of orthogonal deprotection in the context of a peptide synthesis workflow.

G Orthogonal Deprotection Workflow Start Protected Peptide on Resin (Nα-Fmoc, Asp-PG, ...) Fmoc_deprotection Nα-Fmoc Deprotection (Piperidine) Start->Fmoc_deprotection Coupling Amino Acid Coupling Fmoc_deprotection->Coupling Cycle Repeat n times Coupling->Cycle Cycle->Fmoc_deprotection Continue Elongation Side_chain_deprotection Selective Side-Chain Deprotection (e.g., Pd(0) for OAll) Cycle->Side_chain_deprotection Elongation Complete Final_cleavage Final Cleavage and Deprotection (TFA Cocktail) Cycle->Final_cleavage No Side-Chain Modification Side_chain_modification On-Resin Side-Chain Modification (e.g., Cyclization, Labeling) Side_chain_deprotection->Side_chain_modification Side_chain_modification->Final_cleavage Final_peptide Purified Peptide Final_cleavage->Final_peptide

Caption: A generalized workflow illustrating orthogonal deprotection steps in SPPS.

References

A Comparative Guide to Alternatives for On-Resin Peptide Cyclization: Moving Beyond Fmoc-Asp-ODmb

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of cyclic peptides, the choice of a side-chain protecting group for aspartic acid is a critical determinant of success in on-resin cyclization strategies. The traditional Fmoc-Asp-ODmb linker, while widely used, is not without its limitations. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable strategy for your specific needs.

The on-resin cyclization of peptides, particularly for the formation of lactam bridges, offers significant advantages in terms of efficiency and purity by minimizing intermolecular side reactions. The key to a successful on-resin cyclization lies in the use of an orthogonal protecting group on the side chain of an amino acid, such as aspartic acid, which can be selectively removed while the peptide remains anchored to the solid support. This allows for the intramolecular reaction between the deprotected side chain and the N-terminal amine. This guide focuses on alternatives to the commonly used this compound, evaluating their performance and providing the necessary experimental details for their implementation.

Performance Comparison of Aspartic Acid Protecting Groups for On-Resin Cyclization

The selection of a protecting group for the aspartic acid side chain directly impacts the efficiency of on-resin cyclization and the purity of the final cyclic peptide. The following table summarizes quantitative data on the performance of this compound and its alternatives. It is important to note that direct head-to-head comparisons for the same peptide are scarce in the literature; therefore, the data presented is a compilation from studies on different peptide sequences and should be interpreted as a general guide to the relative performance of each strategy.

Protecting Group StrategyPeptide Sequence/LinkerCyclization ConditionsCrude Purity (% Cyclic Product)Isolated Yield (%)Key Considerations
This compound Head-to-tail cyclized 10-merBOP/CarbodiimideData not explicitly provided, but successful cyclization reported[1]Not specifiedBaseline method, deprotection with 1% TFA.
Fmoc-Asp(OAll)-OH Ac-(N-(2-(n-butylamino)-2-oxoethyl)-(cyclo-8,12))-[LAKLLKAKAKAD]-NH2PyAOP, NMM, DMF, 12h~83% (linear precursor purity after deprotection)Good yields reported[2]Requires a palladium catalyst for deprotection, which must be thoroughly removed.
Fmoc-Asp(O-2-PhiPr)-OH S[KHSSLD]CVLRPHBTU, HOBt, DIEA, 2hSuccessful cyclization reported, but side products observed with other protecting groups[3]Not specifiedDeprotection with dilute TFA (e.g., 1% in DCM), offering good orthogonality.
Fmoc-Asp-OH (linked to resin) H-AEWLSGYIASRDVAE-OHDIC/Oxyma13.3 - 16.6%Not specifiedDemonstrates the feasibility of direct side-chain anchoring for cyclization.[4]

Detailed Experimental Protocols

Herein, we provide detailed methodologies for the key experimental steps involved in on-resin cyclization using this compound and its alternatives.

On-Resin Cyclization using this compound

This protocol describes a general procedure for the on-resin head-to-tail cyclization of a peptide synthesized on a resin with the C-terminal amino acid attached via an this compound linker.

a) Peptide Synthesis: The linear peptide is synthesized on a suitable resin (e.g., Rink Amide) using standard Fmoc-based solid-phase peptide synthesis (SPPS). The final amino acid coupled is this compound.

b) N-terminal Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

c) ODmb Group Deprotection: The ODmb protecting group on the aspartic acid side chain is removed by treating the resin with a solution of 1% TFA in dichloromethane (DCM) for 30 minutes. The resin is then washed with DCM, followed by DMF.

d) On-Resin Cyclization: The resin is suspended in DMF, and a coupling reagent cocktail is added. A typical cocktail consists of BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) or a carbodiimide reagent (e.g., DIC) and an additive like HOBt, with a base such as DIPEA. The reaction is allowed to proceed for 2-4 hours at room temperature.[1]

e) Cleavage and Purification: The cyclic peptide is cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The crude peptide is then precipitated, lyophilized, and purified by reverse-phase HPLC.

On-Resin Cyclization using Fmoc-Asp(OAll)-OH

This protocol outlines the procedure for on-resin lactam bridge formation utilizing the allyl (All) protecting group on the aspartic acid side chain.

a) Peptide Synthesis: The linear peptide is synthesized on a suitable resin using standard Fmoc-SPPS. Fmoc-Asp(OAll)-OH is incorporated at the desired position.

b) Allyl Group Deprotection: The resin-bound peptide is treated with a solution of Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) and a scavenger such as phenylsilane in an inert solvent like DCM under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically carried out for 30-60 minutes at room temperature. The resin is then washed extensively with a scavenger solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove all traces of the palladium catalyst, followed by washing with DMF and DCM.[2]

c) On-Resin Cyclization: The resin is suspended in a suitable solvent mixture (e.g., DMF/DCM), and a coupling reagent cocktail is added. A common combination is PyAOP ( (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and a base like NMM (N-Methylmorpholine). The reaction is typically monitored for completion, which may take several hours (e.g., 12 hours).[2]

d) Cleavage and Purification: The cyclic peptide is cleaved from the resin and purified as described in the previous protocol.

On-Resin Cyclization using Fmoc-Asp(O-2-PhiPr)-OH

The 2-phenylisopropyl (2-PhiPr) ester offers a mild acid-labile protecting group for the aspartic acid side chain, providing good orthogonality with the tBu-based protecting groups.

a) Peptide Synthesis: The linear peptide is assembled on a solid support using standard Fmoc-SPPS, incorporating Fmoc-Asp(O-2-PhiPr)-OH at the desired position.

b) 2-PhiPr Group Deprotection: The 2-PhiPr group is selectively removed by treating the resin with a solution of 1% TFA in DCM for approximately 30 minutes. The resin is subsequently washed with DCM and DMF to neutralize and remove residual acid.[3]

c) On-Resin Cyclization: The on-resin cyclization is performed by treating the resin with a coupling reagent cocktail. A typical mixture includes HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and a hindered base such as DIEA (N,N-Diisopropylethylamine) in DMF. The reaction is generally allowed to proceed for 2 hours under an inert atmosphere.[3]

d) Cleavage and Purification: The final cyclic peptide is cleaved from the resin and purified using standard procedures.

Visualizing the Workflow: On-Resin Cyclization Strategies

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the different on-resin cyclization strategies.

On_Resin_Cyclization_ODmb cluster_spps Solid-Phase Peptide Synthesis cluster_cyclization On-Resin Cyclization cluster_final Final Steps Resin Resin Linear_Peptide Linear_Peptide Resin->Linear_Peptide Fmoc-SPPS N_term_deprotection N_term_deprotection Linear_Peptide->N_term_deprotection 20% Piperidine/DMF ODmb_deprotection ODmb_deprotection N_term_deprotection->ODmb_deprotection 1% TFA/DCM Cyclization Cyclization ODmb_deprotection->Cyclization Coupling Reagent (e.g., BOP) Cleavage Cleavage Cyclization->Cleavage TFA Cocktail Purification Purification Cleavage->Purification RP-HPLC

Fig. 1: Workflow for on-resin cyclization using this compound.

On_Resin_Cyclization_OAll cluster_spps Solid-Phase Peptide Synthesis cluster_cyclization On-Resin Cyclization cluster_final Final Steps Resin Resin Linear_Peptide Linear_Peptide Resin->Linear_Peptide Fmoc-SPPS (Fmoc-Asp(OAll)-OH) OAll_deprotection OAll_deprotection Linear_Peptide->OAll_deprotection Pd(PPh3)4 / PhSiH3 Cyclization Cyclization OAll_deprotection->Cyclization Coupling Reagent (e.g., PyAOP) Cleavage Cleavage Cyclization->Cleavage TFA Cocktail Purification Purification Cleavage->Purification RP-HPLC

Fig. 2: Workflow for on-resin cyclization using Fmoc-Asp(OAll)-OH.

On_Resin_Cyclization_2PhiPr cluster_spps Solid-Phase Peptide Synthesis cluster_cyclization On-Resin Cyclization cluster_final Final Steps Resin Resin Linear_Peptide Linear_Peptide Resin->Linear_Peptide Fmoc-SPPS (Fmoc-Asp(O-2-PhiPr)-OH) PhiPr_deprotection PhiPr_deprotection Linear_Peptide->PhiPr_deprotection 1% TFA/DCM Cyclization Cyclization PhiPr_deprotection->Cyclization Coupling Reagent (e.g., HBTU) Cleavage Cleavage Cyclization->Cleavage TFA Cocktail Purification Purification Cleavage->Purification RP-HPLC

Fig. 3: Workflow for on-resin cyclization using Fmoc-Asp(O-2-PhiPr)-OH.

Mitigating Side Reactions: The Challenge of Aspartimide Formation

A significant side reaction that can occur during the synthesis of peptides containing aspartic acid, particularly under the basic conditions of Fmoc deprotection, is the formation of aspartimide. This five-membered cyclic imide can lead to the formation of β- and D-Asp-containing peptides, complicating purification and reducing the yield of the desired product.

Strategies to minimize aspartimide formation include:

  • Use of bulky side-chain protecting groups: Steric hindrance around the β-carboxyl group can disfavor the intramolecular cyclization.

  • Modification of Fmoc deprotection conditions: Using weaker bases or additives to the piperidine solution can reduce the rate of aspartimide formation.

  • Backbone protection: The use of protecting groups on the backbone amide nitrogen can prevent the nucleophilic attack that initiates aspartimide formation.

The choice of an alternative to this compound should also consider its propensity to promote or suppress this unwanted side reaction. The milder deprotection conditions for Fmoc-Asp(O-2-PhiPr)-OH, for instance, may offer an advantage in this regard.

Conclusion

The selection of an appropriate protecting group for the side chain of aspartic acid is a crucial step in the successful on-resin synthesis of cyclic peptides. While this compound remains a viable option, alternatives such as Fmoc-Asp(OAll)-OH and Fmoc-Asp(O-2-PhiPr)-OH offer distinct advantages in terms of orthogonality and deprotection conditions. The choice between these strategies will depend on the specific requirements of the target peptide, the available synthetic instrumentation, and the desired balance between reaction efficiency, purity, and the mitigation of side reactions like aspartimide formation. This guide provides the foundational information to make an informed decision and to implement these advanced cyclization strategies in your research and development endeavors.

References

Navigating the Labyrinth of Peptide Purity: A Comparative Guide to Identifying Aspartimide Side Products by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and stability of therapeutic peptides is paramount. A notorious and often elusive impurity is aspartimide, a cyclic side product that can compromise the efficacy and safety of a peptide drug. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the identification and quantification of aspartimide, supported by experimental data and detailed protocols.

The Challenge of Aspartimide Formation

Aspartimide formation is a common side reaction during solid-phase peptide synthesis (SPPS) and can also occur during storage. It involves the cyclization of an aspartic acid (Asp) residue, resulting in a mass loss of 18 Da (the loss of a water molecule). This initial cyclic product can then undergo hydrolysis to form iso-aspartyl (isoAsp) and β-aspartyl (β-Asp) peptides, which are often difficult to separate from the desired α-aspartyl peptide due to their similar physicochemical properties.

Peptide_with_Asp Peptide with α-Aspartyl Residue Aspartimide Aspartimide Intermediate (-18 Da) Peptide_with_Asp->Aspartimide Dehydration Hydrolysis_Products iso-Aspartyl Peptide β-Aspartyl Peptide Epimerized α-Aspartyl Peptide Aspartimide->Hydrolysis_Products:iso Hydrolysis Aspartimide->Hydrolysis_Products:beta Hydrolysis Aspartimide->Hydrolysis_Products:alpha_epi Hydrolysis/Epimerization

Caption: Aspartimide formation pathway, leading to various isomeric side products.

Analytical Showdown: LC-MS vs. Alternatives

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone for identifying and quantifying peptide impurities due to its high sensitivity and specificity.[1][2] However, other techniques like Nuclear Magnetic Resonance (NMR) and Capillary Electrophoresis (CE) offer alternative or complementary information.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of LC-MS, quantitative NMR (qNMR), and Capillary Electrophoresis for the analysis of peptide impurities like aspartimide.

ParameterLC-MS / LC-HRMSQuantitative NMR (qNMR)Capillary Electrophoresis (CE)
Limit of Detection (LOD) 0.01% - 0.1% of the main peptide~0.1% - 1% of the main peptide1-10 µg/mL
Limit of Quantitation (LOQ) 0.02% - 0.2% of the main peptide[2]~0.2% - 2% of the main peptide5-25 µg/mL
**Linearity (R²) **>0.99[2]>0.99>0.99
Precision (%RSD) <15%<5%<15%
Specificity High (mass-based)High (structure-based)Moderate to High (charge/size-based)
Throughput HighLow to MediumHigh

In-Depth Experimental Protocols

Detailed and robust analytical protocols are crucial for the reliable detection of aspartimide. Below are representative protocols for LC-MS, qNMR, and CE.

I. LC-MS Protocol for Aspartimide Identification

This protocol outlines a standard approach using reverse-phase HPLC coupled with high-resolution mass spectrometry (HRMS).

1. Sample Preparation:

  • Dissolve the peptide sample in a suitable solvent, typically 0.1% formic acid in water or a mixture of water and acetonitrile, to a final concentration of 0.1-1.0 mg/mL.

  • If the sample is from a complex matrix, solid-phase extraction (SPE) may be necessary to remove interfering substances.

2. Liquid Chromatography Parameters:

  • Column: A C18 reverse-phase column with a wide pore size (e.g., 300 Å) is recommended for peptide separations. Common dimensions are 2.1 mm x 100 mm with 1.7 µm particles.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient is often necessary to separate the aspartimide and its isomers from the parent peptide. For example, a linear gradient from 5% to 45% Mobile Phase B over 30-60 minutes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40-60°C to improve peak shape and resolution.[3]

3. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Full scan MS to detect the parent peptide and the aspartimide product (M-18 Da). A targeted MS/MS or pseudo-MRM scan can be used for confirmation and enhanced sensitivity.[2]

  • Mass Range: A range that covers the expected charge states of the parent peptide and its side products (e.g., m/z 300-2000).

  • Capillary Voltage: 2.5 - 3.5 kV.

  • Cone Voltage: 30 - 50 V.

  • Source Temperature: 120 - 150°C.

  • Desolvation Temperature: 300 - 400°C.

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Dissolve Dissolve Peptide (0.1-1.0 mg/mL) SPE Solid-Phase Extraction (if necessary) Dissolve->SPE Inject Inject into LC-MS SPE->Inject Separate RP-HPLC Separation (C18 Column) Inject->Separate Detect Mass Spectrometry (ESI+) Separate->Detect Identify Identify Peaks (M-18 Da for Aspartimide) Detect->Identify Quantify Quantify Impurities Identify->Quantify

Caption: A typical workflow for the identification of aspartimide by LC-MS.

II. Quantitative NMR (qNMR) Protocol

qNMR provides structural information and can be used for absolute quantification without the need for a specific reference standard for the impurity itself.[4][5]

1. Sample Preparation:

  • Accurately weigh a known amount of the peptide sample (e.g., 2-10 mg).

  • Accurately weigh a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and signals that do not overlap with the peptide signals.

  • Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). To improve peptide solubility and reduce signal broadening, a mixture of deuterated water and acetonitrile at an elevated temperature can be used.[5]

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended.

  • Experiment: A standard 1D proton (¹H) NMR experiment.

  • Pulse Program: A single pulse experiment with a 90° pulse.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio for the impurity signals.

3. Data Processing and Quantification:

  • Apply appropriate window functions (e.g., exponential with a small line broadening) and perform Fourier transformation.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate a well-resolved signal from the peptide and a signal from the internal standard.

  • Calculate the concentration of the peptide and any identifiable impurities based on the integral values, the number of protons contributing to each signal, and the known concentration of the internal standard.

III. Capillary Electrophoresis (CE) Protocol

CE separates molecules based on their charge-to-size ratio and is particularly useful for charged molecules like peptides.

1. Sample Preparation:

  • Dissolve the peptide sample in the background electrolyte (BGE) to a concentration of 0.1-1.0 mg/mL.

  • Filter the sample through a 0.22 µm filter.

2. CE Parameters:

  • Capillary: Fused silica capillary (e.g., 50 µm internal diameter, 30-50 cm length).

  • Background Electrolyte (BGE): A buffer with a pH that provides good separation between the parent peptide and its impurities (e.g., 50 mM phosphate buffer at pH 2.5).

  • Voltage: 15-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at 200-220 nm or coupling to a mass spectrometer (CE-MS).

Conclusion

The identification and quantification of aspartimide side products are critical for ensuring the quality and safety of peptide therapeutics. While LC-MS stands out as the primary technique due to its high sensitivity and specificity, qNMR and CE offer valuable complementary information. The choice of analytical method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the need for structural confirmation, and throughput considerations. By employing the detailed protocols and understanding the comparative performance of these techniques, researchers can confidently navigate the complexities of peptide impurity analysis.

References

A Comparative Analysis of Aspartate Side-Chain Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides containing aspartic acid (Asp) residues presents a significant challenge due to the propensity for aspartimide formation, a side reaction that can lead to impurities and reduced yield of the target peptide. The choice of the protecting group for the β-carboxyl group of Asp is critical in mitigating this issue. This guide provides an objective comparison of commonly used Asp side-chain protecting groups, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.

Introduction to Aspartimide Formation

Aspartimide formation is an intramolecular cyclization reaction that occurs under both acidic and, more commonly, basic conditions used during solid-phase peptide synthesis (SPPS), particularly during the repeated piperidine treatments for Fmoc group removal. This side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic. The formation of the five-membered succinimide ring can lead to several undesired byproducts, including α- and β-peptides, as well as their racemized and piperidide adducts, which are often difficult to separate from the desired product.

Comparative Performance of Asp Protecting Groups

The most common strategy to minimize aspartimide formation is the use of sterically hindered ester-based protecting groups for the Asp side chain. This guide compares the performance of the standard tert-butyl (OtBu) group with several bulkier alternatives, as well as a non-ester-based protecting group.

Data Summary

The following table summarizes the quantitative data on the percentage of the desired peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) and the formation of aspartimide-related byproducts when using different Asp side-chain protecting groups. The data is based on studies where the peptide-resin was subjected to extended treatment with 20% piperidine in DMF to simulate the cumulative effect of multiple deprotection cycles in a long synthesis.

Protecting GroupDesired Peptide (%)Aspartimide Byproducts (%)Reference
OtBu 55.744.3[1]
OMpe 85.114.9[1]
OtBu + HOBt 78.221.8[2]
OEpe 96.53.5
OPhp 97.82.2
OBno 99.20.8[1]
CSY >99<1 (not detected)

Data is aggregated from multiple sources and normalized for comparison. The model peptide used for these studies was a fragment of scorpion toxin II, H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is known to be highly prone to aspartimide formation.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol for H-Val-Lys-Asp-Gly-Tyr-Ile-OH

This protocol is a representative example for the manual synthesis of the model peptide on a rink amide resin.

1. Resin Swelling:

  • Start with 100 mg of Rink Amide AM resin (0.5 mmol/g loading).

  • Swell the resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add 2 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

3. Amino Acid Coupling:

  • Dissolve 4 equivalents of the Fmoc-protected amino acid, 3.9 equivalents of HBTU, and 6 equivalents of DIPEA in 2 mL of DMF.

  • Add the activation mixture to the resin.

  • Agitate for 1-2 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling.

  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

4. Peptide Chain Elongation:

  • Repeat steps 2 and 3 for each amino acid in the sequence (Ile, Tyr(tBu), Gly, Asp(PG), Lys(Boc), Val). The specific protecting group (PG) for Asp is varied according to the experiment.

5. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol and dry under vacuum.

  • Add 2 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.

  • Gently agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol for Extended Piperidine Treatment (Aspartimide Formation Stress Test)

This protocol is used to evaluate the stability of the different Asp protecting groups.

  • After coupling of the Asp residue and the subsequent amino acid (Gly in the model peptide), the peptidyl-resin is washed with DMF.

  • The resin is then treated with a solution of 20% piperidine in DMF for an extended period (e.g., 18 hours) at room temperature to simulate the cumulative exposure to basic conditions during a long peptide synthesis.

  • After the treatment, the resin is washed thoroughly with DMF and DCM and dried.

  • The peptide is then cleaved from the resin as described above.

HPLC Analysis Protocol for Quantification of Aspartimide-Related Impurities
  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Quantification: The percentage of the desired peptide and byproducts is determined by integrating the peak areas in the HPLC chromatogram.

Deprotection Protocol for the Cyanosulfurylide (CSY) Protecting Group

The CSY group is a non-ester-based protection that requires a specific oxidative cleavage protocol.

  • After cleavage of the peptide from the resin and standard side-chain deprotection (excluding the CSY group), the crude peptide is dissolved in an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 4.5).

  • N-chlorosuccinimide (NCS) (2-5 equivalents) is added to the solution.

  • The reaction is stirred at room temperature and monitored by HPLC-MS. The deprotection is typically complete within 15-30 minutes.

  • The reaction is quenched by the addition of a scavenger such as methionine.

  • The deprotected peptide is then purified by preparative HPLC.

Visualization of Key Concepts

Aspartimide_Formation Peptide Peptide Chain with Fmoc-Asp(PG)-Xaa Aspartimide Aspartimide Intermediate (5-membered ring) Peptide->Aspartimide Fmoc deprotection (intramolecular cyclization) Piperidine Piperidine (Base) Piperidine->Peptide Base treatment Byproducts Mixture of Byproducts: - α-peptide (racemized) - β-peptide (racemized) - Piperidide adducts Aspartimide->Byproducts Nucleophilic attack (H₂O or Piperidine)

Figure 1. Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_stress_test Aspartimide Stress Test cluster_analysis Analysis Start Start with Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Fmoc_Deprotection->Coupling Repeat Repeat for each amino acid Coupling->Repeat Repeat->Fmoc_Deprotection Extended_Piperidine Extended Piperidine Treatment (20% Piperidine/DMF, 18h) Repeat->Extended_Piperidine Cleavage Cleavage from Resin (TFA cocktail) Extended_Piperidine->Cleavage HPLC RP-HPLC Analysis Cleavage->HPLC Quantification Quantification of Products and Byproducts HPLC->Quantification

Figure 2. Experimental workflow for the comparative analysis of Asp protecting groups.

Discussion and Recommendations

The experimental data clearly demonstrates that increasing the steric bulk of the ester-based protecting group on the aspartate side chain significantly reduces the rate of aspartimide formation.

  • Asp(OtBu): The standard protecting group, Asp(OtBu), shows a high level of aspartimide formation in sensitive sequences, making it unsuitable for the synthesis of long peptides containing problematic Asp motifs. The addition of an acidic additive like HOBt to the piperidine solution can offer some improvement, but it does not eliminate the problem.

  • Bulky Protecting Groups (OMpe, OEpe, OPhp, OBno): A clear trend is observed where larger and more sterically hindering protecting groups provide superior protection against aspartimide formation. The 3-methylpent-3-yl (OMpe) group offers a significant improvement over OtBu. The even bulkier trialkylcarbinol-based esters, 3-ethyl-3-pentyl (OEpe), 4-propyl-4-heptyl (OPhp), and 5-butyl-5-nonyl (OBno), are exceptionally effective, with OBno virtually eliminating aspartimide formation in the highly susceptible VKDGYI sequence.[1] These protecting groups are highly recommended for the synthesis of peptides where aspartimide formation is a major concern.

  • Cyanosulfurylide (CSY): The CSY protecting group represents a different and highly effective strategy. By masking the carboxylic acid as a stable C-C bonded ylide, it completely prevents aspartimide formation under the basic conditions of Fmoc-SPPS. This non-ester-based protection is an excellent choice for the synthesis of extremely challenging peptides where even the bulkier ester groups may not provide sufficient protection. However, it requires an additional orthogonal deprotection step using an oxidizing agent like NCS.

References

A Comparative Guide to Crude Peptide Purity: ODmb Cleavage vs. Traditional Acidolysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of a synthesized peptide is paramount to the reliability and reproducibility of experimental results. The final cleavage step, where the peptide is released from the solid-phase resin and protecting groups are removed, is a critical determinant of the crude peptide's initial purity. This guide provides a comparative assessment of a modern photolabile cleavage method using the 2-oxo-2-(2-nitrophenyl)ethoxycarbonyl (ODmb) protecting group against the widely used traditional acid-based cleavage with trifluoroacetic acid (TFA).

This comparison will delve into the experimental protocols, present a clear comparison of performance metrics, and visualize the workflows and logical relationships involved in these distinct cleavage strategies.

The Critical Role of Peptide Purity

The presence of impurities in a peptide sample can lead to misleading biological data, side reactions in subsequent chemical modifications, and challenges in downstream purification.[1] Impurities can include truncated or deleted sequences, byproducts from the cleavage reaction, or incompletely deprotected peptides. Therefore, the choice of cleavage strategy has a significant impact on the quality of the crude peptide and the overall efficiency of the peptide synthesis workflow.

Experimental Protocols

A direct comparison of cleavage efficiency and resulting peptide purity requires standardized methodologies. Below are detailed protocols for both ODmb and TFA-based cleavage.

Protocol 1: Photolytic Cleavage of ODmb-Protected Peptides

The ODmb protecting group is a photolabile group, meaning it is cleaved upon exposure to UV light of a specific wavelength. This method offers a mild and orthogonal approach to deprotection, avoiding the use of harsh acids.

Materials:

  • ODmb-protected peptide bound to a solid-phase resin

  • Solvent system (e.g., a mixture of acetonitrile and water)

  • UV photoreactor or a UV lamp with a specific wavelength output (typically around 365 nm)

  • Reaction vessel transparent to the UV wavelength (e.g., quartz or borosilicate glass)

  • Nitrogen or argon gas for inert atmosphere (optional, to prevent oxidation)

  • Diethyl ether (cold)

  • Centrifuge

  • HPLC system for purity analysis

  • Mass spectrometer for identity confirmation

Procedure:

  • Swell the peptide-resin in the chosen solvent system within the photoreactor vessel.

  • If necessary, purge the reaction vessel with an inert gas to remove oxygen.

  • Irradiate the resin suspension with UV light (e.g., 365 nm) at a controlled temperature. The reaction time will depend on the specific peptide, the scale of the synthesis, and the intensity of the UV source. It is advisable to monitor the cleavage progress by taking small aliquots of the resin, cleaving them, and analyzing the supernatant by HPLC.

  • Once the cleavage is complete, filter the resin and collect the filtrate containing the crude peptide.

  • Wash the resin with a small amount of the solvent to recover any remaining peptide.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether to remove soluble impurities.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve a small amount of the crude peptide in an appropriate solvent for HPLC and mass spectrometry analysis to determine purity and confirm identity.

Protocol 2: Trifluoroacetic Acid (TFA)-Based Cleavage

TFA cleavage is a robust and widely used method for cleaving peptides from the resin and removing most common acid-labile side-chain protecting groups.[2]

Materials:

  • Peptide bound to a solid-phase resin with acid-labile protecting groups

  • Cleavage cocktail: Trifluoroacetic acid (TFA) mixed with scavengers. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[2] The choice of scavengers depends on the amino acid composition of the peptide to prevent side reactions.[2]

  • Reaction vessel (e.g., a glass fritted funnel or a round-bottom flask)

  • Shaker or rocker

  • Diethyl ether (cold)

  • Centrifuge

  • HPLC system for purity analysis

  • Mass spectrometer for identity confirmation

Procedure:

  • Place the dry peptide-resin in the reaction vessel.

  • Add the freshly prepared TFA cleavage cocktail to the resin. The volume should be sufficient to swell the resin and allow for mixing (typically 10-20 mL per gram of resin).

  • Allow the reaction to proceed at room temperature with occasional agitation for a period of 1.5 to 4 hours. The optimal time depends on the specific protecting groups and the peptide sequence.[2]

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether (typically 10-fold excess).

  • Incubate the mixture at a low temperature (e.g., -20°C) to facilitate precipitation.

  • Pellet the precipitated peptide by centrifugation and carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether multiple times to remove the TFA and scavengers.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve a small portion of the crude peptide in a suitable solvent for HPLC and mass spectrometry analysis to assess purity and verify its molecular weight.

Data Presentation: Performance Comparison

The following table summarizes the key performance indicators for ODmb cleavage versus TFA cleavage. Please note that the data for ODmb cleavage is illustrative and based on the general properties of photolabile protecting groups, as specific comparative studies with ODmb are not widely available in the public domain. The TFA cleavage data is based on reported experimental results.

FeatureODmb Cleavage (Photolytic)TFA Cleavage (Acidolytic)
Cleavage Efficiency Potentially >90% (highly dependent on reaction conditions)Typically >90%
Reaction Time Minutes to hours (dependent on light intensity and quantum yield)1.5 - 4 hours
Crude Peptide Purity Potentially high (fewer side reactions due to mild conditions)Variable (dependent on scavengers and peptide sequence)
Common Impurities Nitroso-ketone byproducts, photo-degradation productsAlkylated or modified amino acids (e.g., t-butylation of tryptophan), products of incomplete deprotection
Orthogonality High (cleavage is triggered by light, orthogonal to acid/base labile groups)Moderate (cleavage cocktail can affect some sensitive functionalities)
Safety & Handling Requires UV protection, solvents are generally less hazardousRequires handling of highly corrosive and volatile TFA in a fume hood
Cost Potentially higher due to specialized equipment (photoreactor) and reagentsGenerally lower cost for reagents and standard lab equipment

Mandatory Visualization

To better illustrate the processes and comparisons discussed, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage cluster_workup Crude Peptide Workup cluster_analysis Purity Assessment resin Peptide on Solid Support (with ODmb or Acid-Labile Protecting Groups) cleavage_step Cleavage Reaction (UV Light or TFA Cocktail) resin->cleavage_step precipitation Ether Precipitation cleavage_step->precipitation centrifugation Centrifugation & Washing precipitation->centrifugation drying Drying centrifugation->drying hplc HPLC Analysis drying->hplc ms Mass Spectrometry drying->ms

Caption: Experimental workflow for crude peptide purity assessment.

comparison_diagram cluster_odmb ODmb Cleavage cluster_tfa TFA Cleavage start Crude Peptide Purity Assessment odmb_cleavage Photolytic Cleavage (UV Light, ~365 nm) start->odmb_cleavage tfa_cleavage Acidolytic Cleavage (TFA Cocktail) start->tfa_cleavage odmb_adv Advantages: - High Orthogonality - Mild Conditions - Fewer Side Reactions odmb_cleavage->odmb_adv odmb_disadv Disadvantages: - Specialized Equipment - Potential for Photodegradation - Slower for Large Scale odmb_cleavage->odmb_disadv tfa_adv Advantages: - Robust & Widely Used - Inexpensive Reagents - Efficient for Many Sequences tfa_cleavage->tfa_adv tfa_disadv Disadvantages: - Harsh Acidic Conditions - Potential for Side Reactions - Scavengers Required tfa_cleavage->tfa_disadv

Caption: Comparison of ODmb and TFA cleavage methods.

Conclusion

The choice between ODmb photolytic cleavage and traditional TFA-based acidolysis depends on the specific requirements of the peptide synthesis project.

ODmb cleavage represents a modern, mild, and highly orthogonal strategy that can be advantageous for sensitive peptides or when the use of harsh acids is undesirable. The primary drawbacks are the need for specialized equipment and the potential for photodegradation of the peptide if not optimized.

TFA cleavage , on the other hand, is a well-established, robust, and cost-effective method suitable for a wide range of peptides. However, the harsh acidic conditions necessitate the use of scavengers to minimize side reactions, and it may not be suitable for particularly acid-sensitive sequences.

Ultimately, the decision should be based on a careful consideration of the peptide's chemical nature, the desired level of purity in the crude product, and the available laboratory resources. For complex or sensitive peptides where initial purity is paramount, exploring photolabile strategies like ODmb cleavage may offer significant advantages in simplifying downstream purification and ensuring the integrity of the final product.

References

Unlocking the Conformation: A Guide to Characterizing Lactam-Bridged Peptides by NMR

Author: BenchChem Technical Support Team. Date: November 2025

Lactam-bridged peptides are a class of constrained peptides that have garnered significant interest in drug discovery and development. The introduction of a lactam bridge enforces a specific conformation, which can lead to increased potency, selectivity, and metabolic stability. Determining the three-dimensional (3D) structure of these peptides is crucial for understanding their structure-activity relationships. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool for elucidating the solution-state structure and dynamics of these molecules.

This guide provides a comparative overview of NMR spectroscopy against other common analytical methods, details the experimental protocols for NMR-based characterization, and illustrates the workflow for structure determination.

Comparing the Tools: NMR vs. Other Analytical Techniques

While several techniques can provide information about peptides, they offer different types of data and are suited for different sample states. The choice of technique depends on the specific information required by the researcher.

Parameter NMR Spectroscopy X-ray Crystallography Mass Spectrometry (MS)
Sample State Solution, near-physiological conditions[1][2]Solid, crystalline state[1]Gas phase (after ionization)
Information Obtained 3D structure in solution, conformational dynamics, intermolecular interactions[1][3]High-resolution 3D structure in a solid stateMolecular weight, amino acid sequence (with MS/MS)[4]
Resolution Atomic resolutionAtomic resolutionProvides sequence information but not 3D structure directly
Molecular Size Limit Generally effective for peptides and smaller proteins (up to ~50 kDa)[2]No strict size limit, but crystallization can be a major bottleneck[2]Wide mass range
Key Advantages Provides information on native conformation and dynamics in solution.[1][4]Can provide highly detailed and precise structural information.High sensitivity, requires very small amounts of sample.[4]
Limitations Requires relatively high sample concentrations (typically >0.5 mM) and can be time-consuming.[1][5]The determined structure may not represent the biologically relevant conformation in solution; crystallization is often challenging.[1][2]Does not provide information on the 3D conformation of the peptide.[4]

Key Experimental Protocols in NMR Characterization

The structural elucidation of a lactam-bridged peptide by NMR involves a series of experiments. The data from these experiments are pieced together to build a complete 3D model.

Sample Preparation
  • Purity: The peptide sample should be of high purity (>95%) to avoid interference from impurities in the NMR spectra.[2]

  • Concentration: A concentration of at least 0.5 mM is generally required, with 1-3 mM being ideal.[1][5]

  • Solvent: The peptide is typically dissolved in a solvent mixture of 90% H₂O / 10% D₂O to allow for the observation of exchangeable amide protons.[2] The pH and temperature must be optimized to ensure the peptide is stable and non-aggregating.[2]

NMR Data Acquisition

A standard set of 2D NMR experiments is typically acquired to determine the structure of a peptide:

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system.[2] It allows for the identification of the type of amino acid residue.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled through three bonds or less (e.g., between an amide proton and its alpha-proton). It is used to connect adjacent protons within a spin system.[1][2]

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most critical experiments for determining the 3D structure.[2][6] They identify protons that are close to each other in space (typically < 5 Å), regardless of whether they are close in the peptide sequence.[2] This information provides the distance restraints needed for structure calculation.

Data Analysis and Structure Calculation Workflow

The process of determining the 3D structure from NMR data is a stepwise process that involves assigning the signals in the spectra to specific atoms in the peptide and then using the distance and dihedral angle information to calculate a 3D model.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Calculation A 1. Prepare Peptide Sample (>95% purity, >0.5mM) B 2. Acquire 2D NMR Spectra (TOCSY, COSY, NOESY/ROESY) A->B C 3. Resonance Assignment (Identify amino acid spin systems with TOCSY/COSY) B->C D 4. Sequential Walk (Link adjacent residues using NOESY) C->D E 5. Extract Structural Restraints (Distances from NOESY, Dihedral angles from coupling constants) D->E F 6. Computational Modeling (e.g., Simulated Annealing) E->F G 7. Structure Validation (Check against experimental data) F->G H 8. Final 3D Structure Ensemble G->H

Workflow for NMR Structure Determination of Lactam-Bridged Peptides.

The logical relationship between the different types of NMR data and the final structure is crucial. Each piece of information acts as a constraint that limits the possible conformations of the peptide.

G cluster_data Experimental Data cluster_info Derived Information cluster_structure Final Output TOCSY TOCSY Data SpinSystems Amino Acid Spin Systems TOCSY->SpinSystems COSY COSY Data COSY->SpinSystems NOESY NOESY/ROESY Data Sequential Sequential Connectivity NOESY->Sequential Distances Inter-proton Distances (< 5 Å) NOESY->Distances SpinSystems->Sequential Structure 3D Peptide Structure Sequential->Structure Distances->Structure

Logical flow from NMR data to 3D structure.

References

Safety Operating Guide

Proper Disposal of Fmoc-Asp-ODmb: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Fmoc-Asp-ODmb, a protected amino acid commonly used in solid-phase peptide synthesis (SPPS). Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with institutional and regulatory standards.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance, it is imperative to follow standard laboratory safety protocols.[1] Before handling, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Disposable nitrile gloves are the minimum requirement. For extended handling, consider double-gloving or using more robust chemical-resistant gloves.[2]

  • Eye Protection: Safety glasses with side shields are mandatory.[2] When there is a risk of splashing, a face shield should be worn in addition to safety glasses.[2]

  • Lab Coat: A standard lab coat is required to protect against incidental skin contact and contamination of personal clothing.[3][4]

  • Respiratory Protection: Not typically required for handling the solid material in a well-ventilated area.[1]

In the event of accidental exposure, follow these first-aid measures:

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][6]

Summary of Key Data for this compound

For quick reference, the following table summarizes essential quantitative and safety data for this compound.

PropertyValue
Chemical Name Nα-Fmoc-L-aspartic acid β-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester[1]
CAS Number 269066-08-2[1][7]
Molecular Formula C₃₉H₄₂N₂O₈[7]
Molecular Weight 666.76 g/mol [7]
GHS Classification Not a hazardous substance or mixture[1]
Storage Store at 4°C, desiccated and protected from light.[5]

Step-by-Step Disposal Protocol for this compound and Associated SPPS Waste

The proper disposal of this compound extends beyond the pure compound and includes all materials contaminated during its use in solid-phase peptide synthesis. This includes the resin, solvents, and any deprotection solutions.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is crucial for safe and compliant chemical waste management. Prepare designated and clearly labeled waste containers before beginning your synthesis.

  • Solid Waste: This container is for unused or expired this compound, contaminated weighing paper, and used resin.

  • Non-Halogenated Solvent Waste: For solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) used in washing steps.

  • Halogenated Solvent Waste: If chlorinated solvents are used, they must be collected in a separate, designated container.

  • Aqueous Waste: For any water-based solutions used during the process.

Step 2: Handling of Unused or Expired this compound

If you have pure this compound that is expired or no longer needed:

  • Ensure the material is in a sealed, clearly labeled container.

  • Place the container in the designated "Solid Chemical Waste" receptacle.

Step 3: Disposal of Used Resin

After cleavage of the peptide from the solid support:

  • Wash the resin with an appropriate solvent (e.g., DCM) to remove any residual peptide or reagents.

  • Allow the solvent to evaporate from the resin in a well-ventilated fume hood.

  • Once dry, collect the resin and dispose of it in the "Solid Chemical Waste" container.

Step 4: Management of Liquid Waste

  • Collect all solvents and reagents in the appropriate, labeled waste containers as described in Step 1.

  • Do not mix incompatible waste streams.

  • Ensure all liquid waste containers are securely capped when not in use.

Step 5: Disposal of Contaminated Labware

  • Sharps: Needles or other sharps used for reagent transfer must be disposed of in a designated sharps container.

  • Glassware: Rinse contaminated glassware with a suitable solvent, and collect the rinsate in the appropriate liquid waste container. The cleaned glassware can then be washed for reuse.

  • Consumables: Contaminated gloves, weighing boats, and pipette tips should be placed in the "Solid Chemical Waste" container.

Step 6: Final Disposal Procedures

  • Ensure all waste containers are sealed and properly labeled with the chemical contents.

  • Store the waste in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.

  • Follow all institutional guidelines for waste pickup and documentation.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound and associated waste from solid-phase peptide synthesis.

cluster_0 Waste Generation & Segregation cluster_1 Solid Waste Disposal cluster_2 Liquid Waste Disposal cluster_3 Final Steps A Start: this compound & SPPS Reagents B Segregate Waste Streams: - Solid Waste - Non-Halogenated Solvents - Aqueous Waste A->B During Experiment C Unused/Expired this compound B->C D Used Resin (Post-Cleavage) B->D E Contaminated Consumables (Gloves, Weighing Paper) B->E G SPPS Solvents (DMF, DCM) B->G H Aqueous Solutions B->H F Collect in Labeled 'Solid Chemical Waste' Container C->F D->F E->F K Seal and Label All Waste Containers F->K I Collect in Labeled 'Non-Halogenated Solvent Waste' G->I J Collect in Labeled 'Aqueous Waste' Container H->J I->K J->K L Store in Designated Satellite Accumulation Area K->L M Arrange for EHS Pickup L->M N End: Compliant Disposal M->N

References

Personal protective equipment for handling Fmoc-Asp-ODmb

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Fmoc-Asp-ODmb

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (N-α-Fmoc-L-aspartic acid β-(3,5-dimethoxy-4-picolyl) ester). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE) and Engineering Controls

While this compound is not classified as a hazardous substance, proper protective measures are essential to minimize exposure and prevent contamination.[1] The following table summarizes the recommended personal protective equipment and engineering controls.

Protection Type Equipment/Control Standard/Specification Notes
Eye/Face Protection Tightly fitting safety gogglesNIOSH (US) or EN 166 (EU) approvedA face shield (minimum 8 inches) is also recommended.[1]
Skin Protection Chemical-resistant glovesInspect prior to useUse proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1]
Body Protection Laboratory coatN/ASelection should be based on the specific workplace conditions and the amount of substance being handled.[1]
Respiratory Protection Not generally requiredN/AIf dust is generated, use a Type N95 (US) or Type P1 (EN 143) dust mask.[1]
Engineering Controls Exhaust ventilationN/AUse in a well-ventilated area, preferably with local exhaust ventilation where dust may be formed.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical. The following workflow outlines the key steps from preparation to waste management.

cluster_prep Preparation cluster_handling Handling & Synthesis cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Ventilated Area prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh handling_dissolve Dissolve in Appropriate Solvent prep_weigh->handling_dissolve handling_reaction Perform Synthesis Reaction handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_solid Collect Solid Waste cleanup_decontaminate->cleanup_solid Contaminated PPE, consumables cleanup_liquid Collect Liquid Waste cleanup_decontaminate->cleanup_liquid Solvent waste cleanup_dispose Dispose via Licensed Contractor cleanup_solid->cleanup_dispose cleanup_liquid->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols

General Handling and Solution Preparation
  • Preparation : Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. Work should be conducted in a chemical fume hood or an area with adequate exhaust ventilation.[1]

  • Weighing : Carefully weigh the required amount of this compound powder. Avoid creating dust.

  • Dissolution : Dissolve the this compound in a suitable solvent, such as N,N-dimethylformamide (DMF), as is common for solid-phase peptide synthesis (SPPS).

General Protocol for Fmoc Deprotection in SPPS

The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine in DMF.

  • Resin Washing : Wash the peptide resin thoroughly to remove any residual reagents from the previous coupling step.

  • Fmoc Removal : Treat the resin with a 20% piperidine in DMF solution. The reaction is usually complete within 10 minutes for most amino acids.

  • Monitoring : The progress of the deprotection can be monitored by UV spectroscopy due to the release of the dibenzofulvene-piperidine adduct, which has a strong chromophore.

  • Washing : After deprotection, thoroughly wash the resin with DMF to remove the piperidine and the cleavage byproducts before proceeding to the next amino acid coupling step.

Waste Disposal Protocol
  • Segregation : Segregate waste into solid and liquid streams.

    • Solid Waste : Includes contaminated gloves, weigh boats, and any excess solid this compound.

    • Liquid Waste : Includes leftover solutions and solvents from washing steps.

  • Containment : Collect all waste in appropriately labeled, sealed containers.[1]

  • Environmental Precaution : Do not allow the product or its waste to enter drains.[1]

  • Final Disposal : Arrange for the disposal of all waste through a licensed and certified hazardous waste disposal company.[1] Contaminated packaging should be disposed of as unused product.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Asp-ODmb
Reactant of Route 2
Reactant of Route 2
Fmoc-Asp-ODmb

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.